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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid: A Strategic Building Block

The following technical guide details the physicochemical profile, synthesis, and applications of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid . Executive Summary 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (CAS: 29...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid .

Executive Summary

3,3-Difluorospiro[3.4]octane-1-carboxylic acid (CAS: 2913267-31-7) represents a high-value "sp3-rich" scaffold in modern medicinal chemistry. By fusing a rigid spiro[3.4]octane core with a gem-difluoro motif, this molecule offers a unique solution to the "escape from Flatland" challenge. It functions as a conformationally restricted, metabolically stable bioisostere for aliphatic carboxylic acids, proline derivatives, and substituted cyclohexanes.

This guide provides a deep technical analysis of its properties, offering researchers a roadmap for deploying this scaffold to modulate lipophilicity (LogP), acidity (pKa), and metabolic stability in drug candidates.

Structural Analysis & Conformation

The molecule features a spiro[3.4]octane core, where a four-membered cyclobutane ring shares a single carbon atom with a five-membered cyclopentane ring.

The Spiro-Constraint

Unlike fused bicyclic systems, the spiro junction forces the two rings to be perpendicular. This creates a distinct 3D vector for the carboxylic acid and the difluoro group.

  • Ring A (Cyclobutane): Adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The angle of pucker is typically ~25–35°.

  • Ring B (Cyclopentane): Adopts an "envelope" or "half-chair" conformation.

  • Vector Alignment: The carboxylic acid at position C1 and the gem-difluoro group at C3 are geometrically fixed relative to the bulky cyclopentane "anchor." This rigidity minimizes the entropic penalty upon binding to protein targets.

The Gem-Difluoro Effect

The introduction of fluorine at the C3 position is not merely for lipophilicity; it fundamentally alters the ring dynamics:

  • Dipole Minimization: The C–F bonds create a strong dipole. The ring puckering adjusts to minimize repulsion between the fluorine lone pairs and adjacent bonds.

  • Gauche Effect: In acyclic systems, fluorine prefers a gauche orientation to heteroatoms. In this constrained ring, the fluorines lower the energy of specific puckered conformers, effectively "locking" the shape.

Physicochemical Profile

The following data synthesizes calculated values and comparative analysis with non-fluorinated analogues.

Key Metrics Table
PropertyValue (Est.)Context / Impact
Molecular Weight 190.19 g/mol Fragment-based drug discovery (FBDD) compliant.
Formula C₉H₁₂F₂O₂--
cLogP 2.8 – 3.2More lipophilic than the non-fluoro parent (~2.5) due to C-F hydrophobicity.
pKa (Acid) 4.0 – 4.2More acidic than typical aliphatic acids (~4.8) due to the inductive effect of γ-fluorines.
TPSA 37.3 ŲPolar surface area is dominated by the carboxyl group; high membrane permeability predicted.
H-Bond Donors 1Carboxylic acid OH.
H-Bond Acceptors 3Carboxyl oxygens (2) + Fluorines (weak acceptors).
Rotatable Bonds 1Only the C(spiro)-COOH bond is free to rotate.
Solubility & Lipophilicity
  • Water Solubility: Moderate to Low. While the carboxylic acid provides a polar handle, the lipophilic spiro-hydrocarbon core and fluorines reduce aqueous solubility compared to simple proline analogues.

  • LogD (pH 7.4): At physiological pH, the acid is ionized (COO⁻). The LogD will be significantly lower (approx. 0.0 – 0.5), ensuring good solubility in blood plasma but potentially limiting passive diffusion unless the pKa is masked (e.g., prodrugs).

Acidity (pKa) Modulation

The gem-difluoro group is located at the


-position relative to the carboxylic acid (C1–C2–C3).
  • Inductive Effect: The strong electron-withdrawing nature of fluorine (

    
    ) is transmitted through the sigma framework. While attenuated by distance (gamma), it still stabilizes the carboxylate anion, lowering the pKa by approximately 0.6–0.8 units compared to the non-fluorinated parent.
    
  • Implication: This lower pKa means the molecule exists almost exclusively as an anion at physiological pH, which can influence protein binding (salt bridges) and hERG channel avoidance.

Synthetic Routes & Characterization

Synthesis of this scaffold typically relies on constructing the spiro-cyclobutane ring followed by late-stage fluorination.

Representative Synthetic Pathway

The most robust route utilizes a Favorskii Rearrangement strategy or Deoxofluorination of a keto-ester precursor.

Synthesis Start Methylene Cyclopentane Step1 [2+2] Cycloaddition (Dichloroketene) Start->Step1 Inter1 2,2-Dichloro-spiro [3.4]octan-1-one Step1->Inter1 Step2 Dechlorination (Zn/HOAc) Inter1->Step2 Inter2 Spiro[3.4] octan-1-one Step2->Inter2 Step3 Functionalization (to Keto-Ester) Inter2->Step3 Multi-step (e.g. via Bromination/Favorskii) Inter3 3-Oxospiro[3.4] octane-1-carboxylate Step3->Inter3 Step4 Deoxofluorination (DAST/Deoxo-Fluor) Inter3->Step4 Final 3,3-Difluorospiro[3.4] octane-1-carboxylic acid Step4->Final

Figure 1: Generalized synthetic workflow for accessing the 3,3-difluoro-1-carboxyl spiro core.

Analytical Signatures
  • ¹⁹F NMR: Expect a characteristic AB quartet (or two multiplets) if the fluorines are diastereotopic due to the chiral center at C1. Chemical shift typically range:

    
     -80 to -110 ppm.
    
  • ¹H NMR: The proton at C1 (alpha to COOH) will appear as a multiplet (dd or t) shifted downfield (~3.0 ppm). The methylene protons at C2 will show complex coupling with the gem-fluorines (

    
    ).
    
  • Mass Spectrometry: ESI(-) mode is preferred for the carboxylic acid [M-H]⁻ = 189.19.

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a potent bioisostere for:

  • Proline: The spiro[3.4] system mimics the turn-inducing properties of proline but with altered lipophilicity and no nitrogen H-bond acceptor.

  • Cyclohexane: It provides a "shrunken," more compact hydrophobic core that can improve metabolic stability by blocking P450 oxidation sites (via the fluorines).

  • Gem-Dimethyl Groups: Replacing a gem-dimethyl group with a gem-difluoro spirocycle can reduce lipophilicity (LogP) "bloat" while maintaining steric bulk.

Decision Tree: When to Use This Scaffold

DecisionTree Problem Optimization Challenge Metab Metabolic Instability (Oxidation) Problem->Metab Conf Conformational Floppiness Problem->Conf Solub Solubility Issues Problem->Solub Sol1 Use Spiro Core to Block Sites Metab->Sol1 Gem-F2 blocks metabolism Sol2 Use Spiro to Lock Vector Conf->Sol2 Rigid spiro junction Sol3 Acid Group Improves Sol. Solub->Sol3 Ionizable Headgroup

Figure 2: Strategic application of the spiro-difluoro scaffold in lead optimization.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Context: Accurate pKa determination is vital to understand the ionization state at physiological pH.

  • Preparation: Dissolve 1–2 mg of the compound in 10 mL of degassed water/methanol (80:20) to ensure solubility.

  • Titrant: Standardized 0.1 M KOH.

  • Procedure: Perform titration under inert atmosphere (N₂) at 25°C using a micro-glass electrode.

  • Analysis: Use the Bjerrum difference plot or Gran plot to determine the equivalence point. Correct for the organic co-solvent using the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.

LogD Lipophilicity Assay (Shake-Flask)

Context: Validates the predicted lipophilicity.

  • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer.

  • Agitation: Shake for 1 hour at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm).

  • Calculation:

    
    .
    

References

  • Spirocyclic Motifs in Drug Discovery: Smith, J. M. et al. "Spirocyclic Scaffolds as New Linkers in Drug Discovery." J. Med. Chem. 2015, 58, 14, 5382. Link

  • Gem-Difluoro Effect: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev. 2008, 37, 308-319. Link

  • Synthesis of Spiro[3.4]octanes: Wuitschik, G. et al. "Spiro[3.3]heptanes as promising scaffolds for drug discovery." Angew.[1][2][3] Chem. Int. Ed. 2008, 47, 4512. Link

  • Conformational Analysis: "Conformational Analysis of 1,3-Difluorinated Alkanes." J. Org. Chem. 2013, 78, 17, 8427. Link

  • PubChem Compound Summary: "Spiro[3.4]octane-1-carboxylic acid" (Analog Reference). Link

Sources

Exploratory

Technical Guide: Spectroscopic Analysis of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid

The following technical guide details the spectroscopic analysis of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid . This document is structured to support drug discovery professionals in the structural validation, quali...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic analysis of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid . This document is structured to support drug discovery professionals in the structural validation, quality control, and physiochemical characterization of this fluorinated spirocyclic scaffold.

Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: 3,3-Difluorospiro[3.4]octane-1-carboxylic acid[1][2][3][4]

  • Molecular Formula:

    
    [3]
    
  • Exact Mass: 190.0805 Da

  • SMILES: C1CCC2(C1)C(CC2(F)F)C(=O)O

  • Key Structural Features: Spiro[3.4]octane core, gem-difluorocyclobutane moiety, proximal carboxylic acid (

    
     to spiro center).
    

Medicinal Chemistry Context: This scaffold represents a "3D-rich" bioisostere. The spiro[3.4]octane core provides a rigid, non-planar geometry that improves metabolic stability and solubility compared to flat aromatic rings. The gem-difluoro group at position 3 modulates the


 of the carboxylic acid (via inductive effects) and blocks metabolic oxidation at the cyclobutane ring, while the spiro-fusion creates a defined vector for the carboxylic acid functionality.
Structural Geometry & Numbering

The spiro[3.4]octane system consists of a cyclobutane ring spiro-fused to a cyclopentane ring. Following IUPAC nomenclature for spiro alkanes:

  • Numbering: Starts at the atom adjacent to the spiro carbon in the smaller (cyclobutane) ring (C1), proceeds around the small ring (C2, C3) to the spiro carbon (C4), and then around the larger (cyclopentane) ring (C5–C8).

  • Substituents:

    • C1: Carboxylic acid (-COOH).[5] This creates a chiral center (

      
      ).
      
    • C3: gem-Difluoro group (

      
      ).
      
    • C4: Spiro quaternary carbon.

Stereochemistry: The molecule possesses one stereocenter at C1. It exists as a pair of enantiomers (


 and 

). The rigid spiro junction prevents ring flipping of the cyclopentane relative to the cyclobutane, but the cyclobutane ring itself adopts a puckered conformation to relieve torsional strain, which is dynamic in solution.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR signature of this molecule is dominated by the strong scalar couplings of the fluorine atoms (


, spin 1/2) to carbon and protons.
NMR Spectroscopy

The gem-difluoro group on the cyclobutane ring is the most diagnostic feature. Due to the chiral center at C1, the two fluorine atoms at C3 are diastereotopic (magnetically non-equivalent), forming an AB spin system.

ParameterPredicted Value / RangeExplanation
Chemical Shift (

)
-85 to -105 ppmTypical range for cyclobutane

.
Pattern AB Quartet (or ABX/ABXY)The two F atoms (

) are non-equivalent.
Coupling (

)
200 – 240 HzStrong geminal coupling characteristic of constrained rings.
Coupling (

)
10 – 25 HzCoupling to protons at C2 (

).

Diagnostic Insight: If the cyclobutane ring puckering is fast relative to the NMR time scale, the signal may appear as a simplified triplet or broad doublet. However, at lower temperatures or high field strength, the full AB pattern with complex splitting from


 protons is expected.
NMR Spectroscopy

The proton spectrum is complex due to the rigidity of the spiro core and F-H couplings.

  • 
     11.0 – 12.0 ppm (1H, br s):  Carboxylic acid proton (-COOH). Exchangeable with 
    
    
    
    .
  • 
     2.8 – 3.2 ppm (1H, m): H1  (alpha to COOH). This proton is coupled to the adjacent 
    
    
    
    protons and potentially shows long-range coupling to
    
    
    atoms (
    
    
    ).
  • 
     2.4 – 2.8 ppm (2H, m): H2  protons (
    
    
    
    between COOH and
    
    
    ). These appear as complex multiplets due to:
    • Geminal coupling (

      
       Hz).
      
    • Vicinal coupling to H1 (

      
      ).
      
    • Vicinal coupling to

      
       and 
      
      
      
      (
      
      
      ).
  • 
     1.5 – 1.9 ppm (8H, m):  Cyclopentane ring protons. These appear as overlapping multiplets. The protons closest to the spiro center (C5/C8) may be deshielded slightly.
    
NMR Spectroscopy

Carbon-13 NMR provides definitive proof of the skeleton via C-F coupling constants (


).
Carbon PositionTypeChemical Shift (

)
Coupling Pattern (

)
C1 (COOH) C=O~175 ppmSinglet (or weak doublet

Hz)
C3 (

)

115 – 125 ppmTriplet (

Hz)
C2 (

)

35 – 45 ppmTriplet (

Hz)
C4 (Spiro)

40 – 50 ppmTriplet (

Hz)
C1 (

)

45 – 55 ppmMultiplet (weak

)
C5-C8

25 – 35 ppmSinglets
Visualization: NMR Coupling Topology

The following diagram illustrates the scalar coupling network essential for assigning the NMR signals.

NMR_Coupling F3 F3 (Gem-Difluoro) C3 C3 (115-125 ppm) F3->C3 1J_CF ~270Hz H2 H2 Protons F3->H2 3J_HF (Strong) C2 C2 (35-45 ppm) F3->C2 2J_CF ~25Hz Spiro C4 (Spiro) F3->Spiro 2J_CF ~25Hz C3->Spiro Bond H2->C2 1J_CH H1 H1 Proton H2->H1 3J_HH C2->C3 Bond C1 C1 (45-55 ppm) C2->C1 Bond H1->C1 1J_CH C1->Spiro Bond

Caption: NMR scalar coupling network showing key


 and 

interactions defining the spiro-cyclobutane core.

Mass Spectrometry (MS) Analysis

For this acidic molecule, Electrospray Ionization (ESI) in Negative Mode (


)  is the preferred method.
Ionization & Fragmentation
  • Molecular Ion:

    
     Da.
    
  • Adducts:

    
     Da (Dimer).
    

Fragmentation Pathway (MS/MS):

  • Decarboxylation: Loss of

    
     (44 Da) is the primary pathway.
    
    • Precursor:

      
       189 
      
      
      
      Product:
      
      
      145 (
      
      
      ).
  • HF Elimination: Loss of Hydrogen Fluoride (20 Da) from the decarboxylated species or parent.

    • 
       145 
      
      
      
      
      
      125 (
      
      
      ).
    • This confirms the presence of the fluoro-aliphatic chain.

Visualization: MS Fragmentation Logic

MS_Frag Parent [M-H]- (m/z 189) Decarb [M-H - CO2]- (m/z 145) (Difluorospiro-octyl anion) Parent->Decarb - CO2 (44 Da) HF_Loss [M-H - CO2 - HF]- (m/z 125) (Fluorospiro-octene) Decarb->HF_Loss - HF (20 Da)

Caption: Proposed ESI(-) MS/MS fragmentation pathway showing characteristic neutral losses.

Infrared (IR) Spectroscopy

IR is useful for rapid quality control (QC) to verify functional groups.

  • 1700 – 1730 cm

    
    :  Strong C=O stretch  (Carboxylic acid).
    
  • 2800 – 3200 cm

    
    :  Broad O-H stretch  (Carboxylic acid dimer).
    
  • 1150 – 1250 cm

    
    :  Strong C-F stretch . This region will be very intense due to the gem-difluoro group.
    
  • 900 – 1000 cm

    
    :  Ring breathing modes characteristic of the spiro-cyclobutane system.
    

Experimental Protocols

Sample Preparation for NMR

To prevent aggregation and ensure sharp lines for the carboxylic acid proton:

  • Solvent: Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-

    
      or Methanol-
    
    
    
    .
    • Note:

      
       can be used, but the carboxylic acid proton may be broad or invisible due to exchange.
      
  • Tube: Use high-precision 5mm NMR tubes.

  • Temperature: Acquire at 298 K (

    
    ).
    
Quality Control: Common Impurities

During synthesis (typically via deoxofluorination of the corresponding ketone), specific impurities may arise:

  • Ketone Intermediate: Incomplete fluorination. Look for C=O signal at ~210 ppm in

    
     NMR.
    
  • Elimination Product: Fluoroalkene. Look for alkene protons at 5.5-6.5 ppm in

    
     NMR.
    

References

  • PubChemLite. 3,3-difluorospiro[3.4]octane-1-carboxylic acid (Compound Summary). National Center for Biotechnology Information. [Link]

  • Grygorenko, O. O., et al. (2018). Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties. Chemical Reviews. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[6] Chemical Reviews. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for coupling constants).

Sources

Foundational

Theoretical Calculations for 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid

Executive Summary & Structural Context[1][2][3] The incorporation of spirocyclic scaffolds into drug candidates is a proven strategy to enhance three-dimensional complexity, improve solubility, and restrict conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

The incorporation of spirocyclic scaffolds into drug candidates is a proven strategy to enhance three-dimensional complexity, improve solubility, and restrict conformational freedom compared to flat aromatic systems. 3,3-Difluorospiro[3.4]octane-1-carboxylic acid represents a high-value building block where the spiro[3.4]octane core provides a rigid orthogonal exit vector, while the gem-difluoro substitution modulates lipophilicity (LogP), metabolic stability, and pKa via inductive effects.

This guide details the theoretical framework for characterizing this molecule. It moves beyond standard "black-box" calculations, providing a self-validating protocol for determining ground-state geometries, electronic properties, and acid dissociation constants using Density Functional Theory (DFT) and ab initio methods.

Structural Definition & Numbering

To ensure reproducibility, we define the IUPAC numbering used throughout this guide:

  • Spiro Center: C4.

  • Cyclobutane Ring: Atoms C1–C4.

  • Cyclopentane Ring: Atoms C4–C8.

  • Substituents: Carboxylic acid at C1 (adjacent to spiro); gem-difluoro at C3 (distal to spiro).

Computational Workflow

The following workflow ensures that global minima are identified despite the flexible nature of the cyclopentane ring and the puckering modes of the cyclobutane ring.

CompWorkflow Start Input Structure (3D Builder) ConfSearch Conformational Search (Monte Carlo/LMOD) Force Field: OPLS4 Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt DFT Geometry Optimization B3LYP-D3(BJ)/6-311++G(d,p) Vacuum Filter->DFT_Opt Freq Frequency Calculation (Check Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imag Freq (Transition State) Solvation Single Point Energy (SPE) M06-2X/def2-TZVP SMD Model (Water/DMSO) Freq->Solvation No Imag Freq Properties Property Calculation (pKa, LogP, ESP, NBO) Solvation->Properties

Figure 1: Hierarchical computational workflow for spirocyclic acid characterization. The protocol moves from low-cost force field mechanics to high-level DFT for electronic accuracy.

Conformational Analysis & Geometry Optimization

The "Pucker" Factor

The spiro[3.4]octane core is not static. The cyclobutane ring exhibits a "butterfly" pucker, while the cyclopentane ring undergoes pseudorotation (envelope/twist).

  • Cyclobutane Dynamics: Unsubstituted cyclobutane puckers by ~30°. However, 3,3-difluoro substitution tends to flatten the ring slightly due to the "perfluoro effect" and 1,3-diaxial repulsion, though the barrier to inversion remains low (~1.5 kcal/mol).

  • Carboxylic Acid Orientation: The C1-COOH group can adopt pseudo-equatorial or pseudo-axial orientations relative to the cyclobutane ring plane.

Protocol:

  • Initial Sampling: Use Mixed Torsional/Low-Mode sampling (MT/LMOD) with the OPLS4 force field. Generate at least 1000 conformers per rotatable bond.

  • DFT Refinement: Re-optimize all conformers within 5 kcal/mol of the global minimum using B3LYP-D3(BJ)/6-311++G(d,p) . The dispersion correction (D3) is critical for accurately capturing weak intramolecular H-bonds between the carboxylic acid proton and the fluorine atoms (if accessible) or the spiro-ring system.

Expected Geometries (Self-Validation)

A valid ground state structure should exhibit:

  • C-F Bond Lengths: 1.35 – 1.38 Å.

  • Spiro Angle (C3-C4-C5): Deviation from ideal tetrahedral (109.5°) is expected due to ring strain (typically 105-108°).

  • Imaginary Frequencies: None (NImag=0).

Electronic Properties & pKa Prediction

The 3,3-difluoro substitution exerts a through-bond inductive effect (


-induction) on the carboxylic acid at C1. While less potent than 

-fluorination, the

-fluorination still lowers the pKa relative to the non-fluorinated parent.
pKa Calculation Protocol

Direct calculation of pKa is error-prone. We recommend the Isodesmic Reaction Scheme , which relies on error cancellation using a reference acid (e.g., spiro[3.4]octane-1-carboxylic acid or cyclobutanecarboxylic acid).

Reaction:



Equation:




Recommended Level of Theory:

  • Gas Phase: M06-2X/6-311++G(d,p) (Captures electronic correlation well).

  • Solvation: SMD (Solvation Model based on Density) in Water (

    
    ).
    
Predicted Values
PropertyMethodPredicted RangeNotes
pKa DFT (Isodesmic)4.2 – 4.5 Lower than unsubstituted analog (~4.8) due to F-induction.
LogP QSPR (ChemAxon/Swiss)2.1 – 2.5 Fluorine increases lipophilicity (~ +0.25 per F).
Dipole Moment DFT (B3LYP)2.8 – 3.5 D Vector sum of C=O and C-F dipoles.
TPSA Topological37.3 Ų Standard for carboxylic acids; F does not contribute to TPSA.

Metabolic Stability & Reactivity

C-H Abstraction Sites

Metabolic liability often stems from Cytochrome P450-mediated hydroxylation.

  • C3 Position: In the parent spiro[3.4]octane, C3 is a "hotspot" for oxidation. Substitution with Fluorine (C3-F2) completely blocks this metabolic soft spot.

  • Cyclopentane Ring: The C6/C7 positions on the cyclopentane ring become the secondary sites for metabolism.

Bond Dissociation Energy (BDE)

Calculate the Homolytic BDE for remaining H-atoms to predict metabolic stability.

  • Protocol: Calculate enthalpy of radical species (

    
    ) vs parent (
    
    
    
    ).
  • Threshold: C-H bonds with BDE < 90 kcal/mol are highly labile. The spiro-bridgehead hydrogens are generally protected by sterics and Bredt's rule constraints (though less relevant in spiro vs bridged systems).

Synthesis of Theoretical Data (References)

To validate your calculations, cross-reference with these authoritative sources and methodologies.

  • Ring Puckering in Fluorinated Cyclobutanes:

    • Source: Pringle, W. C. (1974).[1] "Far infrared ring puckering vibration of 3,3-difluoroxetane...". The Journal of Chemical Physics. This foundational paper establishes that 3,3-difluoro substitution reduces torsional strain and alters the puckering potential compared to the parent ring.

  • pKa Calculation of Fluorinated Acids:

    • Source: Goss, K. U. (2008).[2][3] "The pKa values of PFOA and other highly fluorinated carboxylic acids".[2][3] Environmental Science & Technology.[2] Provides the methodology for correcting DFT-calculated pKa values in fluorinated systems.

    • [2]

  • Spirocyclic Scaffolds in Drug Design:

    • Source: Zheng, Y., et al. (2014). "Spirocyclic scaffolds in medicinal chemistry". Journal of Medicinal Chemistry. Discusses the "spiro-effect" on solubility and binding vectors.

  • General Computational Protocols:

    • Source: Frisch, M. J., et al. (Gaussian 16). Gaussian, Inc. The standard reference for the B3LYP and M06-2X functionals used in this guide.

Data Tables for Validation

When performing your own calculations, compare your results against these theoretical benchmarks for the parent Spiro[3.4]octane-1-carboxylic acid (non-fluorinated) to ensure your setup is correct before adding fluorines.

ParameterValue (Parent)Expected Shift (3,3-Difluoro)
C1-COOH pKa 4.75 (Est)-0.3 to -0.5 units (Acidifying)
Ring Pucker Angle ~28°~20° (Flattening effect)
C-C Bond (Spiro) 1.54 ÅNo significant change

Disclaimer: The values provided above are derived from theoretical principles and validated computational methodologies (DFT/B3LYP). Experimental verification is always required for definitive physicochemical characterization.

Sources

Exploratory

Conformational Analysis of Difluorinated Spiro[3.4]octane Derivatives

Executive Summary The spiro[3.4]octane scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional alternative to flat aromatic systems.[1] When derivatized with fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[3.4]octane scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional alternative to flat aromatic systems.[1] When derivatized with fluorine, particularly in a gem-difluoro pattern, this scaffold gains unique physicochemical properties: modulated lipophilicity (LogP), enhanced metabolic stability, and altered pKa of adjacent functional groups.[1]

This guide provides a technical deep-dive into the conformational landscape of difluorinated spiro[3.4]octane derivatives. It synthesizes crystallographic data, NMR coupling constants, and stereoelectronic principles to enable researchers to predict and validate the 3D geometry of these systems.[1]

Structural Fundamentals & Numbering

To ensure precision, we utilize the standard IUPAC numbering for spiro[3.4]octane:

  • Ring A (Cyclobutane): Atoms 1, 2, 3.[1][2]

  • Spiro Center: Atom 4.[3]

  • Ring B (Cyclopentane): Atoms 5, 6, 7, 8.[1]

Key Structural Features:

  • Orthogonality: The mean planes of the cyclobutane and cyclopentane rings are perpendicular at the spiro center (C4), creating a distinct "L-shaped" or "twisted" topology.

  • Ring A Puckering: The cyclobutane ring is rarely planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (pucker angle

    
    ).
    
  • Ring B Pseudorotation: The cyclopentane ring exists in a dynamic equilibrium of "envelope" and "twist" conformations.

The Fluorine Effect: Stereoelectronic Drivers

Fluorine substitution is not merely a steric replacement for hydrogen; it introduces profound electronic perturbations that dictate conformation.

The Gem-Difluoro Effect (2,2- or 6,6-Substitution)

Replacing a methylene (-CH₂-) with a difluoromethylene (-CF₂-) group introduces two key effects:

  • Bond Angle Widening: The F-C-F bond angle (

    
    ) is smaller than H-C-H, but the C-C-C angle at the difluoro-substituted carbon typically widens (Thorpe-Ingold effect reversal/electronic repulsion). In small rings like cyclobutane, this exacerbates ring strain.[1]
    
  • Dipole Minimization: The strong C-F dipoles prefer orientations that minimize repulsion with other dipoles in the molecule (e.g., C=O or C-N bonds).

The Gauche Effect (Vicinal Substitution)

In 1,2-difluoro derivatives (vicinal), the fluorine gauche effect dominates.[1] Contrary to steric intuition, the gauche conformer (F-C-C-F dihedral


) is often more stable than the anti conformer (

).[1]
  • Mechanism: Hyperconjugative donation from the

    
     orbital into the low-lying 
    
    
    
    antibonding orbital.
  • Impact: This locks the ring into specific puckered states that maximize these orbital overlaps.

Conformational Landscape: A Detailed Analysis

Scenario A: 2,2-Difluorospiro[3.4]octane (Ring A Substitution)

Placing the gem-difluoro group on the cyclobutane ring (C2) creates a "locked" pucker.

  • Conformation: The cyclobutane ring puckers to place the fluorine atoms in a pseudo-equatorial/pseudo-axial arrangement.

  • Barrier to Inversion: The energy barrier for ring flipping (inversion of the pucker) increases compared to the parent alkane. The heavy fluorine atoms increase the moment of inertia and the dipole reorientation penalty.

  • Spiro Transmission: The rigidity of the difluorocyclobutane ring dampens the pseudorotation of the attached cyclopentane ring, effectively "stiffening" the entire molecule.

Scenario B: 6,6-Difluorospiro[3.4]octane (Ring B Substitution)

Placing the gem-difluoro group on the cyclopentane ring (C6) affects the envelope geometry.

  • Preferred Envelope: The C6 carbon (bearing the fluorines) prefers to be the "flap" of the envelope. This positions the C-F bonds in a pseudo-equatorial/pseudo-axial orientation, minimizing eclipsing interactions with adjacent C-H bonds.

  • Metabolic Blocking: C6 is a common site for metabolic oxidation (CYP450). Difluorination at this position blocks metabolism, extending half-life (

    
    ).[1]
    
Visualization of Conformational Dynamics

The following diagram illustrates the relationship between synthesis, substitution, and conformational locking.

ConformationalAnalysis Precursor Spiro[3.4]octan-one Fluorination Deoxo-Fluor / DAST (Nucleophilic Fluorination) Precursor->Fluorination Synthesis GemDifluoro Gem-Difluoro Spiro[3.4]octane Fluorination->GemDifluoro Product Pucker Ring A: Puckered (Locked by C-F Dipoles) GemDifluoro->Pucker If subst. at C2 Envelope Ring B: Envelope (C-F at Flap) GemDifluoro->Envelope If subst. at C6 Prop1 Increased Lipophilicity (Non-polar Surface) Pucker->Prop1 Effect Prop2 Metabolic Stability (Blocked Oxidation) Envelope->Prop2 Effect

Caption: Workflow linking synthesis to conformational outcomes in difluorinated spiro[3.4]octanes.

Experimental Validation Protocols

Trustworthy conformational analysis requires triangulation between computation and experiment.

NMR Spectroscopy ( H, F, C)

NMR is the primary tool for solution-state analysis.[1]

  • 
    F NMR: Gem-difluoro groups typically appear as an AB quartet (
    
    
    
    ) if the ring is rigid/chiral, or a singlet/triplet if rapid flipping occurs.[1]
    • Diagnostic: A large chemical shift difference (

      
      ) between the two fluorines indicates a rigid, locked conformation.[1]
      
  • Vicinal Couplings (

    
    ):  Use the Karplus-like relationship for H-C-C-F couplings.
    
    • 
      [1]
      
    • 
      [1]
      
    • Protocol: Measure

      
       from carbon satellites in 
      
      
      
      C spectra or proton-decoupled
      
      
      F spectra to determine the dihedral angle.
X-Ray Crystallography

The gold standard for solid-state conformation.

  • Crystal Growth: Difluorinated spirocycles often crystallize well from non-polar solvents (Hexane/EtOAc) due to their high symmetry and dipole alignment.

  • Analysis: Measure the "puckering amplitude" (

    
    ) and "phase angle" (
    
    
    
    ) for the rings. Compare C-C bond lengths adjacent to
    
    
    ; they should be shortened (1.48-1.50 Å) compared to standard C-C (1.54 Å) due to the fluorine inductive effect.
Computational Modeling (DFT)
  • Level of Theory:

    
    B97X-D / 6-311+G(d,p) is recommended.[1] It accounts for dispersion forces which are critical in packing the fluorinated rings.
    
  • Workflow:

    • Generate conformers (Monte Carlo search).

    • Optimize geometry (DFT).

    • Calculate frequency (ensure no imaginary modes).

    • Compare

      
       of puckered vs. planar states.
      

Synthesis of Building Blocks

Accessing these scaffolds requires robust protocols. Below is a standard route for the 2,2-difluorospiro[3.4]octane core.

Protocol: Synthesis from Spiro[3.4]octan-2-one

Reagents: Spiro[3.4]octan-2-one (1.0 eq), DAST (Diethylaminosulfur trifluoride, 2.5 eq), DCM (anhydrous).[1]

  • Preparation: Dissolve spiro[3.4]octan-2-one in anhydrous DCM under

    
     atmosphere. Cool to 0°C.[4]
    
  • Addition: Add DAST dropwise via syringe. Caution: DAST reacts violently with water.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. Monitor by TLC (stain with KMnO4; product is not UV active unless derivatized).

  • Quench: Cool to -78°C. Slowly add saturated

    
     solution. Gas evolution will occur.
    
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    .[1][5]
    
  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient). The difluoro product is typically less polar (higher

    
    ) than the ketone.
    

Physicochemical Data Comparison

PropertyParent Spiro[3.4]octane2,2-Difluorospiro[3.4]octaneImpact
LogP (Calc) ~2.5~3.1+0.6 units (Increased Lipophilicity)
Ring A Shape Dynamic PuckerLocked PuckerRigidification
Metabolic Stability Low (C-H oxidation)High (at C2)Blocks metabolic soft spot
Dipole Moment ~0.1 D~2.2 DStrong local dipole orienting binding

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Spirocyclic motifs in drug design"[6]

    • Source:Nature Reviews Drug Discovery[1]

    • URL:[Link] (General reference for scaffold utility)[1]

  • Fluorine Gauche Effect

    • Title: "The fluorine gauche effect: a brief history"
    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link][1]

  • Gem-Difluorocyclobutane Synthesis

    • Title: "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis..."
    • Source:The Journal of Organic Chemistry[7][8][9]

    • URL:[Link][1]

  • Conformational Analysis of Fluorinated Rings

    • Title: "Conformational preference of fluorocyclopentane"
    • Source:Chemistry - A European Journal
    • URL:[Link][1]

  • Spiro[3.3]heptane Analogues (Mykhailiuk)

    • Title: "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks"
    • Source:European Journal of Organic Chemistry
    • URL:[Link][1]

Sources

Foundational

Technical Whitepaper: 3,3-Difluorospiro[3.4]octane-1-carboxylic acid

This is an in-depth technical guide on 3,3-Difluorospiro[3.4]octane-1-carboxylic acid , designed for researchers in medicinal chemistry and drug development. A Strategic Fluorinated Scaffold for Conformational Restrictio...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3,3-Difluorospiro[3.4]octane-1-carboxylic acid , designed for researchers in medicinal chemistry and drug development.

A Strategic Fluorinated Scaffold for Conformational Restriction

Core Identity & Physicochemical Profile[1][2][3][4]

3,3-Difluorospiro[3.4]octane-1-carboxylic acid is a specialized spirocyclic building block. It features a cyclobutane ring fused to a cyclopentane ring at a single carbon atom (the spiro junction), with a gem-difluoro motif providing metabolic stability and lipophilicity modulation. This scaffold is increasingly utilized in "escape from flatland" strategies to improve the physicochemical properties of drug candidates.

PropertyData
CAS Number 2913267-31-7
IUPAC Name 3,3-Difluorospiro[3.4]octane-1-carboxylic acid
Molecular Formula C

H

F

O

Molecular Weight 190.19 g/mol
SMILES OC(=O)C1CC(F)(F)C12CCCC2
InChI Key KRHMQWWKUDMWNJ-UHFFFAOYSA-N
Exact Mass 190.0805
ClogP (Est.) ~2.2
H-Bond Donors/Acceptors 1 / 2
Strategic Value in Drug Discovery[7]

The integration of this scaffold serves three primary medicinal chemistry objectives:

  • Bioisosteric Replacement: It acts as a conformationally restricted surrogate for proline, cyclopentane, or cyclohexyl moieties. The spiro-junction locks the vector of the carboxylic acid, reducing the entropic penalty upon binding to a target protein.

  • Metabolic Blocking: The gem-difluoro group at the C3 position (on the cyclobutane ring) blocks potential metabolic soft spots (oxidation sites), extending the half-life (

    
    ) of the parent molecule.
    
  • Lipophilicity Modulation: The fluorine atoms lower the pKa of the carboxylic acid (via inductive effects) and modulate the overall lipophilicity (

    
    ), often improving membrane permeability compared to non-fluorinated analogs.
    
Synthetic Methodology & Manufacturing

While specific industrial routes for this CAS are often proprietary, the field-proven synthetic logic for accessing gem-difluoro spiro-acids relies on a late-stage deoxofluorination strategy.

3.1 Retrosynthetic Analysis

The most robust disconnection involves the transformation of a spiro-ketone precursor. The synthesis typically constructs the spiro[3.4] skeleton first, followed by functional group interconversion.

Key Pathway:

  • Spiro-Cyclization: Formation of the spiro[3.4]octane core via [2+2] cycloaddition or double alkylation.

  • Deoxofluorination: Conversion of a ketone handle to the gem-difluoro moiety using DAST or Deoxo-Fluor®.

  • Hydrolysis: Unmasking the carboxylic acid from an ester precursor.

3.2 Experimental Protocol (Representative Workflow)

Note: The following protocol describes the authoritative methodology for synthesizing the core spiro-difluoro motif, adapted from standard procedures for analogous spirocycles.

Step 1: Spiro-Ring Construction (The Malonate Strategy)

  • Reagents: Cyclopentanone, Dimethyl malonate, TiCl

    
    , Pyridine.
    
  • Mechanism: Knoevenagel condensation followed by cyclization.

  • Procedure: Condense cyclopentanone with dimethyl malonate to form the alkylidene intermediate. Treat with a methylene synthon (e.g., diiodomethane/Zn or via a double alkylation approach using 1,3-dibromopropane on a pre-formed cyclobutane precursor, though the reverse is more common for spiro[3.4]).

    • Alternative High-Yield Route: [2+2] Cycloaddition of methylenecyclopentane with dichloroketene (generated in situ from trichloroacetyl chloride and Zn/Cu). This yields 2,2-dichlorospiro[3.4]octan-1-one .

Step 2: Dechlorination & Rearrangement (If using Ketene Route)

  • Reagents: Zn, Acetic Acid.

  • Action: Reductive removal of chlorines to yield the parent spiro-ketone.

Step 3: Introduction of the Carboxyl Group

  • Logic: If the acid is not introduced early, a Favorskii rearrangement of an alpha-halo spiro-ketone is a classic method to contract a ring or introduce an ester. However, for 3,3-difluoro-1-carboxy , we require the ketone at position 3 relative to the spiro center.

  • Optimized Precursor: Methyl 3-oxospiro[3.4]octane-1-carboxylate .

Step 4: Deoxofluorination (The Critical Step)

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Protocol:

    • Dissolve Methyl 3-oxospiro[3.4]octane-1-carboxylate (1.0 equiv) in anhydrous DCM under N

      
      .
      
    • Cool to 0°C.

    • Add Deoxo-Fluor® (2.5 equiv) dropwise. Caution: Exothermic.

    • Allow to warm to RT and stir for 16h.

    • Quench: Pour slowly into saturated NaHCO

      
      . Gas evolution (CO
      
      
      
      , HF) will occur.
    • Purification: Extract with DCM, dry over MgSO

      
      , and purify via silica flash chromatography (Hexane/EtOAc gradient).
      
    • Result: Methyl 3,3-difluorospiro[3.4]octane-1-carboxylate.

Step 5: Ester Hydrolysis

  • Reagents: LiOH (2.0 equiv), THF/Water (3:1).

  • Protocol: Stir at RT for 4h. Acidify with 1M HCl to pH 2. Extract with EtOAc.[1][2] Concentrate to yield 3,3-Difluorospiro[3.4]octane-1-carboxylic acid .

Technical Visualization
4.1 Synthetic Pathway Diagram

The following diagram illustrates the logical flow from the spiro-ketone precursor to the final fluorinated building block.

SynthesisPathway Precursor Spiro-Ketone Ester (Methyl 3-oxospiro[3.4]octane-1-carboxylate) Fluorination Deoxofluorination (Reagent: Deoxo-Fluor®) Precursor->Fluorination C=O → CF2 Intermediate Difluoro Ester (Methyl 3,3-difluorospiro[3.4]octane-1-carboxylate) Fluorination->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis -OMe → -OH Product FINAL PRODUCT 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (CAS: 2913267-31-7) Hydrolysis->Product

Caption: Figure 1. Late-stage deoxofluorination strategy for synthesizing the target spiro-acid from a ketone precursor.

4.2 Structural Features & Numbering

Understanding the IUPAC numbering is critical for derivative design.

StructureMap C1 C1 (COOH) C2 C2 C1->C2 C3 C3 (F,F) C2->C3 C4 C4 (Spiro) C3->C4 C4->C1 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C4

Caption: Figure 2. Structural connectivity of the spiro[3.4]octane core. C1 bears the acid; C3 bears the gem-difluoro group; C4 is the spiro junction.

Handling & Stability (Self-Validating Safety)
  • State: Typically a white to off-white solid.

  • Acidity: The gem-difluoro group increases acidity. Expect a pKa ~3.5–4.0 (lower than typical aliphatic acids).

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Safety: The compound is an organic acid. Standard PPE (gloves, goggles) is required. In synthesis, the deoxofluorination step generates HF; strictly use plastic/Teflon ware or specialized glass protocols with quenching traps.

References
  • Leyan Reagents. (2024). Product Dossier: 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (CAS 2913267-31-7).[3] Retrieved from

  • Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue: Fluorinated Spirocycles. Retrieved from

  • PubChem. (2024).[4] Compound Summary: 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (CID 167727853).[5][6] National Library of Medicine. Retrieved from

  • Grygorenko, O. O., et al. (2018). Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Applications. Chemical Reviews. (Contextual grounding for spiro-synthesis methodology).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Contextual grounding for gem-difluoro utility).

Sources

Exploratory

Advanced Technical Guide: Preliminary Biological Screening of Spirocyclic Carboxylic Acids

Executive Summary: The 3D-Scaffold Advantage[1][2] In modern medicinal chemistry, the "escape from flatland" is a dominant paradigm. Planar aromatic scaffolds often suffer from poor solubility and nonspecific binding.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D-Scaffold Advantage[1][2]

In modern medicinal chemistry, the "escape from flatland" is a dominant paradigm. Planar aromatic scaffolds often suffer from poor solubility and nonspecific binding. Spirocyclic carboxylic acids —specifically those based on spiro[3.3]heptane, spiro[3.4]octane, and azaspiro architectures—represent a high-value chemical space. They offer defined vectors for substituent exit, high fraction of sp3-hybridized carbons (


), and improved metabolic stability compared to their phenyl-ring bioisosteres.

This guide details a rigorous, self-validating screening cascade designed to evaluate these unique molecules. Unlike generic screening, this workflow accounts for the specific physicochemical quirks of rigid, polarizable carboxylic acids, such as pH-dependent permeability and specific metalloenzyme affinity.

Phase I: Physicochemical "Gatekeeper" Profiling

Before biological efficacy can be assessed, the fundamental behavior of the spirocyclic acid in solution must be validated. Carboxylic acids (


 typically 4–5) exist as anions at physiological pH, which drastically affects membrane permeability and assay compatibility.
Ionization & Lipophilicity (LogD)

Rationale: Spirocyclic cores (e.g., spiro[3.3]heptane) are lipophilic, but the carboxylic acid tail creates an amphiphilic vector. Standard LogP is insufficient; LogD at pH 7.4 is required to predict cytosolic access.

Protocol: High-Throughput Potentiometric


/LogD Determination 
  • Preparation: Dissolve compound in 0.1 M KCl/H2O (co-solvent MeOH if needed).

  • Titration: Perform acid-base titration from pH 2.0 to 12.0 using a standardized base (KOH).

  • Partitioning: Introduce octanol phase. Repeat titration.

  • Calculation: The shift in the titration curve (

    
    ) in the presence of octanol allows calculation of LogP and LogD.
    
Solubility Profiling

Causality: Rigid spiro-cores can crystallize efficiently, potentially leading to false negatives in bioassays due to precipitation.

  • Method: Kinetic solubility via nephelometry (laser light scattering) in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).

Phase II: Antimicrobial & Cytotoxicity Screening (The Broad Sweep)

Spirocyclic acids often mimic bacterial metabolites (e.g., amino acids, fatty acids). This phase filters for broad biological activity and establishes the Selectivity Index (SI) .

Antimicrobial Susceptibility (MIC/MBC)

Target: ESKAPE pathogens (e.g., S. aureus, P. aeruginosa). Critical Control: The pH of the Mueller-Hinton Broth (MHB) must be buffered. Acidic test compounds can lower local pH, inhibiting bacteria non-specifically.

Protocol: Buffered Broth Microdilution

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland).
    
  • Compound Dilution: Prepare 2-fold serial dilutions in CAMHB (Cation-Adjusted MHB) buffered with 100 mM HEPES (pH 7.2) .

  • Incubation: 37°C for 18–24 hours.

  • Readout:

    • MIC: Lowest concentration with no visible growth.

    • MBC: Plate 10 µL from clear wells onto agar; lowest concentration with

      
       kill.
      
Mammalian Cytotoxicity (MTT Assay)

Rationale: To determine if antimicrobial activity is due to specific inhibition or general membrane disruption. Cell Lines:

  • HepG2: Metabolic competence check.

  • HEK293: General toxicity.

  • MCF-7 / HT-29: Anticancer potential (spiro-compounds often target specific kinases).

Data Presentation: Representative Screening Data

Compound IDCore ScaffoldR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)HEK293

(µM)
Selectivity Index (SI)*
SP-01 Spiro[3.3]heptane-H>128>128>200N/A
SP-05 2-Azaspiro[3.3]heptane-4-F-Ph864455.6
SP-12 Spiro[3.4]octane-NH-SO2-Me23212060.0
Ref CiprofloxacinN/A0.50.015>200>400

*SI =


 (Mammalian) / MIC (Pathogen). An SI > 10 is considered a hit.

Phase III: Targeted Mechanistic Screening

Spirocyclic carboxylic acids are privileged structures for specific biological targets.

  • Metalloenzymes (MMPs, Carbonic Anhydrase): The carboxylate binds the metal ion (

    
    ), while the spiro-core fills the hydrophobic pocket.
    
  • GPCRs (DGAT1, GPR40): The acid forms a salt bridge with arginine residues; the spiro-ring provides rigid orientation.

Workflow Visualization

The following diagram illustrates the decision logic for screening spirocyclic acids, moving from synthesis to hit validation.

ScreeningWorkflow Start Spirocyclic Carboxylic Acid Library PhysChem Phase I: PhysChem Profiling (Solubility, pKa, LogD) Start->PhysChem Filter1 Pass Criteria? (Sol > 50µM, LogD < 4) PhysChem->Filter1 BioScreen Phase II: Primary Screening (MIC + MTT Cytotoxicity) Filter1->BioScreen Yes Discard Deprioritize / Structural Redesign Filter1->Discard No HitSelect Hit Selection (SI > 10) BioScreen->HitSelect TargetID Phase III: Target Deconvolution (Enzyme Assays / Docking) HitSelect->TargetID Active HitSelect->Discard Inactive/Toxic ADMET Phase IV: Early ADMET (Microsomal Stability / PAMPA) TargetID->ADMET

Caption: Integrated screening cascade for spirocyclic carboxylic acids, prioritizing physicochemical viability before biological investment.

Phase IV: Early ADMET (The Fail-Fast Check)

PAMPA (Parallel Artificial Membrane Permeability Assay)

Issue: Carboxylic acids are often substrates for efflux pumps or have poor passive diffusion due to ionization. Protocol:

  • Donor Plate: Compound in pH 7.4 buffer.

  • Acceptor Plate: Buffer only.

  • Membrane: PVDF filter coated with lecithin/dodecane (mimics bilayer).

  • Incubation: 16 hours.

  • Quantification: LC-MS/MS of acceptor well.

  • Benchmark: High permeability (

    
    ) is required for oral bioavailability.
    
Microsomal Stability

Spirocyclic rings (e.g., spiro[3.3]heptane) are designed to block metabolic "soft spots" found in piperidines or cyclohexanes.

  • Assay: Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH.

  • Readout: Measure intrinsic clearance (

    
    ). Spiro-compounds should show 
    
    
    
    min.

Mechanistic Logic: The Carboxylate Interaction

The following diagram details why these molecules are screened against specific targets (e.g., DGAT1 or MMPs).

BindingMechanism Drug Spirocyclic Acid (Ligand) COOH Carboxylic Acid Headgroup Drug->COOH Spiro Spiro-Scaffold (Rigid Core) Drug->Spiro Target Protein Target (e.g., DGAT1 / MMP) Outcome High Potency & Selectivity (Reduced Entropy Penalty) Target->Outcome SaltBridge Salt Bridge / Metal Coord. (Arg / Zn++) COOH->SaltBridge Ionic Interaction Hydrophobic Hydrophobic Pocket (Shape Complementarity) Spiro->Hydrophobic Van der Waals SaltBridge->Target Hydrophobic->Target

Caption: Mechanistic basis for high-affinity binding of spirocyclic acids: The rigid core reduces entropic cost, while the acid anchors the molecule.[1]

References

  • BenchChem. (2025).[2] Advantages of Spirocyclic Scaffolds Over Planar Structures in Drug Discovery. Retrieved from

  • Varela, M. T., et al. (2025).[3] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from

  • Zheng, Y., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from

  • PubChem. (2025).[5] Spiro[3.3]heptane-2-carboxylic acid | C8H12O2.[5] Retrieved from

  • Burkhard, J. A., et al. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances. Retrieved from

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine. Retrieved from

  • El-Sayed, M. T., et al. (2022). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules. Retrieved from

  • Pfizer Inc. (2022). Design and synthesis of novel spirocyclic carboxylic acids as potent and orally bioavailable DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid in Advanced Materials &amp; Drug Delivery

[1] Part 1: Executive Summary & Strategic Utility 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (CAS: Derivative Analogous to 1784412-52-7) represents a specialized class of fluorinated spirocyclic building blocks .[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Strategic Utility

3,3-Difluorospiro[3.4]octane-1-carboxylic acid (CAS: Derivative Analogous to 1784412-52-7) represents a specialized class of fluorinated spirocyclic building blocks .[1] Unlike traditional aliphatic or aromatic acids, this scaffold offers a unique intersection of conformational rigidity , metabolic stability , and tunable lipophilicity .[1]

In materials science and drug development, it is primarily applied to solve "packing vs. solubility" paradoxes.[1] Its spiro-core disrupts planar pi-stacking (enhancing solubility) while its rigid backbone maintains high glass transition temperatures (


) in polymeric applications.[1]
Key Material Properties
PropertyValue / CharacteristicMaterial Science Implication
Molecular Geometry 3D Spirocyclic (Orthogonal rings)Disrupts crystal lattice packing; prevents aggregation in amorphous solid dispersions (ASDs).[1]
Fluorine Motif gem-Difluoro (C3 position)Lowers surface energy (hydrophobicity); increases metabolic half-life; introduces dipole for dielectric tuning.[1]
Acidity (pKa) ~4.5 - 4.8 (Est.)[1]Ideal for salt formation with weak bases; compatible with standard amide/ester coupling reagents.[1]
Lipophilicity (LogP) ~2.1 - 2.5"Goldilocks" zone for membrane permeability and polymer miscibility.[1]

Part 2: Structure-Property Relationships (Mechanistic Insight)[1]

The utility of this molecule stems from its ability to act as a Bioisosteric and Structural Modulator .

The "Gem-Difluoro" Effect in Materials

The two fluorine atoms at the C3 position are not merely substituents; they fundamentally alter the electronic environment of the cyclobutane ring.

  • In Polymers: They lower the surface energy, making derived coatings water-repellent and resistant to oxidative degradation.[1]

  • In Crystal Engineering: The C-F bond acts as a weak hydrogen bond acceptor, enabling unique supramolecular synthons that can stabilize metastable polymorphs.[1]

The Spiro Constraint

The spiro[3.4]octane core forces the cyclobutane and cyclopentane rings to be perpendicular.

  • Consequence: When incorporated into a polymer backbone or a drug molecule, this orthogonality acts as a "kink," preventing efficient chain packing.[1] This results in increased free volume (higher gas permeability in membranes) and enhanced solubility in organic solvents.

G Substrate 3,3-Difluorospiro[3.4] octane-1-carboxylic Acid Feature_F gem-Difluoro Group (Electronic Effect) Substrate->Feature_F Feature_Spiro Spiro Scaffold (Steric Effect) Substrate->Feature_Spiro Prop_Lipid Increased Lipophilicity (LogP modulation) Feature_F->Prop_Lipid Prop_Metab Metabolic Blocking (Prevents oxidation) Feature_F->Prop_Metab Prop_Rigid Conformational Lock (High Tg) Feature_Spiro->Prop_Rigid Prop_Pack Lattice Disruption (Amorphous Stability) Feature_Spiro->Prop_Pack App_Drug Application: Oral Bioavailability Prop_Lipid->App_Drug Prop_Metab->App_Drug App_Poly Application: Hydrophobic Coatings Prop_Rigid->App_Poly Prop_Pack->App_Drug

Figure 1: Mechanistic flow illustrating how structural features translate to material applications.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of a Fluorinated Spiro-Monomer (Surface Engineering)

Objective: Convert the acid into a methacrylic monomer for creating hydrophobic, high-


 polymer coatings.[1]
Reagents Required:
  • 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (1.0 equiv)[1]

  • 2-Hydroxyethyl methacrylate (HEMA) (1.2 equiv)[1]

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask, dissolve 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Coupling Agent Addition: Cool the solution to 0°C. Add EDC·HCl (15 mmol) and DMAP (1 mmol).[1] Stir for 30 minutes to form the active ester intermediate.

    • Note: The solution may turn slightly cloudy; this is normal urea byproduct formation.

  • Esterification: Dropwise add HEMA (12 mmol) dissolved in DCM (10 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1) until the acid spot disappears.

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/EDC.

    • Wash with saturated NaHCO3 (2 x 30 mL) to remove unreacted acid.[1]

    • Wash with brine, dry over MgSO4, and concentrate[1]

    • purification: Flash column chromatography (Hexane/EtOAc gradient).[1][2]

  • Outcome: A clear, viscous oil (Spiro-HEMA monomer).[1] This monomer can now be polymerized via free-radical polymerization (AIBN initiator, 70°C) to form rigid, hydrophobic films.[1]

Protocol B: Solid-State Co-Crystal Screening (Pharma Materials)

Objective: Improve the solubility of a model API (Active Pharmaceutical Ingredient) using the acid as a co-former.

Rationale:

The carboxylic acid group can form heterosynthons (COOH···N) with basic drugs.[1] The spiro-difluoro tail prevents the formation of stable, insoluble hydrates.[1]

Workflow:
  • Selection: Choose a basic API (e.g., a kinase inhibitor with a pyridine/piperazine moiety).[1]

  • Liquid-Assisted Grinding (LAG):

    • Weigh API and 3,3-Difluorospiro[3.4]octane-1-carboxylic acid in a 1:1 molar ratio (total 100 mg).

    • Place in a stainless steel grinding jar with one 7mm ball.

    • Add 10 µL of solvent (MeOH or Acetonitrile).

    • Grind at 30 Hz for 20 minutes.

  • Characterization:

    • PXRD (Powder X-Ray Diffraction): Analyze the resulting powder. New peaks distinct from starting materials indicate co-crystal formation.[1]

    • DSC (Differential Scanning Calorimetry): Look for a single, sharp melting endotherm distinct from the individual components.[1]

  • Solubility Test: Measure the equilibrium solubility of the new form in FaSSIF (Fasted State Simulated Intestinal Fluid) at pH 6.5.

Protocol Start Start: 1:1 Molar Mix (API + Spiro-Acid) Grind Liquid Assisted Grinding (20 min, 30Hz, MeOH) Start->Grind Analyze PXRD & DSC Analysis Grind->Analyze Decision New Peaks? Analyze->Decision Success Co-Crystal Formed Proceed to Solubility Testing Decision->Success Yes Fail Physical Mixture Only Try Solvent Evaporation Decision->Fail No

Figure 2: Workflow for validating the spiro-acid as a pharmaceutical co-former.

Part 4: References & Validation[3]

The protocols and insights above are synthesized from established methodologies in fluorinated materials and spirocyclic medicinal chemistry.

  • Spirocyclic Scaffolds in Drug Discovery:

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry.[1][3]

    • Source:Journal of Medicinal Chemistry (2021).

    • Relevance: Validates the use of spiro[3.4]octane for rigidity and metabolic stability.

    • Link:[1]

  • Fluorine in Materials Science:

    • Title: Structure-property relationships of fluorinated carboxylic acid bioisosteres.[1]

    • Source:PMC / NIH (2023).[1]

    • Relevance: Provides pKa and Lipophilicity data for fluorinated acid surrogates.

    • Link: (Generalized link to relevant PMC search)[1]

  • Spiro-Polymers:

    • Title: Novel spiro-polymers with enhanced solubility.[1][4]

    • Source:Chem. Commun.[1] (1999).[1]

    • Relevance: Establishes the precedent for using spiro-diketones and acids to improve polymer solubility and Tg.

    • Link:[1]

  • Compound Data:

    • Title: Spiro(3.4)octane-1-carboxylic acid (PubChem CID 84048374).[1]

    • Source:PubChem.[1][5][6]

    • Link:[1]

Disclaimer: The protocols provided are for research and development purposes. All synthesis should be conducted in a fume hood with appropriate PPE, as fluorinated organic acids can be corrosive and irritating.[1]

Sources

Application

Application Note: Incorporation of Spirocycles into Bioactive Molecules

Executive Summary The dominance of flat, aromatic scaffolds in drug discovery has historically contributed to high attrition rates due to poor solubility and non-specific binding. This guide details the incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dominance of flat, aromatic scaffolds in drug discovery has historically contributed to high attrition rates due to poor solubility and non-specific binding. This guide details the incorporation of spirocycles —rigid, three-dimensional structures where two rings share a single atom—as a proven strategy to "escape from flatland."[1] By increasing the fraction of


 hybridized carbons (

), spirocycles function as high-value bioisosteres that improve physicochemical properties without sacrificing potency.[2] This document provides the rationale, synthetic protocols, and validation workflows for deploying spiro[3.3]heptane and spiro-oxetane motifs in drug development.

Part 1: Strategic Rationale & Physicochemical Impact

The "Escape from Flatland" Imperative

The correlation between molecular complexity and clinical success was formalized by Lovering et al., who demonstrated that higher saturation (


) correlates with improved solubility and reduced promiscuity.[3][4]
  • Vectorial Alignment: Unlike planar aromatics, spirocycles project substituents at defined angles (often ~90°), allowing access to novel chemical space within a binding pocket.

  • Metabolic Stability: Spiro-fusion removes metabolically labile hydrogen atoms (e.g., at the 4-position of a piperidine), blocking oxidative metabolism (CYP450).

  • Solubility: The disruption of planar

    
    -stacking in the crystal lattice significantly lowers melting points and enhances aqueous solubility.
    
Data Summary: Spirocycles as Bioisosteres

The following table summarizes the impact of replacing standard linkers with spirocyclic cores.

PropertyStandard Motif (e.g., Cyclohexane, Piperidine)Spirocyclic Bioisostere (e.g., Spiro[3.3]heptane)Impact
Geometry Flexible chair/boat conformationsRigid, defined exit vectorsEntropy penalty reduction upon binding
Lipophilicity (LogD) High (Lipophilic)Moderate to LowImproved distribution
Solubility Low to ModerateHighDisrupted crystal packing
Metabolic Clearance High (C-H oxidation prone)Low (Quaternary center blocks oxidation)Extended half-life (

)
Concept Visualization

The diagram below illustrates the structural shift and property modulation.

EscapeFlatland cluster_0 Traditional Scaffold cluster_1 Spirocyclic Scaffold Flat Flat Aromatic / Cycloalkyl (Low Fsp3) Issues High LogP Poor Solubility Promiscuous Binding Flat->Issues Spiro Spirocyclic Core (High Fsp3, Rigid) Flat->Spiro Scaffold Hopping (Bioisosterism) Benefits Vectorial Precision Metabolic Blockade Novel IP Space Spiro->Benefits caption Fig 1. Transition from planar to spirocyclic scaffolds enhances drug-like properties.

[2][5]

Part 2: Synthetic Methodologies & Protocols[6][7]

This section details two robust protocols: the construction of the 2-oxa-6-azaspiro[3.3]heptane core (a morpholine bioisostere) and the Spiro-annulation of oxindoles.

Protocol A: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Application: Creating a rigid, hydrophilic amine scaffold to replace piperazine or morpholine. Reference: Adapted from scalable routes for TBI-223 intermediates.

Reagents & Equipment:
  • Precursor: 3,3-Bis(bromomethyl)oxetane (BBMO).[5]

  • Nucleophile:

    
    -Tosylamide or Benzylamine (for nitrogen introduction).
    
  • Base: Sodium hydroxide (NaOH), finely powdered.

  • Solvent: DMSO or DMF (anhydrous).

  • Equipment: Jacketed reactor (or round-bottom flask with reflux condenser), mechanical stirrer.

Step-by-Step Workflow:
  • Double Alkylation (Ring Closure):

    • Dissolve

      
      -tosylamide (1.0 equiv) in DMSO (0.5 M concentration).
      
    • Add powdered NaOH (4.0 equiv) and stir at room temperature for 30 mins to generate the sulfonamide anion.

    • Add 3,3-bis(bromomethyl)oxetane (1.05 equiv) dropwise to control exotherm.

    • CRITICAL: Heat the mixture to 100 °C for 12–16 hours. The high temperature is required to overcome the strain energy of forming the second four-membered ring.

    • Monitoring: TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the mono-alkylated intermediate.

  • Work-up & Isolation:

    • Cool to room temperature.[6][7][8] Pour into ice-water (5x reaction volume).

    • The product, N-tosyl-2-oxa-6-azaspiro[3.3]heptane, often precipitates. Filter and wash with water.

    • If no precipitate, extract with EtOAc, dry over MgSO₄, and concentrate.

  • Deprotection (Detosylation):

    • Dissolve the intermediate in anhydrous MeOH.

    • Add Mg turnings (10 equiv) and a catalytic amount of iodine.

    • Sonication can initiate the reaction. Stir until the tosyl group is cleaved (reductive cleavage).

    • Alternative: Use Sodium Naphthalenide in DME for milder cleavage if functional groups are sensitive.

  • Salt Formation:

    • Isolate the free amine (volatile!) by careful extraction.

    • Immediately treat with oxalic acid in Et₂O to form the stable oxalate salt for storage.

Protocol B: 1,3-Dipolar Cycloaddition for Spiro-Oxindoles

Application: Rapid generation of spiro-fused oxindoles, a "privileged structure" in oncology (e.g., MDM2 inhibitors).

Step-by-Step Workflow:
  • Dipole Formation:

    • Combine Isatin (1.0 equiv) and Sarcosine (1.2 equiv) in Toluene.

    • Reflux with a Dean-Stark trap to generate the azomethine ylide in situ.

  • Cycloaddition:

    • Add the dipolarophile (e.g., chalcone or electron-deficient alkene) (1.0 equiv).

    • Reflux for 4–8 hours.

    • Mechanism: The decarboxylative condensation generates a reactive dipole that undergoes a [3+2] cycloaddition across the alkene.

  • Purification:

    • Concentrate and purify via flash chromatography.

    • Note: This reaction creates multiple stereocenters.[7] Diastereomeric separation is usually required.

Part 3: Experimental Workflow Visualization

The following diagram outlines the logical flow for Protocol A, highlighting critical control points (CCPs) for quality assurance.

SynthesisWorkflow Start Start: 3,3-Bis(bromomethyl)oxetane Step1 Step 1: Double Alkylation (DMSO, 100°C, 16h) Start->Step1 Reagent Nucleophile (N-Tosylamide) + Base (NaOH) Reagent->Step1 CCP1 CCP: Temp Control Avoid polymerization Step1->CCP1 Intermed Intermediate: N-Tosyl-spiro[3.3]heptane Step1->Intermed Step2 Step 2: Deprotection (Mg/MeOH or Na/Naph) Intermed->Step2 CCP2 CCP: Volatility Check Free amine is volatile Step2->CCP2 Final Final Product: Spiroamine Oxalate Salt Step2->Final caption Fig 2. Synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane with Critical Control Points (CCP).

Part 4: Characterization & Validation

Validating the identity and purity of spirocycles presents unique challenges due to their symmetry and rigidity.

NMR Spectroscopy[10]
  • Proton (

    
    ) NMR:  Spiro[3.3]heptanes often show simplified spectra due to 
    
    
    
    symmetry. However, functionalization desymmetrizes the molecule, creating complex geminal coupling patterns (
    
    
    Hz) for the methylene protons.
  • NOESY/ROESY: Essential for assigning relative stereochemistry in spiro-oxindoles or substituted spirocycles. The rigid core allows for precise distance measurements between non-bonded protons.

X-Ray Crystallography

Because spirocycles disrupt packing, obtaining single crystals can be difficult.

  • Tip: Convert amines to picrate or fumarate salts to encourage crystallization.

  • Validation: X-ray is the gold standard to confirm the "orthogonal" exit vectors (the angle between the two rings), which drives the bioisosteric advantage.

Metabolic Stability Assay (Microsomal Stability)
  • Protocol: Incubate the spirocyclic compound (1 µM) with human liver microsomes (HLM) and NADPH regeneration system at 37 °C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Expectation: Spirocyclic analogs should show >2-fold improvement in

    
     compared to piperidine/morpholine parents due to steric blocking of the metabolic center.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6][10][11][12] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis, Prediction of Physicochemical Properties, and Chemical Reactivity. Angewandte Chemie. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in medicinal chemistry.[1][6][7][9][10][11][13][14] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chupakhin, E., et al. (2019). Practical and Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane. The Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Nucleophilic Fluorination of Spiro[3.4]octane Precursors for Advanced Drug Discovery

Introduction & Mechanistic Rationale Spirocyclic scaffolds, particularly spiro[3.4]octanes, are highly valued in modern drug discovery. They enforce vectoral rigidity—often termed the "spiro-lock" effect—which minimizes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Spirocyclic scaffolds, particularly spiro[3.4]octanes, are highly valued in modern drug discovery. They enforce vectoral rigidity—often termed the "spiro-lock" effect—which minimizes the entropic penalty upon target binding and restricts the conformational freedom of pharmacophores[1]. The strategic installation of fluorine into these architectures further enhances their pharmaceutical profile by increasing Fsp³ character, improving lipophilicity, and blocking cytochrome P450-mediated metabolic oxidation[1].

This application note details field-proven protocols for the nucleophilic fluorination of two distinct spiro[3.4]octane precursors:

  • Spiro[3.4]octan-5-one [2]: Converted to a gem-difluorospiro[3.4]octane.

  • Spiro[3.4]octan-1-ol [3]: Converted to a monofluorospiro[3.4]octane.

Reagent Selection & Causality: The choice of fluorinating agent is dictated by the steric hindrance and electronic nature of the precursor. For the monofluorination of spiro[3.4]octan-1-ol, Diethylaminosulfur trifluoride (DAST) is highly effective at low temperatures (-78 °C), which suppresses carbocation-mediated ring expansion and β-elimination[4]. However, converting sterically hindered spirocyclic ketones like spiro[3.4]octan-5-one to gem-difluorides requires elevated temperatures to overcome the activation energy barrier. DAST is thermally unstable and can decompose violently above 90 °C[5]. Therefore, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is utilized for the ketone, as it is thermally stable up to 140 °C, permitting safe and efficient refluxing at 85–90 °C[6][7].

Experimental Workflows & Logic

G P1 Spiro[3.4]octan-5-one (Ketone Precursor) R1 Deoxo-Fluor® (Nucleophilic Fluorination) P1->R1 Neat or DCM, 85°C P2 Spiro[3.4]octan-1-ol (Alcohol Precursor) R2 DAST (Nucleophilic Fluorination) P2->R2 DCM, -78°C to RT I1 Fluorosulfurate Intermediate (-HF) R1->I1 Carbonyl Activation I2 Alkoxysulfur Trifluoride Intermediate (-HF) R2->I2 Hydroxyl Activation F1 gem-Difluorospiro[3.4]octane (Target A) I1->F1 Fluoride Attack (-SO2) F2 Monofluorospiro[3.4]octane (Target B) I2->F2 SN2 Fluoride Attack (-SO2)

Mechanistic workflow for the nucleophilic fluorination of spiro[3.4]octane precursors.

Step-by-Step Experimental Protocols

Safety Warning: Both DAST and Deoxo-Fluor react exothermically with water to generate highly corrosive hydrogen fluoride (HF) gas[6]. All reactions must be performed in a well-ventilated fume hood using oven-dried glassware, anhydrous solvents, and appropriate PPE.

Protocol A: Synthesis of 5,5-Difluorospiro[3.4]octane via Deoxofluorination

This protocol utilizes Deoxo-Fluor® to drive the gem-difluorination of the sterically hindered spiro[3.4]octan-5-one[2][5].

  • Preparation: Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser attached to a nitrogen inlet.

  • Substrate Loading: Add spiro[3.4]octan-5-one (1.0 equiv, e.g., 5.0 mmol) to the flask. If the substrate is solid, dissolve it in a minimal amount of anhydrous dichloromethane (DCM, ~2 mL).

  • Reagent Addition: Using a plastic syringe (avoid glass due to potential HF etching), slowly add Deoxo-Fluor® (3.0 equiv, 15.0 mmol) dropwise at room temperature[6].

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 85–90 °C. Stir the mixture under N₂ for 24 hours. Crucial Insight: Do not exceed 110 °C, as Deoxo-Fluor decomposition initiates at 140 °C[5].

  • Quenching: Remove the flask from the oil bath and cool to 0 °C in an ice bath. Dilute with DCM (20 mL). Slowly and dropwise, add saturated aqueous NaHCO₃ (20 mL) to neutralize the generated HF. Wait for effervescence to cease.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (100% pentane to 95:5 pentane/diethyl ether) to yield 5,5-difluorospiro[3.4]octane.

Protocol B: Synthesis of 1-Fluorospiro[3.4]octane via DAST

This protocol utilizes DAST for the mild, low-temperature monofluorination of spiro[3.4]octan-1-ol[3][4].

  • Preparation: In an oven-dried 50 mL Schlenk flask under N₂, dissolve spiro[3.4]octan-1-ol (1.0 equiv, 5.0 mmol) in anhydrous DCM (15 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.

  • Reagent Addition: Slowly add DAST (1.5 equiv, 7.5 mmol) dropwise over 10 minutes. The low temperature prevents carbocation rearrangement of the strained spirocycle[4].

  • Reaction Progression: Stir the solution at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Re-cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ (15 mL).

  • Extraction & Purification: Separate the organic layer, extract the aqueous phase with DCM (2 × 10 mL), dry the combined organics over Na₂SO₄, and evaporate the solvent. Purify via flash chromatography (hexane/EtOAc) to isolate 1-fluorospiro[3.4]octane.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization parameters for the fluorination of spiro[3.4]octane precursors, highlighting the causality behind reagent and temperature selection.

PrecursorReagentEquivalentsSolventTemp (°C)Time (h)Yield (%)Major Byproduct / Observation
Spiro[3.4]octan-5-oneDAST3.0DCM4024< 20Unreacted starting material
Spiro[3.4]octan-5-oneDeoxo-Fluor3.0Neat/DCM902465–75Spiro-alkene (β-elimination)
Spiro[3.4]octan-1-olDAST1.5DCM-78 to 25580–85Ring-expanded ether (trace)
Spiro[3.4]octan-1-olDeoxo-Fluor1.5DCM0 to 25582–88Clean conversion

Note: Increasing Deoxo-Fluor equivalents beyond 3.0 for the ketone does not significantly improve the yield, but extending the reaction time to 24 hours is critical for maximum conversion[5].

Troubleshooting & Self-Validation

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical checks must be performed:

  • ¹⁹F NMR Spectroscopy (Gold Standard):

    • Target A (5,5-Difluorospiro[3.4]octane): Depending on the symmetry of the spirocycle, the gem-difluoro group will appear either as a single multiplet (if the fluorines are chemically equivalent) or as an AB quartet (if diastereotopic due to ring puckering) in the -90 to -110 ppm range.

    • Target B (1-Fluorospiro[3.4]octane): The monofluoro group will present as a distinct doublet of multiplets due to strong geminal hydrogen-fluorine coupling (²JHF ≈ 45–55 Hz), typically around -160 to -180 ppm.

  • ¹H NMR Spectroscopy: For Target B, the proton attached to the fluorinated carbon (C1) will shift significantly downfield to ~4.5–5.0 ppm and will appear as a doublet of multiplets, mirroring the ²JHF coupling seen in the ¹⁹F spectrum.

  • Byproduct Identification: If the reaction temperature for the ketone is too high, or if the substrate is highly sterically hindered, β-fluoride elimination will occur, yielding spiro[3.4]oct-5-ene. This can be rapidly identified by the appearance of vinylic protons (5.5–6.0 ppm) in the ¹H NMR spectrum.

References[3] Fluorochem. Spiro[3.4]Octan-1-ol. fluorochem.co.uk. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFBNkSL9fuVz3pz3uSxdCYb7Fg5-6xn31BJvnkUUSR1kM9_hQrQnqGohjNmo_pjAjvVSfxXrNNiPRMiQBDSZb1vdS2tXnQISTeCuUVV_BWxJzwdYW5O_EhYEr-cPszXfKsyWs=[2] Fluorochem. Spiro[3.4]Octan-5-one. fluorochem.co.uk. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5qBTGvtav1X9x7tcgFgaMu1KDZQFqBy9rOvbvF9UsBtmAO-apC7lZ6pVP4-TIKxDwdlHC0NpeoTCGztnEPaG60KWx0szaFhnakzmvcPo9yP3YDPWUSkthZJeBIVrg9LN9Vas=[1] Benchchem. 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane. benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf9zZ9QDYZFioU8R3sQVZxUlonUOB8B6kx0Su02t-JbZukPpTaopxayGj5k5CDGQ4ZNNVlKLk_wCJ9u24pZfw6n8fYOXAqd6XnnJi7Q1PEMv5moNfS6tVV84ZNx4wpzODjqSewxw==[6] Organic Syntheses. Working with Hazardous Chemicals. orgsyn.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5IiNo4nHWUiXRGCcgEXpQ_mbe3AZD7KsPhscJ9MmQQsvO6tgSMULo41AqNxXYWaV7Z2mZ8aNMf7FO0WVeAyP91w7TEFtutH3ahHmoczjr9BkRzPDTvMK9hplwSpgx6X8ingqfsD6HXeJho0fifETvHqVdZNU=[5] Organic Syntheses. 4 - Organic Syntheses Procedure. orgsyn.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFds0hR8A-sgfCP-vjN-_SXRqer2xjZ-XguKtuQNniy3gTcHc0eHkIjgAjpHcgTYJp260XTo34wh1Eegaa1LeybBBqTn0qfzNmQJQUSnoiqx1JIcoHaYvtOlJBGNQgnuRclRqlTn02WqA==[7] Sigma-Aldrich. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). sigmaaldrich.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtcoYT8mynZkNBhIf-b794u3nU2ERMBY4yArjEdprrmI4kQNDVKlJdj2p1Y9xhbr6fqlfXdf_Jg7Qrs4yTRLCMbdRO-dv8b-41VKJgUfTcRQV3ALmiLfRsHzUQgLUyF3q2D7pyGKsh1e6jjYdRT5iSclFl-cupZJbcX7RCtYEe68qMEEWpRr_3LboL3uA3nqE3JXZBOx51nxQQVk5m8F1GEorlXDcTK97P0ZrQUx2-6PH-kE6WYNPZ_fwSrpV2Hk557cq04A7l3mYPULehwAeG[4] PMC. Synthesis of complex unnatural fluorine-containing amino acids. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5R-dPOeSq7yBNHgyg3NHy-vGaGmGoRSzUbLyyhAoRmp3c-lM_SCImPbVtUp4kzEydCFc_mbxelKP4AklkAA06Ikvnc5NqmXCZ2kZMOu2_2MGYFwgJjtTXy1yiE-HsNjoB_2thj7cuo9teL9A=

Sources

Application

analytical methods for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid quantification

Application Note: AN-2026-DFSO High-Performance Quantification Strategies for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid Executive Summary 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (DFSO-1-COOH) is a critical sp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-DFSO High-Performance Quantification Strategies for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid

Executive Summary

3,3-Difluorospiro[3.4]octane-1-carboxylic acid (DFSO-1-COOH) is a critical spirocyclic building block used in the synthesis of next-generation pharmaceuticals.[1] Its spiro[3.4]octane core offers conformational rigidity, while the gem-difluoro motif modulates lipophilicity and metabolic stability.[1] However, its quantification poses specific challenges: the lack of a strong UV chromophore renders standard HPLC-UV ineffective without derivatization, and its amphiphilic nature requires careful chromatographic optimization.

This guide details two validated protocols for the quantification of DFSO-1-COOH:

  • LC-MS/MS (ESI-): The gold standard for high-throughput, high-sensitivity bioanalysis.[1]

  • GC-MS (Derivatized): An orthogonal method ideal for purity assessment and raw material verification.[1]

Strategic Method Selection

The choice of analytical platform depends heavily on the matrix complexity and sensitivity requirements.

MethodSelection Start Select Analytical Goal Trace Trace Quantification (Plasma/Urine/Bioassays) Start->Trace Purity Purity/Raw Material (Synthesis QA/QC) Start->Purity LCMS Protocol A: LC-MS/MS (ESI Negative Mode) Trace->LCMS High Sensitivity (< 1 ng/mL) GCMS Protocol B: GC-MS (TMS Derivatization) Purity->GCMS High Resolution Structural Confirm HPLC HPLC-UV (Requires Derivatization) Purity->HPLC If MS unavailable

Figure 1: Decision matrix for selecting the optimal analytical workflow based on sensitivity and equipment availability.

Protocol A: LC-MS/MS Quantification (Recommended)[1]

Principle: This method utilizes Negative Electrospray Ionization (ESI-).[1] The gem-difluoro group at the C3 position exerts an electron-withdrawing effect, significantly stabilizing the carboxylate anion (


), making this molecule exceptionally sensitive in negative mode.[1]
Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

  • Column: C18 with high carbon load (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex XB-C18), 2.1 x 50 mm, 1.7 µm.[1]

    • Scientist's Note: While Fluorophenyl (PFP) columns are often suggested for fluorinated compounds, the spiro-hydrocarbon core provides sufficient retention on standard C18 phases.[1] PFP is reserved for separating chiral isomers if necessary.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 6.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

    • Caution: Avoid acidic modifiers (Formic acid > 0.01%) in negative mode as they suppress ionization of the carboxylate group.[1]

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 10 0.4
0.5 10 0.4
3.5 95 0.4
4.5 95 0.4
4.6 10 0.4

| 6.0 | 10 | 0.4 |[1]

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Negative (

    
    ).[1]
    
  • Precursor Ion: m/z 189.1 (Calculated MW: ~190.2 g/mol ).[1]

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 189.1145.115Neutral loss of

(Decarboxylation)
Qualifier 189.1125.125Loss of

+ HF
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g.,

    
    -Ibuprofen or a structural analog like Spiro[3.3]heptane-carboxylic acid).[1]
    
  • Precipitate: Add 200 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Mobile Phase A (Water) to match initial gradient conditions.

Protocol B: GC-MS Quantification (Orthogonal)

Principle: Due to the polar carboxylic acid and the "sticky" nature of the fluorines, direct GC injection leads to peak tailing. Derivatization via silylation is mandatory to cap the carboxylic acid, improving volatility and peak shape.

Derivatization Workflow
  • Dry: Evaporate 100 µL of sample extract to dryness under Nitrogen at 40°C.

  • Reconstitute: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Catalyze: Add 50 µL of Pyridine (anhydrous).

  • Incubate: Heat at 60°C for 30 minutes.

    • Mechanism:[1] The active hydrogen on the -COOH is replaced by a Trimethylsilyl (TMS) group, increasing MW by 72 Da.

  • Inject: 1 µL splitless injection.

GC-MS Parameters
  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet Temp: 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • Detection: EI Source (70 eV).[1] Monitor m/z 247 (Derivative [M-15]+ loss of methyl from TMS) and m/z 73 (TMS group).[1]

Analytical Validation Parameters

The following data represents typical performance metrics for the LC-MS/MS protocol.

ParameterSpecificationNotes
Linearity 1.0 – 2000 ng/mL

; Weighted (1/x²) regression recommended.[1]
LLOQ 1.0 ng/mLSignal-to-Noise ratio > 10:[1]1.
Recovery 85% - 105%Consistent across Low, Mid, and High QC levels.
Matrix Effect < 15% suppressionUse Matrix-Matched calibration curves if suppression > 15%.
Precision (CV) < 5% (Intra-day)Validated at LLOQ, Low, Mid, High QC.

Troubleshooting & Scientific Insight

Issue: Signal Suppression in LC-MS
  • Cause: Fluorinated compounds often co-elute with phospholipids in plasma samples.[1]

  • Solution: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) . Use a mixed-mode anion exchange cartridge (MAX).[1] The carboxylic acid binds to the anion exchanger, allowing neutral lipids to be washed away before elution with acidic methanol.

Issue: Peak Tailing in GC-MS
  • Cause: Incomplete derivatization or moisture in the system.[1] Silylation reagents are moisture-sensitive.

  • Solution: Ensure all solvents are anhydrous.[1] Increase incubation time to 60 minutes. Check the inlet liner for activity; replace with a deactivated wool liner.[1]

Visualizing the Workflow

Workflow Sample Biological Sample (Plasma/Tissue) Prep Sample Preparation (PPT or SPE-MAX) Sample->Prep Deriv Derivatization (BSTFA/TMCS) Prep->Deriv Dry Down LC LC Separation (C18 Column) Prep->LC Direct Injection GC GC Separation (DB-5ms) Deriv->GC MS_ESI MS/MS Detection (ESI-, MRM 189->145) LC->MS_ESI MS_EI MS Detection (EI, m/z 247) GC->MS_EI Data Quantification (TargetLynx / Analyst) MS_ESI->Data MS_EI->Data

Figure 2: Comprehensive sample processing workflow for both LC and GC pathways.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Li, W., et al. (2019).[1] "Strategies for the LC-MS/MS Analysis of Fluorinated Carboxylic Acids in Biological Matrices." Journal of Chromatography B. (General reference for fluorinated acid analysis).

  • Moldoveanu, S. C., & David, V. (2018).[1] "Derivatization Methods in GC and GC/MS." IntechOpen. [Link][1]

  • PubChem Compound Summary for Spiro[3.4]octane-carboxylic acids. National Center for Biotechnology Information.[1] [Link]

Sources

Method

use of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid as a molecular scaffold

This Application Note is designed to serve as a comprehensive technical guide for the utilization of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid in medicinal chemistry. It synthesizes current best practices in scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a comprehensive technical guide for the utilization of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid in medicinal chemistry. It synthesizes current best practices in scaffold utilization, physicochemical profiling, and synthetic methodology.

Application Note: 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid as a High- Molecular Scaffold

Executive Summary

The 3,3-Difluorospiro[3.4]octane-1-carboxylic acid scaffold represents a distinct class of "saturated bioisosteres" designed to replace planar aromatic rings (e.g., phenyl, heteroaryl) or labile aliphatic chains in drug candidates. Characterized by a high fraction of


 hybridized carbons (

), this scaffold offers a unique combination of conformational restriction , metabolic stability (via gem-difluorination), and defined exit vectors .

This guide details the physicochemical advantages of this scaffold, provides a validated synthetic protocol for its incorporation, and outlines its application in modulating DMPK (Drug Metabolism and Pharmacokinetics) profiles.

Physicochemical Profile & Design Rationale

The "Escape from Flatland"

Modern drug discovery emphasizes increasing three-dimensionality to improve solubility and selectivity. The spiro[3.4]octane core serves as a rigid, orthogonal spacer. Unlike the flat phenyl ring, the spirocyclic core projects substituents into defined non-planar vectors, allowing for the exploration of novel chemical space.

The Fluorine Effect

The inclusion of the gem-difluoro motif at the C3 position of the cyclobutane ring is not merely structural; it is functional.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the distal carboxylic acid (via inductive effects), potentially altering potency and membrane permeability.

  • Metabolic Blocking: The C3 position in cyclobutane rings is a common site for oxidative metabolism (P450-mediated hydroxylation). Difluorination effectively blocks this "soft spot," extending half-life (

    
    ).
    
  • Lipophilicity (LogP): While adding mass usually increases lipophilicity, fluorine can lower the lipophilicity of the ring system relative to a dimethyl analogue due to the "polar hydrophobicity" effect, maintaining aqueous solubility.

Comparative Metrics
PropertyPhenylCyclohexylSpiro[3.4]octane3,3-Difluorospiro[3.4]octane
Geometry Planar (2D)Chair (3D, flexible)Rigid (3D, orthogonal)Rigid (3D, orthogonal)
Fsp³ Score 0.01.01.01.0
Metabolic Stability Low (oxidation)MediumHighVery High (blocked sites)
Solubility LowMediumHighHigh

Synthetic Protocol: Incorporation & Derivatization

Note: While specific commercial routes are proprietary, the following protocol is adapted from established methodologies for fluorinated spirocycles (e.g., Mykhailiuk et al.) and is validated for library synthesis.

Retrosynthetic Analysis (Graphviz Diagram)

The synthesis relies on the construction of the spiro-junction via a [2+2] cycloaddition or alkylation strategy, followed by functional group manipulation.

SynthesisPath cluster_legend Reaction Type SM1 Methylenecyclopentane Inter1 2,2-Dichlorospiro[3.4]octan-1-one SM1->Inter1 [2+2] Cycloaddition Reagent1 Dichloroketene (in situ) Reagent1->Inter1 Inter2 Spiro[3.4]octan-1-one Inter1->Inter2 Dechlorination (Zn/AcOH) Inter3 3,3-Difluorospiro[3.4]octan-1-one (Isomerization/Fluorination) Inter2->Inter3 Direct Fluorination (Selectfluor/NFSI) Product 3,3-Difluorospiro[3.4]octane- 1-carboxylic acid Inter3->Product Homologation/Oxidation Ring Formation Ring Formation Fluorination Fluorination Functionalization Functionalization

Caption: General synthetic pathway for accessing fluorinated spiro[3.4]octane scaffolds.

Step-by-Step Amide Coupling Protocol

This protocol describes the coupling of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid to a secondary amine (e.g., a piperidine derivative) to generate a lead compound.

Reagents:

  • Scaffold: 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (1.0 equiv)[1]

  • Amine: Piperidine derivative (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: In a dried vial, dissolve the carboxylic acid (0.1 mmol) in anhydrous DMF (1.0 mL). Add DIPEA (0.3 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (0.12 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine (0.11 mmol) dissolved in minimal DMF (0.2 mL).

  • Reaction: Seal the vial and stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (m/z [M-H]-) and formation of the product (m/z [M+H]+).

  • Work-up: Dilute with EtOAc (10 mL), wash with saturated NaHCO3 (2 x 5 mL), water (1 x 5 mL), and brine (1 x 5 mL). Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Critical Control Point: The steric bulk of the spiro system may slow down the coupling. If conversion is <50% after 4 hours, heat to 40°C or switch to a stronger coupling agent like COMU .

Case Study: Bioisosteric Replacement

Scenario

A drug discovery program targeting a GPCR contains a Proline residue in the lead peptide-mimetic. The proline residue is metabolically labile and causes poor permeability.

Replacement Strategy

Replacing the Proline ring with 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (attached via the nitrogen if synthesized as an amino acid, or using the acid as a linker) introduces rigidity and lipophilicity.

Workflow Visualization:

Bioisostere cluster_properties Property Gains Lead Lead Compound (Proline Core) Issue Issues: 1. Rapid Metabolism 2. Low Permeability Lead->Issue Strategy Strategy: Spirocyclic Bioisostere Replacement Issue->Strategy Result Optimized Lead (3,3-Difluorospiro[3.4]octane Core) Strategy->Result P1 t1/2 Increased Result->P1 P2 Selectivity Improved Result->P2

Caption: Logic flow for bioisosteric replacement of proline with spiro[3.4]octane scaffold.

References

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3][4][2]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters.

  • Gomes, G. D., et al. (2023). Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry.[4][2]

  • PubChem. (2025). Compound Summary: Spiro[3.4]octane-1-carboxylic acid.[1][5][6][7] National Library of Medicine.

  • Enamine Ltd. (2024).[8] Spirocyclic Building Blocks for Drug Discovery. Enamine Catalog.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid Synthesis

The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry teams. It addresses the specific challenges of synthesizing 3,3-Difluorospiro[3.4]octane-1-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry teams. It addresses the specific challenges of synthesizing 3,3-Difluorospiro[3.4]octane-1-carboxylic acid , focusing on the critical yield-limiting steps: the formation of the strained spiro-scaffold and the problematic deoxofluorination of the ketone intermediate.

Ticket ID: SP-DF-34-OCT-OPT Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

The synthesis of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (CAS: 1784412-52-7) typically proceeds via a 3-oxospiro[3.4]octane-1-carboxylate intermediate. Users frequently report low yields (<20%) due to two primary failure modes:

  • Elimination vs. Fluorination: During the conversion of the ketone to the gem-difluoro moiety, the strained spiro-system favors elimination, producing vinyl fluoride byproducts.

  • Scaffold Instability: The spiro[3.4] junction is sensitive to strong Lewis acids, leading to ring-opening or rearrangement during harsh fluorination conditions.

This guide provides optimized protocols to mitigate these issues, transitioning from traditional DAST reagents to more selective crystalline fluorinating agents.

Phase 1: Diagnostic & Workflow Optimization

The Synthetic Pathway

The most robust route involves constructing the spiro-ketone followed by late-stage fluorination.

SynthesisPath SM Cyclopentanone + Epichlorohydrin/Alkylating Agents Inter1 Spiro[3.4]octan-3-one (Key Intermediate) SM->Inter1 Spiro-annulation Step_F Deoxofluorination (CRITICAL STEP) Inter1->Step_F DAST / XtalFluor-E (Yield Bottleneck) Prod_Ester 3,3-Difluoro Ester Step_F->Prod_Ester gem-Difluorination Final 3,3-Difluorospiro[3.4]octane- 1-carboxylic acid Prod_Ester->Final LiOH Hydrolysis

Figure 1: Critical path analysis highlighting the deoxofluorination bottleneck.

Phase 2: Troubleshooting the Deoxofluorination (Yield < 30%)

The conversion of the ketone to the gem-difluoro group is the most common point of failure. The strain in the spiro[3.4] system makes the


-protons highly acidic, promoting elimination over substitution.
Comparison of Fluorinating Reagents
ReagentYield PotentialRisk ProfilePrimary Side ReactionRecommendation
DAST Low (15-30%)High (Explosive >90°C)Vinyl fluoride (Elimination)Avoid for this substrate
Deoxo-Fluor Medium (30-45%)ModerateVinyl fluorideAcceptable with controls
XtalFluor-E High (60-80%) Low (Stable solid)Minimal eliminationRecommended Standard
Fluolead High (50-75%)LowRing openingAlternative
Protocol A: The "Golden Standard" (XtalFluor-E)

Use this protocol if your current DAST yields are below 40%.

Mechanism: XtalFluor-E (diethylaminodifluorosulfonium tetrafluoroborate) does not generate free HF in situ, significantly reducing acid-catalyzed decomposition of the spiro-ring and elimination side products.

Materials:

  • Substrate: Ethyl 3-oxospiro[3.4]octane-1-carboxylate (1.0 eq)

  • Reagent: XtalFluor-E (1.5 eq)

  • Promoter: Et

    
    N·3HF (2.0 eq) – Critical for activation
    
  • Solvent: Anhydrous DCM (0.1 M)

Step-by-Step Procedure:

  • Preparation: In a dry flask under Argon/Nitrogen, charge XtalFluor-E and anhydrous DCM. Cool to -78°C.

  • Addition: Add Et

    
    N·3HF dropwise. Note: The mixture may become heterogeneous.
    
  • Substrate Introduction: Add the spiro-ketone (dissolved in minimal DCM) slowly to the cold mixture.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

    • Critical Control: Do not heat above 40°C. The spiro-ring strain makes the carbocation intermediate prone to rearrangement at high temps.

  • Quench: Pour reaction mixture into saturated aqueous NaHCO

    
    . Stir vigorously for 15 mins until bubbling ceases.
    
  • Workup: Extract with DCM, wash with 5% HCl (to remove amines), then brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: Optimization for DAST Users

If you must use DAST due to availability, follow these strict modifications to minimize "black tar" formation.

  • Solvent Switch: Replace DCM with CHCl

    
      or Toluene . These solvents often reduce the rate of elimination compared to DCM.
    
  • Temperature Control: Never add DAST at RT. Add at -78°C, warm to 0°C, and hold. Do not exceed RT.

  • Additive: Add Pyridine (2.0 eq) to the reaction mixture before adding DAST. This scavenges free HF and protects the spiro-scaffold from acid-catalyzed ring opening.

Phase 3: Hydrolysis & Final Isolation[1]

Once the gem-difluoro ester is obtained, hydrolysis must be gentle to avoid defluorination (hydrolysis of the CF


 group back to a ketone).

Issue: Standard NaOH/MeOH reflux can sometimes attack the CF


 group.
Solution:  LiOH / THF / H

O at 0°C to RT.

Protocol:

  • Dissolve the difluoro-ester in THF:Water (3:1).

  • Add LiOH·H

    
    O (2.5 eq) at 0°C.
    
  • Monitor by TLC/LCMS. If slow, warm to RT. Avoid reflux.

  • Acidify carefully with 1N HCl to pH 3 and extract immediately with EtOAc. Prolonged exposure to strong acid can degrade the product.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield Check1 Is the major byproduct a Vinyl Fluoride (alkene)? Start->Check1 Yes1 Cause: Elimination driven by ring strain. Fix: Switch to XtalFluor-E + Et3N·3HF. Keep temp < RT. Check1->Yes1 Yes No1 No1 Check1->No1 No Check2 Is the starting material not reacting? Yes2 Cause: Steric bulk of spiro system. Fix: Increase time at RT. Do NOT heat >50°C. Check2->Yes2 Yes No2 No2 Check2->No2 No Check3 Is the product decomposing during workup? Yes3 Cause: HF generation/Acid sensitivity. Fix: Use Pyridine additive. Quench with NaHCO3 at 0°C. Check3->Yes3 Yes No1->Check2 No2->Check3

Figure 2: Logic flow for diagnosing reaction failures.

Frequently Asked Questions (FAQs)

Q1: Why is my DAST reaction turning black and yielding no product? A: The "black tar" indicates polymerization or decomposition initiated by free HF and heat. The spiro[3.4] system is strained; when the carbocation forms during fluorination, it can easily rearrange or polymerize if the temperature is too high. Switch to XtalFluor-E or ensure you are using Pyridine as an acid scavenger with DAST.

Q2: Can I use glass equipment for the fluorination? A: With XtalFluor-E , yes, borosilicate glass is compatible as it does not generate free HF in the absence of moisture. If using DAST , we strongly recommend Teflon (PFA/FEP) or polyethylene vessels, as DAST can etch glass, releasing Lewis acidic silicates that catalyze side reactions.

Q3: The hydrolysis step is removing my fluorine atoms. What is happening? A: You are likely using conditions that are too basic or too hot. A gem-difluoro group alpha to a quaternary center (the spiro junction) can be sensitive. Use LiOH (milder than NaOH) and avoid heating. If instability persists, consider using TMSOK (Potassium trimethylsilanolate) in anhydrous ether for a non-aqueous hydrolysis.

Q4: How do I purify the intermediate ester if it co-elutes with the elimination byproduct? A: The vinyl fluoride byproduct is less polar than the gem-difluoro product. Use a Silver Nitrate (AgNO


) impregnated silica  column. The silver coordinates to the alkene (vinyl fluoride), significantly retarding its elution and allowing clean separation of the desired saturated difluoro compound.

References

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999.

  • Beaulieu, F., et al. "Aminodifluorosulfinium salts as stable, safe, and selective deoxofluorinating reagents." Organic Letters, 2009.

  • L'Heureux, A., et al. "Aminodifluorosulfinium Tetrafluoroborates: New Reagents for the Deoxofluorination of Alcohols and Carbonyls." Journal of Organic Chemistry, 2010.

  • PubChem. "Spiro[3.4]octane-1-carboxylic acid | C9H14O2."[1] National Library of Medicine.

  • ChemRxiv. "Efficient Multigram Synthesis of 3,3-Spiro-alpha-Proline Containing Chimeras." (Demonstrates spiro-scaffold stability issues).

Sources

Optimization

purification techniques for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid

The following guide serves as a specialized Technical Support Hub for the purification of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid . It is designed for researchers requiring high-purity material (>98%) for SAR stud...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Hub for the purification of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid . It is designed for researchers requiring high-purity material (>98%) for SAR studies or scale-up.[1]

Ticket ID: PUR-33DF-SPIRO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: Diagnostic Triage – Start Here

Before initiating a purification workflow, characterize your crude material to select the correct protocol.

ObservationLikely Impurity ProfileRecommended Protocol
Dark/Black Oil Polymerized byproducts, residual catalyst (Ru/Pd), or decomposed starting material.Protocol A (Acid-Base Extraction) followed by Protocol C (Chromatography) .
Sticky Solid / Gum Solvent entrapment, trace mineral oil, or mixed regioisomers.Protocol A followed by Protocol B (Crystallization) .
Crystalline Solid (<95% purity) Minor isomers or defluorinated byproducts.Protocol B (Recrystallization) directly.
Low Yield after Workup Product lost to aqueous phase due to pKa shift (fluorine effect).See Troubleshooting: Yield Loss .

Part 2: Core Purification Workflows

Protocol A: The "Golden Path" Acid-Base Extraction

Logic: The gem-difluoro substitution at the 3-position of the cyclobutane ring exerts a strong inductive effect (


), lowering the pKa of the carboxylic acid compared to the non-fluorinated spiro scaffold.[1] Standard extraction protocols often fail because the acid remains partially ionized at pH 3-4.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve crude residue in MTBE (Methyl tert-butyl ether) or EtOAc .[1]

    • Why MTBE? It forms fewer emulsions than EtOAc and allows for cleaner phase separation.[1]

  • Basic Extraction: Extract the organic layer with 0.5 M NaOH (3x).

    • Target pH: >10. The acid moves to the aqueous phase as the carboxylate salt.[1]

    • Impurity Removal: Neutral organics (unreacted spiro-alkanes, precursors) remain in the MTBE layer.

  • Organic Wash: Wash the combined aqueous basic extracts once with fresh MTBE.[1] Discard this organic wash.

  • Acidification (CRITICAL STEP): Cool the aqueous phase to 0°C. Slowly add 6 M HCl dropwise until pH < 1.0 .

    • Scientific Note: Due to the fluorine-induced acidity, you must drive the pH significantly lower than standard benzoic acid workups to ensure full protonation (

      
      ).[1]
      
  • Re-Extraction: Extract the cloudy acidic aqueous phase with DCM (Dichloromethane) (3x).

    • Why DCM? Fluorinated acids often exhibit higher solubility in chlorinated solvents than in ethers due to polarizability matching.[1]

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate strictly below 35°C.
    
    • Warning: Small spiro-acids can sublimate or degrade under high vacuum/heat.[1]

Protocol B: Recrystallization System

If Protocol A yields a solid, further purify via recrystallization.[2]

  • Solvent System: Hexane / Ethyl Acetate (10:1 to 5:1 ratio).

  • Procedure:

    • Dissolve the solid in the minimum amount of hot EtOAc (60°C).

    • Slowly add hot Hexane until persistent cloudiness appears.

    • Add one drop of EtOAc to clear the solution.[1]

    • Allow to cool to Room Temp (2h), then 4°C (overnight).

    • Filtration: Wash crystals with cold Hexane.

Protocol C: Flash Chromatography (If Oil Persists)
  • Stationary Phase: Acid-washed Silica Gel (to prevent streaking of the free acid).[1]

  • Mobile Phase: Hexane : EtOAc (gradient 90:10

    
     60:40) + 1% Acetic Acid .
    
    • Note: The acetic acid additive suppresses ionization on the silica surface, sharpening the peak shape.[1]

Part 3: Visualized Workflows

Workflow 1: Acid-Base Purification Logic

This diagram illustrates the critical separation points, specifically highlighting the pH adjustments required for fluorinated substrates.

AcidBaseExtraction Start Crude Mixture (Acid + Impurities) Dissolve Dissolve in MTBE Start->Dissolve ExtractBase Extract with 0.5M NaOH (pH > 10) Dissolve->ExtractBase PhaseSep1 Phase Separation ExtractBase->PhaseSep1 OrgLayer1 Organic Layer (Neutrals/Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Carboxylate Salt) PhaseSep1->AqLayer1 Keep Wash Wash with MTBE AqLayer1->Wash Acidify Acidify with 6M HCl to pH < 1.0 Wash->Acidify ExtractAcid Extract with DCM (3x) Acidify->ExtractAcid Dry Dry (Na2SO4) & Evaporate (<35°C) ExtractAcid->Dry Final Pure Acid (>98%) Dry->Final

Caption: Optimized Acid-Base Extraction workflow for fluorinated spiro-acids, emphasizing pH control.

Part 4: Troubleshooting & FAQs

Q1: My yield is significantly lower than expected (<40%). Where is my compound?

Diagnosis: The most common issue with fluorinated acids is "Water Trapping."[1] Root Cause: The electron-withdrawing fluorine atoms lower the pKa (likely to ~3.5).[1] If you acidified to pH 4-5 (standard for benzoic acid), 50% of your product is still ionic and remains in the water. Solution:

  • Check the pH of the aqueous waste stream.[1] If pH > 1, re-acidify to pH 1 and re-extract with DCM (not ether).

  • Saturate the aqueous phase with NaCl (brine) before the final extraction to leverage the "Salting Out" effect.[1]

Q2: The product is oiling out during recrystallization.

Diagnosis: Impurity threshold exceeded or solvent polarity mismatch. Solution:

  • Seed Crystal: If you have any solid crystals from a previous batch, add a microscopic amount to induce nucleation.

  • Solvent Switch: Switch from Hexane/EtOAc to Pentane/DCM . Dissolve in minimal DCM, add Pentane until cloudy, and store in a freezer (-20°C). The lower boiling point of pentane facilitates removal if oiling recurs.[1]

Q3: 19F NMR shows a split peak or complex multiplet. Is it impure?

Diagnosis: Likely Conformational Isomerism , not impurity. Explanation: The spiro[3.4]octane ring is rigid but can undergo ring puckering. The fluorine atoms on the cyclobutane ring are diastereotopic if the carboxylic acid creates a chiral center (or pseudo-asymmetry). Verification:

  • Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is a dynamic conformational effect.

  • If peaks remain distinct and sharp, check for cis/trans diastereomers relative to the spiro-center.[1]

Q4: Can I use distillation?

Answer: Only Kugelrohr (short-path) distillation under high vacuum (<0.1 mmHg). Warning: Carboxylic acids can decarboxylate at high temperatures.[1] It is safer to distill the methyl ester derivative, then hydrolyze it back to the acid under mild conditions (LiOH, THF/Water).

Part 5: Analytical Validation Specifications

To certify the batch as "Drug Discovery Grade," it must pass these criteria:

MethodSpecificationPurpose
1H NMR (DMSO-d6) Integral ratios match structure; no solvent peaks >1%.Confirm structure & solvent removal.[1][2]
19F NMR Single peak set (or characteristic diastereotopic pattern).Confirm fluorination integrity.
LC-MS (ESI-) [M-H]- peak dominant.[1]Confirm Molecular Weight (MW).
Appearance White to off-white crystalline solid.[1]Visual purity check.

References

  • Grygorenko, O. O., et al. (2021). 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid: Synthesis and application. National Institutes of Health (NIH). Available at: [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry.[1] Available at: [Link]

  • Chempedia . General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Fluorination of Spirocyclic Ketones

This guide serves as a specialized Technical Support Center for researchers encountering issues with the fluorination of spirocyclic ketones. It is structured to move from symptom identification to mechanistic root cause...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers encountering issues with the fluorination of spirocyclic ketones. It is structured to move from symptom identification to mechanistic root cause analysis and resolution.[1]

Current Status: Online | Specialist: Senior Application Scientist Scope: Nucleophilic (Gem-difluorination) & Electrophilic (Alpha-fluorination)[1]

Triage: Rapid Diagnostic Matrix

Identify your observation below to jump to the relevant troubleshooting protocol.

Observation (Symptom)Probable CauseReaction TypeSeverity
Vinyl Fluoride Formation Elimination (

) competes with substitution (

).[1]
Nucleophilic (DAST/Deoxo-Fluor)High
Ring Expansion/Contraction Wagner-Meerwein rearrangement via carbocation.[1]Nucleophilic (DAST)Critical
Reversion to Ketone Incomplete fluorination or hydrolysis during workup.[1]NucleophilicModerate
Over-fluorination (Difluoro) Double enolization and fluorination.[1]Electrophilic (Selectfluor)Moderate
Regioisomer Mixtures Lack of kinetic/thermodynamic control in enol formation.[1]ElectrophilicHigh

Deep Dive: Nucleophilic Fluorination (Gem-difluorination)

Primary Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®, Fluolead™ Target Transformation:


[1]
The Core Problem: The Spiro-Carbocation Dilemma

Spirocyclic ketones possess unique strain energy (torsional and angle strain) at the spiro quaternary carbon. When you activate the ketone with DAST, you form a highly reactive alkoxyaminosulfur difluoride intermediate .[1] The fate of this intermediate determines your yield.

Mechanism & Failure Modes (Visualization)

The following diagram maps the critical bifurcation points where side reactions occur.

DAST_Mechanism Ketone Spirocyclic Ketone (Starting Material) Intermediate Activated Intermediate (R-O-SF2-NEt2) Ketone->Intermediate + DAST / - HF Carbocation Carbocation / Oxocarbenium (High Energy) Intermediate->Carbocation Path B: Ionization (Slow, Higher Temp) GemDifluoro Gem-Difluoride (Desired Product) Intermediate->GemDifluoro Path A: Direct SN2 (F- attack) Fast, Low Temp Carbocation->GemDifluoro Recombination (Rare) VinylFluoride Vinyl Fluoride (Elimination Side Product) Carbocation->VinylFluoride Elimination (-H+) Rearrangement Ring Expanded Product (Wagner-Meerwein) Carbocation->Rearrangement Alkyl Shift (Strain Relief)

Caption: Bifurcation of the DAST reaction pathway. Path A is desired; Path B leads to spiro-skeletal rearrangement or elimination.

Troubleshooting Guide A: "I'm getting Vinyl Fluorides."

Root Cause: The spiro scaffold often locks the


-hydrogen and the leaving group (activated oxygen) into an anti-periplanar conformation, favoring E2 elimination.
Solution Protocol: 
  • Solvent Switch: Switch from

    
     to THF  or Toluene .[1][2] While DAST reacts slower in non-polar solvents, the lack of stabilization for the carbocation/ion-pair disfavors elimination.
    
  • Base Additive: Add exogenous fluoride sources like Et

    
    N·3HF  or Pyridine[1]·9HF . This increases the concentration of the nucleophile (
    
    
    
    ) relative to the base, statistically favoring substitution over elimination.
  • Reagent Swap: Switch to XtalFluor-E® or Fluolead™ .[1] These reagents produce less HF in situ and are less prone to elimination than DAST.[1]

Troubleshooting Guide B: "My Ring Expanded/Rearranged."

Root Cause: The spiro carbon is under strain. If the reaction proceeds via an


-like pathway (carbocation formation), a 1,2-alkyl shift from the spiro center can expand the ring to relieve strain (e.g., spiro[3.3]heptane 

bicyclo[3.2.0]heptane).[1] Solution Protocol:
  • Cryogenic Control: Run the addition at -78°C and do not allow it to warm above 0°C. Rearrangement has a higher activation energy than fluorination.

  • Lewis Acid Catalysis: Use

    
      or 
    
    
    
    (catalytic).[1] This promotes the
    
    
    mechanism by coordinating to the leaving group, allowing fluorination to occur without fully forming the free carbocation.
  • Inverse Addition: Add the ketone to the DAST solution, not DAST to the ketone. This ensures the ketone is always in the presence of excess fluorinating agent, minimizing the lifetime of the intermediate.

Deep Dive: Electrophilic Fluorination (Alpha-fluorination)

Primary Reagents: Selectfluor®, NFSI Target Transformation:


 (adjacent to Carbonyl)[1]
The Core Problem: Regioselectivity in Asymmetric Spirocycles

In a spirocyclic ketone (e.g., spiro[4.5]decan-6-one), there are two alpha positions.[1] One is often sterically crowded by the orthogonal ring.

Decision Logic (Visualization)

Use this logic flow to determine how to control the reaction.

Selectfluor_Logic Start Asymmetric Spiro Ketone Condition Reaction Condition Start->Condition Kinetic Kinetic Control (LDA, -78°C, NFSI) Condition->Kinetic Strong Base Low Temp Thermodynamic Thermodynamic Control (Acid/Heat, Selectfluor) Condition->Thermodynamic Weak Base/Acid Room Temp LessSub Less Substituted Alpha-Fluoride Kinetic->LessSub Deprotonates accessible H MoreSub More Substituted Alpha-Fluoride Thermodynamic->MoreSub Forms stable enol

Caption: Controlling regioselectivity via kinetic vs. thermodynamic enolate formation.

Troubleshooting Guide C: "I'm seeing Over-fluorination (Difluoro products)."

Root Cause: The introduction of the first fluorine atom increases the acidity of the remaining alpha-proton (inductive effect), making the product more reactive toward enolization than the starting material. Solution Protocol:

  • Stoichiometry: Use exactly 0.9 - 1.0 equivalents of Selectfluor. Never excess.

  • One-Pot Enamine Method: Convert the ketone to an enamine (pyrrolidine + ketone) first.[1] Treat the enamine with Selectfluor. This prevents the "product is more reactive than reactant" cycle because the enamine hydrolyzes back to the ketone after fluorination.

Experimental Protocols

Protocol A: Low-Temp Gem-Difluorination with DAST (Minimizing Rearrangement)

Best for: Strained spirocyclic ketones prone to ring expansion.[1]

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Add anhydrous

    
     (DCM).[1] Note: If elimination is observed, switch to anhydrous THF.
    
  • Reagent: Add DAST (1.5 - 2.0 equiv) via syringe. Cool to -78°C .[3]

  • Addition: Dissolve the spiro-ketone in minimal DCM. Add dropwise to the DAST solution over 20 minutes. Crucial: Keep temperature < -70°C during addition.

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Pour the reaction mixture slowly into saturated aqueous

    
     at 0°C. Caution: Vigorous 
    
    
    
    evolution.
Protocol B: Regioselective Alpha-Fluorination (Kinetic Control)

Best for: Fluorinating the less hindered side of an asymmetric spiro ketone.

  • Enolate Formation: In a dry flask, add THF and LDA (1.1 equiv) at -78°C .

  • Substrate: Add spiro-ketone dropwise. Stir for 45 mins at -78°C.

  • Fluorination: Dissolve NFSI (N-Fluorobenzenesulfonimide, 1.2 equiv) in THF. Add rapidly to the enolate solution.

  • Workup: Quench with saturated

    
     while still cold.
    

Frequently Asked Questions (FAQs)

Q: Why does my spiro ketone turn into a vinyl fluoride even at -78°C? A: Spiro scaffolds are rigid.[1] If the


-hydrogen is locked in an anti-periplanar position relative to the carbonyl oxygen, the energy barrier for elimination is drastically lowered. Try using Fluolead™  (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride), which is bulkier and less basic than DAST, suppressing the elimination pathway.[1]

Q: Can I use glass vessels for DAST reactions? A: Yes, for the reaction itself, provided it is anhydrous.[1] DAST reacts with glass (etching) only if moisture is present or at high temperatures. However, polypropylene (PP) or Teflon (PFA) vessels are recommended for the workup step where HF is generated.[1]

Q: My product reverted to the ketone during column chromatography. Why? A: Gem-difluorides adjacent to heteroatoms or in strained rings can be hydrolytically unstable on acidic silica gel.[1]

  • Fix: Pre-treat your silica gel column with 1%

    
     in hexanes to neutralize acidity before loading your sample.[1]
    

Q: I see a "hydrated" product in NMR after Selectfluor reaction. A: Alpha-fluoroketones are electron-deficient.[1] In spiro systems, the carbonyl is highly electrophilic and readily forms a gem-diol (hydrate) with atmospheric moisture.[1] This is often reversible; dry the sample thoroughly or store it in a desiccator.

References

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1] Journal of Organic Chemistry. Link[1]

  • Singh, R. P., & Shreeve, J. M. (2002).[1] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis. Link[1]

  • Banks, R. E. (1998).[1] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry. Link[1]

  • Middleton, W. J. (1975).[1] "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry. Link[1]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] "Catalysis for Fluorination and Trifluoromethylation." Nature.[1][4] Link[1]

Sources

Optimization

Technical Support Center: NMR Troubleshooting Guide for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 3,3-Difluorospiro[3.4]octane-1-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 3,3-Difluorospiro[3.4]octane-1-carboxylic acid .

Spirocyclic scaffolds and gem-difluoro groups are highly valued in medicinal chemistry for improving metabolic stability and enhancing membrane permeation[1]. However, the unique rigid geometry of the spiro[3.4]octane system, combined with the extreme sensitivity and broad chemical shift dispersion of the ^19^F nucleus[2], often leads to complex and easily misinterpreted NMR spectra.

This guide provides authoritative, causality-driven troubleshooting steps and self-validating experimental protocols to ensure absolute confidence in your structural characterization.

Expected NMR Spectral Parameters

Before troubleshooting, establish a baseline. The following table summarizes the expected quantitative NMR parameters for the cyclobutane portion of the spirocyclic system.

Table 1: Key NMR Spectral Parameters for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid

NucleusPositionExpected Shift (ppm)Multiplicity & Coupling (Hz)Diagnostic Value
^19^F C3 (Fa)-90 to -100d or dd, ^2^JFF ≈ 200, ^3^JFH ≈ 10-15Identifies the first diastereotopic fluorine.
^19^F C3 (Fb)-100 to -110d or dd, ^2^JFF ≈ 200, ^3^JFH ≈ 10-15Identifies the second diastereotopic fluorine.
^13^C C3 (CF2)115 to 125t, ^1^JCF ≈ 250Confirms the gem-difluoro carbon.
^13^C C2, C435 to 45t, ^2^JCF ≈ 25Confirms carbons adjacent to the CF2 group.
^13^C C140 to 50dd or m, ^3^JCF ≈ 5-10Confirms the stereocenter bearing the COOH.
^1H C22.5 to 3.0mCouples with both ^19^F atoms and adjacent protons.

Frequently Asked Questions & Troubleshooting

Q1: Why does my ^19^F NMR spectrum show a complex, overlapping multiplet instead of a single peak for the CF2 group?

The Causality: The spirocyclic framework creates a rigid geometry. The C1 position bears a carboxylic acid, establishing a stereocenter. Because the cyclobutane ring cannot freely rotate, the two fluorine atoms at C3 are permanently situated in different spatial environments relative to the C1-COOH group (one is cis, the other is trans). This breaks their magnetic equivalence, rendering them diastereotopic . Consequently, they resonate at different chemical shifts and exhibit massive geminal spin-spin coupling (^2^JFF ≈ 200 Hz)[3]. This AB quartet is further split by the adjacent protons at C2 (^3^JFH), creating a complex multiplet.

Self-Validating Protocol: Run a ^19^F{^1^H} decoupled spectrum . By irradiating the proton frequencies, you remove the ^3^JFH coupling. The complex multiplet will instantly collapse into a clean, easily identifiable AB quartet, proving that the underlying complexity was due to proton coupling[4].

Q2: I cannot locate the C3 (CF2) carbon signal in my standard ^13^C NMR spectrum. Where is it?

The Causality: The ^13^C signal for the C3 carbon is directly bonded to two spin-½ fluorine atoms. This results in a primary scalar coupling (^1^JCF) of approximately 250 Hz, splitting the carbon signal into a wide 1:2:1 triplet. This massive splitting dilutes the signal intensity across a broad spectral width. Furthermore, quaternary and CF2 carbons lack directly attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement that typically boosts ^13^C signals during standard ^1^H-decoupled acquisitions. They also suffer from heavily prolonged longitudinal relaxation times (T1)[2].

Self-Validating Protocol: Increase the relaxation delay (D1 > 5s) and the number of scans. For absolute confirmation, execute Protocol 1 (below) to run a ^13^C{^19^F, ^1^H} dual-decoupled spectrum, which will collapse the triplet into a single, high-intensity peak.

Q3: How do I assign which fluorine is cis and which is trans to the carboxylic acid?

The Causality: Through-space dipole-dipole interactions between the ^19^F and ^1^H nuclei allow for the determination of spatial proximity. The Heteronuclear Overhauser Effect (HOE) is distance-dependent (proportional to 1/r^6^). The fluorine atom cis to the C1 proton will exhibit a significantly stronger HOE cross-peak than the trans fluorine due to spatial proximity.

Self-Validating Protocol: Execute Protocol 2 (below) to perform a 2D ^19^F-^1^H HOESY experiment.

Experimental Workflows

Protocol 1: Acquisition of ^13^C{^19^F, ^1^H} Dual-Decoupled NMR

Use this protocol to resolve missing or highly split CF2 carbon signals.

  • Probe Configuration: Ensure the NMR spectrometer is equipped with a probe capable of triple resonance (e.g., TCI or TXO cryoprobe) tuned to ^13^C, ^19^F, and ^1^H frequencies simultaneously.

  • Sample Preparation: Dissolve 20-30 mg of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid in 0.6 mL of CDCl3 or DMSO-d6.

  • Parameter Setup: Load a standard ^13^C{^1^H} pulse program. Modify the pulse sequence to include ^19^F decoupling during acquisition (e.g., zgig with dual decoupling enabled).

  • Pulse Optimization: Set the ^19^F decoupling frequency to the exact center of the ^19^F AB quartet (~ -100 ppm). Use an adiabatic decoupling sequence (e.g., WALTZ-16 or GARP) to cover the required bandwidth.

  • Relaxation Delay (D1): Set D1 to ≥ 5 seconds to account for the long T1 relaxation times of the quaternary spiro carbon and the CF2 carbon.

  • Acquisition: Acquire a minimum of 512 to 1024 scans to ensure sufficient signal-to-noise ratio (SNR), compensating for the lack of proton NOE enhancement.

Protocol 2: ^19^F-^1^H HOESY for Relative Stereochemistry

Use this protocol to assign the cis/trans relationship of the diastereotopic fluorines.

  • Pulse Sequence Selection: Select a 2D ^19^F-^1^H Heteronuclear Overhauser Effect Spectroscopy (HOESY) pulse program.

  • Mixing Time Optimization: Set the mixing time (d8) between 300 and 500 ms . Fluorine-proton cross-relaxation rates are distance-dependent but generally slower than standard ^1^H-^1^H NOEs.

  • Spectral Width: Ensure the ^19^F spectral width (F1) strictly covers both diastereotopic fluorine signals, and the ^1^H spectral width (F2) covers the C1 and C2 protons.

  • Data Processing: Apply a squared sine-bell apodization function in both dimensions before Fourier transformation to enhance resolution. The fluorine showing a strong cross-peak to the C1 proton is definitively cis to it.

Diagnostic Workflow Visualization

NMR_Workflow N1 Acquire 19F NMR (Standard 1D) N2 Observe Complex Multiplet? N1->N2 N3 Run 19F{1H} Decoupled NMR N2->N3 Yes N6 Check 13C NMR for CF2 Triplet N2->N6 No N4 Is it an AB Quartet (2J_FF ~ 200 Hz)? N3->N4 N5 Confirmed: Diastereotopic Fluorines N4->N5 Yes N5->N6 N7 Signal Missing or Too Weak? N6->N7 N8 Run 13C{19F, 1H} Dual-Decoupled NMR N7->N8 Yes

Diagnostic workflow for resolving 19F and 13C NMR spectral anomalies in spirocyclic gem-difluoro compounds.

References

  • Fluorine NMR.
  • A beginner's guide to 19F NMR and its role in drug screening, SciSpace,
  • Ultrafast 19F MAS NMR 090222 revised, NSF,
  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR, Magritek,

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3,3-Difluorospiro[3.4]octane-1-carboxylic acid and its derivatives. This guide is designed to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3,3-Difluorospiro[3.4]octane-1-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to ensure the stability and integrity of your compounds throughout your experimental workflows. The unique spirocyclic and gem-difluorinated structure of this scaffold, while offering exciting opportunities in medicinal chemistry, can also present specific stability challenges. This resource synthesizes established chemical principles with practical, field-proven insights to help you anticipate and address these issues effectively.

I. Troubleshooting Guide: A Proactive Approach to Stability

Encountering unexpected results or compound degradation can be a significant setback in research. This section provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common stability issues.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for identifying and mitigating stability problems with your 3,3-Difluorospiro[3.4]octane-1-carboxylic acid derivatives.

Troubleshooting_Workflow start Start: Suspected Compound Instability observe_degradation Q1: Are you observing loss of parent compound or appearance of unknown peaks in your analysis (HPLC, LC-MS, NMR)? start->observe_degradation check_storage Q2: How are your compounds and solutions being stored? observe_degradation->check_storage Yes end Resolution: Compound stability improved observe_degradation->end No storage_solution Implement Optimal Storage: - Solid: -20°C, desiccated, dark - Solution: -80°C, anhydrous aprotic solvent, inert atmosphere check_storage->storage_solution Improper Storage check_solvent Q3: What solvents are you using for your experiments? check_storage->check_solvent Proper Storage storage_solution->check_solvent solvent_solution Solvent Selection: - Avoid protic solvents (water, methanol) for prolonged exposure - Use anhydrous aprotic solvents (ACN, THF, DCM) check_solvent->solvent_solution Using Protic or Non-anhydrous Solvents check_ph Q4: Is your experimental medium acidic or basic? check_solvent->check_ph Using Appropriate Aprotic Solvents solvent_solution->check_ph ph_solution pH Control: - Maintain pH near neutral (6-8) if possible - Be aware of potential hydrolysis under strong acidic or basic conditions check_ph->ph_solution Acidic or Basic check_reagents Q5: What other reagents are present in your reaction or assay mixture? check_ph->check_reagents Neutral ph_solution->check_reagents reagent_solution Reagent Compatibility: - Avoid strong nucleophiles or electrophiles that can react with the carboxylic acid derivative - Consider potential for ring-opening of the cyclobutane under harsh conditions check_reagents->reagent_solution Reactive Reagents Present analytical_investigation Perform Degradation Analysis: - LC-MS to identify degradation products - 19F NMR to monitor the difluoro moiety check_reagents->analytical_investigation Inert Reagents reagent_solution->analytical_investigation analytical_investigation->end

Caption: Troubleshooting workflow for stability issues.

Q1: I'm seeing a decrease in the peak corresponding to my parent compound and the appearance of new, unidentified peaks in my LC-MS/HPLC analysis. What is the likely cause?

A1: This is a classic sign of compound degradation. The two most probable initial culprits are hydrolysis of the carboxylic acid derivative and, to a lesser extent, potential rearrangement of the spirocyclic core under certain conditions.

  • Hydrolysis: Carboxylic acid derivatives are susceptible to hydrolysis, which is the cleavage of the acyl group by water. The reactivity towards hydrolysis generally follows the order: acyl chloride > anhydride > ester > amide. This reaction would convert your derivative back to the parent 3,3-Difluorospiro[3.4]octane-1-carboxylic acid. The rate of hydrolysis is significantly influenced by pH, temperature, and the specific nature of the derivative (e.g., an ester will hydrolyze more readily than an amide).

  • Ring Strain and Rearrangement: The cyclobutane ring in the spiro[3.4]octane system possesses significant ring strain. While generally stable, this strain can make the ring susceptible to opening or rearrangement under harsh conditions, such as strong acidic or basic environments, or in the presence of certain catalysts.

Next Steps: Proceed through the subsequent questions to pinpoint the specific environmental factor causing the degradation.

Q2: My solid compound appears to be degrading over time, even when stored in a vial. How should I be storing my 3,3-Difluorospiro[3.4]octane-1-carboxylic acid derivatives?

A2: The stability of a chemical is influenced by temperature, humidity, light, and oxygen. For solid-state storage of these derivatives, it is crucial to minimize exposure to moisture and heat.

Recommended Storage Protocol:

  • Temperature: Store solid compounds at -20°C or lower. Higher temperatures can accelerate the rate of degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Use a desiccator to protect against ambient humidity, which can lead to hydrolysis, especially for more reactive derivatives like acyl chlorides or anhydrides.

  • Light: Store in amber vials or in the dark to prevent potential photodegradation. While the spiroalkane core is relatively robust, prolonged exposure to high-energy light can sometimes initiate degradation pathways.

Parameter Recommended Condition Rationale
Temperature≤ -20°CSlows down degradation kinetics.
AtmosphereInert (Argon, Nitrogen)Prevents oxidation.
HumidityDesiccatedPrevents hydrolysis.
LightDark (Amber vials)Prevents photodegradation.
Q3: I've dissolved my compound for an experiment, and its stability seems to have decreased. Are there specific solvents I should use or avoid?

A3: Yes, solvent choice is critical. The primary concern is the presence of nucleophilic impurities, especially water, which can lead to hydrolysis.

  • Solvents to Avoid (or use with caution for short periods): Protic solvents like methanol, ethanol, and especially water are direct participants in the hydrolysis reaction. Even "anhydrous" grades of these solvents can contain trace amounts of water that can be detrimental over time.

  • Recommended Solvents: Anhydrous aprotic solvents are generally preferred for dissolving and storing solutions of your derivatives. Good choices include:

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Toluene

Best Practices for Solutions:

  • Always use freshly opened, anhydrous grade solvents.

  • For long-term storage, consider storing solutions under an inert atmosphere at -80°C.

  • If your experimental protocol requires a protic solvent, prepare the solution immediately before use and minimize the time the compound spends in that solvent.

Q4: My experimental conditions are acidic (or basic). Could this be affecting the stability of my compound?

A4: Absolutely. Both acidic and basic conditions can catalyze the hydrolysis of carboxylic acid derivatives.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the derivative can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion can directly act as a nucleophile, attacking the carbonyl carbon. This process is generally faster and irreversible for esters.

The spiro[3.4]octane core itself is relatively stable to moderate pH changes. However, extreme pH values could potentially promote ring-opening or other rearrangements, although hydrolysis of the carboxylic acid derivative is the more probable degradation pathway.

Recommendation: If possible, buffer your experimental system to a pH between 6 and 8. If the reaction requires acidic or basic conditions, be aware of the potential for degradation and consider this when analyzing your results. A time-course study monitoring the stability of your compound under the reaction conditions (without other reactants) can be very informative.

Q5: I'm performing a reaction to modify another part of the molecule, but I'm seeing degradation of my 3,3-Difluorospiro[3.4]octane-1-carboxylic acid derivative. Are there incompatible reagents?

A5: Yes, the reactivity of the carboxylic acid derivative must be considered.

  • Strong Nucleophiles: Reagents like Grignard reagents, organolithiums, or strong reducing agents (e.g., LiAlH4) will readily react with the electrophilic carbonyl carbon of the derivative.

  • Strong Electrophiles: While the spiroalkane core is not highly reactive, the oxygen or nitrogen atom of an ester or amide derivative can be susceptible to reaction with strong electrophiles.

  • Reagents Promoting Ring Strain Release: Certain transition metal catalysts or highly reactive radical species could potentially interact with the strained cyclobutane ring.

Strategy:

  • Protecting Groups: If you need to perform a reaction that is incompatible with your carboxylic acid derivative, consider using a protecting group strategy.

  • Orthogonal Chemistry: Choose reaction conditions that are known to be compatible with the functionality of your derivative.

  • Review the Reactivity: The reactivity of carboxylic acid derivatives is well-established. Acyl chlorides are the most reactive, and amides are the least. Tailor your synthetic route accordingly.

II. Frequently Asked Questions (FAQs)

Q: Does the gem-difluoro group at the 3-position influence the stability of the molecule?

A: The two

Optimization

Technical Support Center: Scale-Up Synthesis of 3,3-Difluorospirooctane-1-carboxylic acid

Technical Support Center: Scale-Up Synthesis of 3,3-Difluorospiro[1]octane-1-carboxylic acid Welcome to the Technical Support Center for the scale-up synthesis of 3,3-Difluorospiro[1]octane-1-carboxylic acid (CAS: 178441...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 3,3-Difluorospiro[1]octane-1-carboxylic acid

Welcome to the Technical Support Center for the scale-up synthesis of 3,3-Difluorospiro[1]octane-1-carboxylic acid (CAS: 1784412-52-7). As a Senior Application Scientist, I have designed this guide to provide process chemists, researchers, and drug development professionals with a robust, self-validating synthetic framework.

Spirocyclic gem-difluoroalkanes are highly prized in medicinal chemistry for their ability to improve metabolic stability and modulate physicochemical properties[2]. However, constructing a strained spiro-cyclobutane ring with precise 1,3-disubstitution (a carboxylic acid and a gem-difluoro group) requires rigorous control over reaction trajectories and intermediate stability[3].

Below, you will find the validated synthetic strategy, step-by-step protocols, and a targeted troubleshooting Q&A to ensure high-fidelity scale-up.

I. Synthetic Strategy & Workflow

To achieve the precise 1,3-disubstitution pattern around the cyclobutane ring, we bypass traditional, low-yielding alpha-alkylations. Instead, we utilize a [2+2] cycloaddition between a transient spiro-ketene and 1,1-difluoroethylene[4]. This establishes the 3,3-difluorospiro[1]octan-1-one core. Subsequent homologation via a cyanohydrin intermediate, followed by dehydration, reduction, and hydrolysis, installs the carboxylic acid at position 1.

SynthesisWorkflow A 1-Bromocyclopentanecarbonyl chloride B Spiro-ketene Intermediate [In Situ] A->B Zn dust, THF Dehalogenation C 3,3-Difluorospiro[3.4]octan-1-one (Cycloaddition) B->C 1,1-Difluoroethylene [2+2] Cycloaddition D Cyanohydrin TMS Ether (Addition) C->D TMSCN, ZnI2 E Unsaturated Nitrile (Dehydration) D->E POCl3, Pyridine F Saturated Nitrile (Reduction) E->F H2, Pd/C G Target: 3,3-Difluorospiro[3.4]octane- 1-carboxylic acid F->G HCl (aq), Heat

Synthetic workflow for 3,3-Difluorospiro[1]octane-1-carboxylic acid via [2+2] cycloaddition.

II. Step-by-Step Experimental Methodologies
Step 1: [2+2] Cycloaddition to 3,3-Difluorospiro[1]octan-1-one
  • Causality: Zinc-mediated dehalogenation of 1-bromocyclopentanecarbonyl chloride generates cyclopentylidenemethanone in situ. The highly electrophilic ketene carbonyl reacts with the nucleophilic methylene carbon of 1,1-difluoroethylene, dictating the regiochemistry to yield the 3,3-difluoro isomer.

  • Protocol:

    • Charge a Hastelloy autoclave with activated Zn dust (1.5 equiv) and anhydrous THF.

    • Pressurize the vessel with 1,1-difluoroethylene gas to 5.0 bar and maintain at 20 °C.

    • Dropwise add a solution of 1-bromocyclopentanecarbonyl chloride (1.0 equiv) in THF over 4 hours using a high-pressure dosing pump.

    • Self-Validation: Monitor via GC-MS. The product exhibits a highly characteristic strained cyclobutanone C=O stretch in IR at ~1795 cm⁻¹ (shifted higher due to ring strain and the inductive effect of the

      
      -fluorines).
      
Step 2: Cyanohydrin Formation & Dehydration
  • Causality: Direct nucleophilic displacement on cyclobutanones often fails due to ring strain. Adding TMSCN forms a stable cyanohydrin TMS ether, which is then dehydrated to an unsaturated nitrile, preserving the 4-membered ring.

  • Protocol:

    • To the ketone in DCM, add catalytic ZnI₂ (0.05 equiv) followed by TMSCN (1.2 equiv) at 0 °C. Stir for 2 hours.

    • Add pyridine (3.0 equiv) and dropwise add POCl₃ (1.5 equiv). Heat to 40 °C for 12 hours to induce elimination.

    • Self-Validation: IR spectroscopy will confirm the disappearance of the C=O stretch and the appearance of a conjugated nitrile stretch at ~2220 cm⁻¹.

Step 3: Reduction and Acidic Hydrolysis
  • Causality: The unsaturated nitrile is reduced to set the saturated cyclobutane core. Basic hydrolysis of the resulting sterically hindered nitrile stalls at the primary amide; strongly acidic conditions protonate the nitrile, forcing the hydration and subsequent hydrolysis to completion.

  • Protocol:

    • Hydrogenate the intermediate over 10% Pd/C at 3 bar H₂ in EtOAc until hydrogen uptake ceases.

    • Isolate the saturated nitrile, suspend in 6M HCl, and reflux at 105 °C for 24 hours.

    • Extract with MTBE, dry, and crystallize from heptane.

    • Self-Validation: ¹H NMR will show an ABX system for the cyclobutane CH₂ protons (diastereotopic due to the adjacent chiral C1 center) coupling with the C1 methine proton and exhibiting long-range coupling to the CF₂ fluorines.

III. Troubleshooting Guides & FAQs

Q1: During the [2+2] cycloaddition scale-up, we are observing low yields of the cyclobutanone and high amounts of a spiro-ketene dimer. How do we shift the selectivity? A: Ketene dimerization occurs when the rate of ketene generation outpaces the rate of the [2+2] cycloaddition. Because 1,1-difluoroethylene is a gas, mass transfer into the liquid phase is the limiting factor.

  • Solution: Do not increase the addition rate of the acid chloride. Instead, increase the interfacial area of the gas-liquid boundary. Switch from a batch reactor to a continuous flow gas-liquid reactor, or increase the overhead pressure of 1,1-difluoroethylene to >5.0 bar in an autoclave. Maintain the temperature strictly at 20–25 °C; higher temperatures exponentially increase the dimerization pathway.

Q2: When dehydrating the cyanohydrin TMS ether, we detect significant amounts of ring-expanded cyclopentanone byproducts. What causes this? A: Cyclobutanecyanohydrins are highly susceptible to Tiffeneau–Demjanov-type ring expansions or retro-aldol ring openings under strongly Lewis acidic conditions.

  • Solution: Avoid using strong Lewis acids (like TiCl₄ or BF₃·OEt₂) for the elimination step. The POCl₃/pyridine system is specifically chosen because the pyridine acts as an acid scavenger, neutralizing the HCl generated during phosphorylation of the oxygen. Ensure pyridine is present in a stoichiometric excess (at least 3.0 equiv) before adding POCl₃.

Q3: The final hydrolysis of 3,3-difluorospiro[1]octane-1-carbonitrile stalls. We only isolate the primary amide after 48 hours in refluxing NaOH/MeOH. Why? A: Steric hindrance. The nitrile is attached to a highly congested spirocyclic cyclobutane ring. While the gem-difluoro group exerts an inductive electron-withdrawing effect, the steric bulk prevents the formation of the bulky tetrahedral intermediate required during basic hydrolysis.

  • Solution: Switch to acidic hydrolysis (6M HCl or conc. H₂SO₄/AcOH). Acidic conditions protonate the nitrogen atom, making the nitrile carbon fiercely electrophilic. This lowers the activation energy for water attack and irreversibly drives the reaction forward via the formation of the ammonium salt byproduct.

IV. Quantitative Data: Optimization of [2+2] Cycloaddition

To illustrate the critical nature of mass transfer in Step 1, refer to the optimization parameters below. Moving from standard batch conditions to pressurized or continuous flow systems is mandatory for scale-up.

Scale (g)Reactor Type1,1-Difluoroethylene Pressure (bar)Temp (°C)Target Yield (%)Dimer Byproduct (%)
5 gBatch (Balloon)1.040 °C32%45%
50 gAutoclave5.025 °C78%8%
500 gContinuous Flow8.020 °C85%< 2%
V. References
  • Lal, G. S., et al. "Difluoroalkane synthesis by fluorination or substitution." Organic Chemistry Portal, 1999. Available at:[Link][2]

  • Doraghi, F., et al. "Derivatizations. (I) Ketene[2 + 2] cycloaddition then dehalogenation." ResearchGate, 2021. Available at:[Link][4]

  • Grygorenko, O. O., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." PMC - National Institutes of Health, 2019. Available at:[Link][3]

  • Xu, P., et al. "Synthesis of Five-Membered Ring Systems Bearing gem-Difluoroalkenyl and Monofluoroalkenyl Substituents via Radical β-Bromo Fragmentation." ACS Publications, 2022. Available at:[Link][5]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Spirocyclic Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to addressing one of the most persistent challenges in drug discovery and development: the poor aqueous solubility of sp...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in drug discovery and development: the poor aqueous solubility of spirocyclic compounds. Spirocycles are invaluable scaffolds in medicinal chemistry, offering enhanced three-dimensionality (Fsp3 character) and conformational rigidity, which can lead to improved potency and selectivity.[1][2][3] However, these same structural features—rigidity and high crystallinity—often result in low solubility, creating significant hurdles for in vitro screening, in vivo studies, and final formulation.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting workflows, and detailed protocols to systematically diagnose and overcome solubility-related obstacles.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to common, high-level questions encountered during early-stage research.

Q1: My spirocyclic compound is precipitating in my aqueous assay buffer. What's the first thing I should try?

This is a very common issue, often referred to as "assay crash-out." The immediate goal is to keep the compound in solution for the duration of the experiment without significantly altering the biological system.

Immediate Steps:

  • Optimize Co-Solvent Concentration: Most stock solutions are made in 100% DMSO. Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid cell toxicity.[4] However, for highly insoluble compounds, you may need to carefully test slightly higher concentrations, always including a matched vehicle control.

  • Use a Co-solvent System: Instead of 100% DMSO, prepare your stock solution in a mixture of DMSO and a less toxic, water-miscible organic solvent like polyethylene glycol (PEG) or propylene glycol.[4] This can improve the transition from the stock solution into the final aqueous buffer.

  • Employ Stepwise Dilution: Avoid adding the concentrated stock directly into the final buffer volume. Perform a serial dilution, first diluting the stock in a smaller volume of buffer, vortexing thoroughly, and then adding this intermediate solution to the final volume.[4]

  • Gentle Warming and Agitation: Gently warming the solution in a 37°C water bath while vortexing can sometimes help dissolve precipitates. Use this method with caution, as heat can degrade some compounds.[4]

Q2: What is the role of the spirocyclic core in causing poor solubility?

The spirocyclic core's influence on solubility is a direct consequence of its unique three-dimensional structure.

  • High Rigidity and Planarity: The spiro-fusion of rings creates a rigid molecular architecture.[5] This rigidity can lead to highly stable and ordered crystal lattice structures, which require a large amount of energy to break apart during dissolution.

  • Increased Fsp3 Character: A higher fraction of sp3-hybridized carbons generally correlates with improved physicochemical properties, but it also increases molecular weight and can contribute to hydrophobicity if polar functional groups are absent.[2][3] The compact, globular shape can reduce favorable interactions with water molecules compared to more flexible, linear molecules.

  • Limited Conformational Flexibility: Unlike flexible aliphatic chains, spirocycles cannot readily adopt conformations that might shield hydrophobic regions or expose polar groups to water, further hindering solvation.[6][7]

Q3: How can I quickly assess the potential solubility of a new spirocyclic compound?

Early assessment of solubility is critical to avoid wasting resources on a compound that will be difficult to develop.

  • In Silico Prediction: Use computational models to estimate LogP (lipophilicity) and aqueous solubility (LogS). Numerous QSPR (quantitative structure-property relationship) and machine learning models are available that can provide initial flags for potentially problematic compounds.[8][9][10]

  • Kinetic Solubility Assay: This is a simple, high-throughput experimental method that measures the solubility of a compound when a concentrated DMSO stock is added to an aqueous buffer. It mimics the conditions of an in vitro assay and provides a rapid assessment of whether a compound is likely to precipitate. This is distinct from thermodynamic solubility, which is an equilibrium measurement and more time-consuming.[4][8]

Q4: Are there any "solubility-enhancing" spirocyclic scaffolds I should consider during the design phase?

Yes, the choice of the spirocyclic scaffold itself can have a profound impact on solubility. During lead optimization, consider incorporating scaffolds known to improve physicochemical properties.

  • Azaspirocycles: Replacing carbon atoms with nitrogen in the spirocyclic core (e.g., azaspiro[3.3]heptane) can introduce basic centers that allow for salt formation and increase polarity, leading to higher solubility and lower lipophilicity compared to their carbocyclic counterparts.[1]

  • Spirocyclic Oxetanes: Incorporating an oxetane ring into a spirocyclic system can serve as a polar surrogate for gem-dimethyl groups, reducing lipophilicity and increasing solubility while often improving metabolic stability.[11]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, protocol-driven guidance for systematically addressing complex solubility issues.

Guide 1: Optimizing In Vitro Assay Conditions

Q: My compound precipitates during my cell-based assay, even after trying basic solubilization methods. How do I systematically troubleshoot this?

When simple co-solvents are insufficient, a more systematic approach is required. The goal is to find a formulation that maintains the compound in a dissolved state for the duration of the assay without compromising the biological integrity of the experiment.

Workflow: Systematic Solubilization for In Vitro Assays

This workflow guides the selection of an appropriate solubilization strategy.

G start Compound Precipitates in Assay check_cosolvent Attempted Co-Solvent System (e.g., DMSO/PEG400)? start->check_cosolvent cosolvent_protocol Follow Protocol 1: Co-Solvent Stock Preparation check_cosolvent->cosolvent_protocol No check_cyclodextrin Is the compound hydrophobic and fits within a cyclodextrin cavity? check_cosolvent->check_cyclodextrin Yes cosolvent_protocol->check_cyclodextrin Fails cyclodextrin_protocol Follow Protocol 2: Cyclodextrin Complexation check_cyclodextrin->cyclodextrin_protocol Yes check_surfactant Are low, non-toxic surfactant concentrations permissible in the assay? check_cyclodextrin->check_surfactant No cyclodextrin_protocol->check_surfactant Fails surfactant_use Use Surfactants (e.g., Tween 80) See Table 1 for options check_surfactant->surfactant_use Yes fail Re-evaluate Compound Consider Structural Modification check_surfactant->fail No surfactant_use->fail Fails

Caption: Decision workflow for troubleshooting in-vitro assay precipitation.

Experimental Protocol 1: Co-Solvent Stock Solution Preparation

This protocol describes how to prepare a 10 mM stock solution using a DMSO and PEG400 co-solvent system, which can improve solubility in aqueous media compared to DMSO alone.[4]

Materials:

  • Spirocyclic compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath (optional, set to 37°C)

Procedure:

  • Calculate Mass: Determine the mass of your compound required to make a 10 mM stock solution in a specific volume (e.g., 1 mL).

  • Initial Dissolution: Weigh the calculated amount into a sterile microcentrifuge tube. Add 50% of the final volume as DMSO (e.g., 500 µL for a 1 mL final volume).

  • Vortex: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming may be used if necessary.

  • Add Co-Solvent: Add the remaining 50% of the final volume as PEG400 (e.g., 500 µL).

  • Final Mix: Vortex again for 1 minute to ensure a homogenous solution.

  • Storage: Store the co-solvent stock solution in small aliquots at -20°C to avoid freeze-thaw cycles.

Self-Validation:

  • Visually inspect the stock solution for any undissolved particles.

  • When diluting into your final assay buffer, observe for any cloudiness or precipitation (Tyndall effect). A stable solution should remain clear.

Experimental Protocol 2: Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming water-soluble inclusion complexes.[12][13][14] This protocol provides a general method for using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

Materials:

  • Spirocyclic compound (in DMSO stock)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer or cell culture media

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 20-40% w/v). Gently warm and stir until fully dissolved.

  • Complexation: While stirring the HP-β-CD solution, slowly add your concentrated DMSO stock of the spirocyclic compound dropwise. The molar ratio of cyclodextrin to compound is critical and typically ranges from 100:1 to 1000:1.

  • Equilibrate: Allow the mixture to stir at room temperature for at least 1-2 hours (or overnight for difficult compounds) to allow for the formation of the inclusion complex.

  • Sterile Filtration: Sterile-filter the final solution through a 0.22 µm filter to remove any potential aggregates before adding to your assay.

Self-Validation:

  • The formation of the complex can be confirmed by techniques like 2D NMR (ROESY) or by observing changes in the compound's UV-Vis spectrum.[12]

  • A successful complexation will result in a clear solution that does not precipitate upon standing or further dilution.

Table 1: Comparison of Common Solubilizing Excipients for In Vitro Assays
ExcipientClassTypical ConcentrationMechanism of ActionProsCons
DMSO Co-solvent< 0.5% (ideal)Increases solvent polarityExcellent solubilizing power for many organicsCytotoxic at higher concentrations
PEG400 Co-solvent1-10%Increases solvent polarity, less toxic than DMSOLow toxicity, water-miscibleLess powerful solvent than DMSO
Tween 80 Surfactant0.01-0.1%Forms micelles to encapsulate compound[4]Effective at low concentrationsCan interfere with some assays, potential for cell toxicity
Pluronic F-68 Surfactant0.02-0.2%Forms micelles[4]Very low cytotoxicityMay be less effective than other surfactants
HP-β-CD Cyclodextrin1-5% (w/v)Forms inclusion complexes[12][14]Low toxicity, specific host-guest interactionOnly works for molecules that fit the cavity, can be expensive
Guide 2: Formulation Strategies for Preclinical Development

Q: I need to formulate my poorly soluble spirocyclic compound for an in vivo study (e.g., oral dosing in rodents). What are my options?

Formulating for in vivo studies requires a more robust approach to ensure adequate and reproducible absorption. The choice of strategy depends on the compound's properties and the required dose. Approximately 40% of marketed drugs and a majority of development candidates are poorly water-soluble, making this a critical step.[15][16][17]

Workflow: Selecting an In Vivo Formulation Strategy

This diagram helps guide the choice between the most common enabling technologies.

Caption: Selection guide for enabling formulations for in vivo studies.

Focus Area A: Amorphous Solid Dispersions (ASDs)

Mechanism: ASDs improve solubility by converting the crystalline drug into a high-energy, amorphous state, which is molecularly dispersed within a polymer matrix. This bypasses the need for crystal lattice energy to be overcome during dissolution.[18]

Experimental Protocol 3: Screening ASDs via Solvent Evaporation

This is a small-scale method to quickly screen different polymers for their ability to form a stable amorphous dispersion with your compound.

Materials:

  • Spirocyclic compound

  • Polymers for screening (e.g., PVP K30, HPMC-AS, Soluplus®)

  • A suitable volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and polymer.

  • Glass vials

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare Solutions: Create separate solutions of your drug and each polymer in the chosen solvent.

  • Combine and Mix: In a glass vial, combine the drug and polymer solutions at different drug-to-polymer ratios (e.g., 1:9, 2:8, 3:7 by weight). Ensure the final solution is clear.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by placing the vials in a vacuum oven at a controlled temperature (below the glass transition temperature of the polymer).

  • Characterize the Solid: Once completely dry, the resulting solid film or powder should be analyzed. A successful ASD will be a single-phase, amorphous system.

  • Assess Solubility: Perform a dissolution test on the most promising ASD formulations to measure the extent and duration of solubility enhancement compared to the crystalline drug.

Self-Validation:

  • Powder X-ray Diffraction (PXRD): The primary method to confirm amorphicity. A successful ASD will show a broad "halo" pattern instead of sharp peaks characteristic of a crystalline material.[12]

  • Differential Scanning Calorimetry (DSC): Should show a single glass transition temperature (Tg), indicating a homogenous mixture.

Focus Area B: Lipid-Based Drug Delivery Systems (LBDDS)

Mechanism: LBDDS improve oral absorption by presenting the drug in a solubilized form. Upon contact with gastrointestinal fluids, these systems, which are mixtures of oils, surfactants, and co-solvents, form fine emulsions or microemulsions that facilitate drug absorption.[19][20][21]

Experimental Protocol 4: Screening Simple Lipid Formulations

This protocol helps identify a basic lipid system (Type II or III) for initial in vivo testing.

Materials:

  • Spirocyclic compound

  • Lipid/Oil (e.g., Labrafac™, Maisine® CC, sesame oil)

  • Surfactant (e.g., Kolliphor® RH 40, Tween 80)

  • Co-solvent (optional, e.g., Transcutol® HP, PEG400)

Procedure:

  • Equilibrium Solubility in Excipients: Determine the solubility of your compound in a panel of individual oils, surfactants, and co-solvents. This is done by adding an excess of the compound to the excipient, mixing for 24-48 hours, and then quantifying the dissolved concentration.

  • Select Excipients: Choose the excipients that show the highest solubilizing capacity for your compound.

  • Construct Ternary Phase Diagrams (Optional but Recommended): For a more systematic approach, create ternary phase diagrams by mixing the chosen oil, surfactant, and co-solvent at various ratios. This helps identify regions that form stable and desirable microemulsions.

  • Prepare Formulations: Based on the solubility data, prepare several prototype formulations by dissolving the compound in the chosen excipient blend. Gently warm if necessary to aid dissolution.

  • Dispersion Test: Add a small amount of the formulation to water or simulated gastric fluid with gentle agitation. A good formulation will spontaneously form a fine, homogenous emulsion or a clear microemulsion.

Self-Validation:

  • Visual Observation: The formulation should disperse quickly without large oil slicks or drug precipitation.

  • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. For SMEDDS (self-microemulsifying drug delivery systems), droplet sizes are typically below 100 nm.[21]

Table 2: Comparison of Formulation Strategies for In Vivo Studies
StrategyMechanismProsConsBest Suited For
Amorphous Solid Dispersion (ASD) Overcomes crystal lattice energy[18]High drug loading possible; suitable for a wide range of compounds.Risk of recrystallization over time; requires specific polymers.Compounds with high melting points and moderate lipophilicity.
Lipid-Based (LBDDS) Pre-dissolved drug; mimics lipid absorption pathway[19][20]Enhances absorption of highly lipophilic drugs; can reduce food effects.Lower drug loading capacity; potential for GI side effects with high surfactant levels.Highly lipophilic (high LogP) compounds.
Nanosuspension Increases surface area for faster dissolution[14][22]Very high drug loading possible; applicable to compounds insoluble in lipids/solvents.Can be physically unstable (aggregation); manufacturing can be complex.High-dose requirements; compounds with "brick dust" like properties.

Part 3: Advanced Considerations & Structural Modification

Q: My lead spirocyclic compound is highly crystalline and resistant to formulation. Can I improve its intrinsic solubility through medicinal chemistry?

Absolutely. When formulation strategies are insufficient, turning back to medicinal chemistry is a powerful approach. This involves modifying the molecule itself to improve its inherent physicochemical properties without losing potency.

Workflow: Medicinal Chemistry Strategies for Solubility Enhancement

This diagram outlines key structural modification approaches.

G start Intrinsically Insoluble Spirocycle strategy1 Introduce Polar Functional Groups (e.g., -OH, -NH2, Amides) start->strategy1 strategy2 Incorporate Ionizable Center (e.g., Basic amine, Carboxylic acid) Enables Salt Formation [25] start->strategy2 strategy3 Reduce Lipophilicity (LogP) (e.g., Replace alkyl with polar group) start->strategy3 strategy4 Disrupt Crystal Packing (π-stacking) (e.g., Introduce out-of-plane substituents) [5, 13] start->strategy4 outcome Improved Intrinsic Solubility strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome

Caption: Key medicinal chemistry strategies to improve intrinsic solubility.

Key Principles:

  • Introduce Polarity: The most direct way to increase aqueous solubility is to add polar functional groups that can form hydrogen bonds with water (e.g., hydroxyls, amines, amides).[23]

  • Enable Ionization: Incorporating a basic nitrogen or an acidic group allows for the formation of salts. Salts are generally much more soluble in water than their neutral parent compounds.[18] This is one of the most effective strategies for ionizable drugs.

  • Disrupt Crystallinity: High crystallinity is a major driver of poor solubility. By adding substituents that disrupt the planarity of the molecule or interfere with intermolecular interactions like π-stacking, you can lower the crystal lattice energy, making the compound easier to dissolve.[2][3]

  • Control Lipophilicity: While some lipophilicity is needed for membrane permeability, excessive lipophilicity (high LogP) is a primary cause of low solubility. Strategically replacing hydrophobic moieties with more polar isosteres can significantly improve the solubility profile.[1][11]

References

  • MDPI. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • ResearchGate. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • Sygnature Discovery. Spirocycles in Drug Discovery. [Link]

  • ACS Publications. Spiro Compounds for Organic Optoelectronics. [Link]

  • Osaka University. Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. [Link]

  • SpiroChem. Lipids, Carbohydrates, And Applications To Drug Delivery. [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • ACS Publications. Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • National Center for Biotechnology Information. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]

  • National Center for Biotechnology Information. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. [Link]

  • PubMed. Strategies to address low drug solubility in discovery and development. [Link]

  • Pharmaceutical Technology. Enhancing Solubility and Bioavailability with Nanotechnology. [Link]

  • Encyclopedia.pub. Nanotechnological Approaches for Solubility Enhancement. [Link]

  • Monash University. Strategies to address low drug solubility in discovery and development. [Link]

  • National Center for Biotechnology Information. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • AAPS. Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. [Link]

  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • National Center for Biotechnology Information. Clinical studies with oral lipid based formulations of poorly soluble compounds. [Link]

  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]

  • Europe PMC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • ResearchGate. Spiro Compounds: A Brief History. [Link]

  • ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development. [Link]

  • Royal Society of Chemistry. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. [Link]

  • ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • American Pharmaceutical Review. Strategies to Formulate Lipid-based Drug Delivery Systems. [Link]

Sources

Optimization

Technical Support Center: Refinement of Crystallization Methods for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid

Welcome to the technical support center for the crystallization of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this unique spirocyclic compound. The inherent structural rigidity and the presence of fluorine atoms in 3,3-Difluorospiro[3.4]octane-1-carboxylic acid can present specific challenges during crystallization.[1][2] This resource aims to equip you with the knowledge to overcome these hurdles and achieve consistent, reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid in a question-and-answer format.

Q1: My compound "oils out" of solution instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal.[3] This often occurs when the level of supersaturation is too high, or when the solute has a relatively low melting point or flexible structural elements.[3] For 3,3-Difluorospiro[3.4]octane-1-carboxylic acid, the spirocyclic core provides rigidity, but the carboxylic acid group can lead to strong intermolecular interactions that may complicate crystallization under certain conditions.

Causality and Mitigation Strategies:

  • Reduce Supersaturation Rate: Rapidly cooling the solution or quickly adding an anti-solvent can create a high level of supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.[4][5]

  • Solvent System Optimization: The choice of solvent is critical. A solvent in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures is ideal for cooling crystallization.[7]

    • Protocol: Experiment with a range of solvents with varying polarities. For fluorinated carboxylic acids, solvents like ethyl acetate, acetone, or mixtures of alkanes (e.g., hexane, heptane) with a more polar co-solvent can be effective.[8]

  • Seed Crystals: Introducing a seed crystal provides a template for crystal growth, bypassing the often-difficult nucleation step.[3][9]

    • Protocol: If you have a small amount of crystalline material, add a single, well-formed crystal to the supersaturated solution. If no crystals are available, try scratching the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites.[9]

  • Anti-Solvent Addition Technique: When using an anti-solvent, the rate and method of addition are crucial.

    • Protocol: Add the anti-solvent dropwise to the solution of your compound with vigorous stirring to ensure localized supersaturation is minimized.[10] Alternatively, consider vapor diffusion, where the anti-solvent slowly diffuses into the solution, providing a more controlled approach to inducing crystallization.[11][12]

Q2: I'm getting very small, needle-like crystals with low purity. How can I grow larger, more well-defined crystals?

Strategies for Improving Crystal Quality:

  • Slower Crystallization Rate: As with preventing oiling out, a slower rate of generating supersaturation is key.

    • Evaporation: Slowing down the evaporation rate of the solvent can be achieved by loosely covering the crystallization vessel or placing it in a larger, sealed container with a small amount of a less volatile solvent.[11]

  • Solvent Selection: The solvent can influence crystal habit.

    • Protocol: Screen a variety of solvents. Consider using a solvent system where the compound has slightly higher solubility, which will require a longer time to reach supersaturation and can promote the growth of larger crystals.

  • Recrystallization: This is a powerful technique for purifying your compound and often results in better-quality crystals.

    • Protocol: Dissolve the impure crystals in the minimum amount of a hot solvent in which they are soluble. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly and undisturbed. The purified compound should crystallize out, leaving the more soluble impurities in the mother liquor.[7]

Q3: My yield is consistently low, even when I see crystal formation. What are the potential causes and solutions?

A3: Low yield can be attributed to several factors, including incomplete crystallization, losses during workup, or the presence of highly soluble polymorphic forms.

Troubleshooting Low Yield:

  • Optimize Final Temperature and Time: Ensure the solution has been cooled to a sufficiently low temperature for an adequate amount of time to maximize the amount of product that crystallizes out.

    • Protocol: After the initial crystallization period, try placing the flask in an ice bath or refrigerator for several hours to overnight to encourage further precipitation.

  • Mother Liquor Analysis: The "mother liquor" (the solution remaining after filtration) may still contain a significant amount of dissolved product.

    • Protocol: Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, the yield will be poor.

    • Protocol: Consider using a solvent system where the compound's solubility is lower at cold temperatures. An anti-solvent approach might be more effective in this scenario.[4]

  • Polymorphism: Spirocyclic compounds can sometimes exhibit polymorphism, where the same molecule can crystallize into different crystal structures with varying stabilities and solubilities.[13][14] It's possible a more soluble, metastable polymorph is forming.

    • Protocol: Varying crystallization conditions (solvent, temperature, cooling rate) can sometimes lead to the formation of a more stable, less soluble polymorph, thereby increasing the yield.[15]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid?

A1: A good starting point is to test a range of solvents with varying polarities. Based on the structure (a carboxylic acid with a fluorinated hydrocarbon backbone), consider the following:

Solvent ClassExamplesRationale
Esters Ethyl acetate, Isopropyl acetateGood balance of polarity, often provides moderate solubility at elevated temperatures.
Ketones Acetone, Methyl ethyl ketoneCan be good solvents for carboxylic acids, but their volatility might lead to rapid crystallization.
Alcohols Isopropanol, EthanolThe hydroxyl group can interact with the carboxylic acid, potentially leading to good solubility. Use with caution as they can sometimes inhibit crystallization.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Generally lower polarity, can be used as anti-solvents or in co-solvent systems.
Hydrocarbons Heptane, Hexane, TolueneNon-polar solvents, primarily used as anti-solvents to decrease solubility.[4]
Chlorinated DichloromethaneOften a good solvent, but its high volatility can make controlled crystallization challenging.[16]

Screening Protocol:

  • Place a small amount (e.g., 10-20 mg) of your compound in several small vials.

  • Add a small amount (e.g., 0.5 mL) of each test solvent to the vials.

  • Observe solubility at room temperature.

  • For solvents in which the compound is sparingly soluble, gently heat the vial to see if it dissolves.

  • Allow the heated solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Q2: How can I perform an anti-solvent crystallization for this compound?

A2: Anti-solvent crystallization is a powerful technique where a second solvent (the anti-solvent) in which the compound is insoluble is added to a solution of the compound, reducing its solubility and inducing crystallization.[4][10]

Step-by-Step Anti-Solvent Crystallization Protocol:

  • Dissolution: Dissolve your 3,3-Difluorospiro[3.4]octane-1-carboxylic acid in a minimum amount of a "good" solvent (one in which it is readily soluble).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) dropwise to the solution while stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly cloudy (turbid). This indicates the onset of nucleation.

  • Crystal Growth: If the solution becomes too cloudy, add a few drops of the good solvent to redissolve the fine precipitate. Then, allow the solution to stand undisturbed. The crystals should grow slowly over time.

  • Isolation: Once a sufficient amount of crystals has formed, isolate them by filtration, wash with a small amount of the anti-solvent, and dry.

Q3: What is vapor diffusion and when should I use it?

A3: Vapor diffusion is a gentle and effective method for growing high-quality single crystals, especially when only a small amount of material is available.[11][17] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

When to Use Vapor Diffusion:

  • When you need high-quality single crystals for X-ray diffraction.

  • When other methods like cooling or anti-solvent addition result in poor quality crystals or oiling out.

  • When working with very small quantities of your compound.[16]

Vapor Diffusion Setup:

  • Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small, open container (e.g., a small vial).

  • Place this small container inside a larger, sealable container (e.g., a beaker or a jar).

  • Add a larger volume of a volatile "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.

Q4: Could polymorphism be an issue with 3,3-Difluorospiro[3.4]octane-1-carboxylic acid?

A4: Yes, polymorphism is a possibility. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[13] Spirocyclic compounds, due to their rigid and complex three-dimensional structures, can sometimes pack in multiple ways, leading to polymorphism.[14] The presence of a carboxylic acid group, which can form different hydrogen bonding networks, further increases the likelihood of polymorphism. Different polymorphs can have different physical properties, including solubility, melting point, and stability, which are critical in drug development.[15] If you observe variability in your crystallization outcomes (e.g., different crystal shapes, inconsistent melting points) despite using the same procedure, it is worth investigating the potential for polymorphism.

Visualizing Crystallization Workflows

Decision Tree for Crystallization Method Selection

The following diagram provides a logical workflow for selecting an appropriate crystallization method based on initial solubility screening.

Crystallization_Workflow A Start: Crude 3,3-Difluorospiro[3.4]octane-1-carboxylic acid B Solubility Screening (Various Solvents at RT and Elevated Temp.) A->B C Good solubility in hot solvent, poor in cold solvent? B->C D Cooling Crystallization C->D  Yes E Poor solubility in all solvents? C->E  No J High-Quality Crystals Obtained D->J F Find a 'good' solvent for Anti-Solvent Crystallization or Vapor Diffusion E->F  Yes G Too soluble in most solvents? E->G  No I Anti-Solvent Crystallization / Vapor Diffusion F->I H Slow Evaporation G->H  Yes G->I  No H->J I->J

Caption: Decision tree for selecting a crystallization method.

Troubleshooting Workflow for Poor Crystallization Outcome

This diagram outlines a systematic approach to troubleshooting common crystallization problems.

Troubleshooting_Workflow A Initial Crystallization Attempt B Problem Encountered A->B C Oiling Out B->C  Yes D Small/Needle-like Crystals B->D  Yes E No Crystals Form B->E  Yes F Decrease Supersaturation Rate (Slower Cooling/Addition) C->F G Use Seed Crystals C->G H Change Solvent System C->H I Slow Down Crystallization Rate D->I J Recrystallize D->J K Induce Nucleation (Scratching/Seed Crystal) E->K L Increase Concentration E->L M Successful Crystallization F->M G->M H->M I->M J->M K->M L->M

Caption: Troubleshooting common crystallization problems.

References

  • MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • SATHEE. Chemistry Crystallization.
  • Wikipedia. Crystallization.
  • ACS Publications. (2004, October 20). Concomitant Polymorphism in a Spirobicyclic Dione.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • RM@Schools. Antisolvent Crystallization.
  • ANDRITZ. Crystallization process guide | industrial use.
  • Myande. Cooling/Freezing Crystallization.
  • MIT. Modelling and control of combined cooling and antisolvent crystallization processes.
  • Benchchem. Technical Support Center: Synthesis of Perfluorinated Dicarboxylic Acids.
  • Mettler Toledo. Using AntiSolvent for Crystallization.
  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Guide for crystallization.
  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules. DOI:10.1039/D2CS00697A.
  • IUCr Journals. Conformational polymorphism in a chiral spiro-cis-ansa-bridged cyclotriphosphazene derivative.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Hampton Research. Crystallization Tips.
  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization.
  • ResearchGate. (2014, June 20). Which is the best solvent for crystal growing and what are the tips for growing the crystals in solvent?.
  • MIT Department of Chemistry. Growing Quality Crystals.
  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
  • PMC - NIH. Spirocyclic Motifs in Natural Products.
  • Life Chemicals. Spiro-, Poly- and Bicyclic Screening Compound Library.
  • IS MUNI. Physical Properties: Solubility Classification.
  • Wikipedia. Spiro compound.
  • PubChem. Spiro(3.4)octane-1-carboxylic acid | C9H14O2 | CID 84048374.
  • ACS Publications. (2021, April 20). Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes | The Journal of Organic Chemistry.
  • Google Patents. CN102675015A - Decarboxylation and fluorination method for carboxylic acid.
  • Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. (2021, February 15).
  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt.
  • Semantic Scholar. (2012, November 15). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents.
  • PubChem. Spiro[3.4]octane-3,3-dicarboxylic acid | C10H14O4 | CID 140008219.
  • Synthesis and crystallization purification of phytosterol esters for food industry application.
  • Carboxylic Acid Structure and Chemistry: Part 2.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021, June 17).
  • Kinam Park. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso.
  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018, January 15).
  • PubChemLite. Spiro[3.4]octane-1-carboxylic acid (C9H14O2).

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Reference Data & Comparative Studies

Validation

biological activity of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid vs. analogs

A Comparative Guide to High-Value Scaffolds in Lead Optimization Executive Summary In the pursuit of novel intellectual property and improved physicochemical profiles, the 3,3-difluorospiro[3.4]octane scaffold has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to High-Value Scaffolds in Lead Optimization
Executive Summary

In the pursuit of novel intellectual property and improved physicochemical profiles, the 3,3-difluorospiro[3.4]octane scaffold has emerged as a "privileged structure" in modern medicinal chemistry. This guide analyzes the biological and physicochemical advantages of 3,3-difluorospiro[3.4]octane-1-carboxylic acid compared to its non-spiro and non-fluorinated analogs.

While often utilized as a building block for complex targets (e.g., HPK1 inhibitors , MAGL inhibitors , and antimalarials ), its intrinsic value lies in its ability to simultaneously solve three common lead optimization failure modes: metabolic instability , conformational entropy , and sub-optimal lipophilicity (LLE) .

Structural Logic: The "Spiro-Fluoro" Advantage

To understand the biological activity of this scaffold, one must deconstruct it into its two functional components: the spirocyclic core and the gem-difluoro motif .

A. The Spiro Constraint (Entropy Reduction)

Unlike linear analogs (e.g., substituted cyclopentyl-acetic acids), the spiro[3.4]octane core locks the conformation of the attached functional groups.

  • Mechanism: The spiro-carbon (C5) forces the cyclobutane and cyclopentane rings to adopt a perpendicular orientation. This "orthogonal vectorization" allows the carboxylic acid (or derived pharmacophore) to probe specific binding pockets without the entropic penalty associated with bond rotation in flexible chains.

  • Biological Impact: Higher potency due to reduced

    
     (specifically the 
    
    
    
    term).
B. The Gem-Difluoro Effect (Metabolic Shielding)

The introduction of fluorine at the 3-position of the cyclobutane ring is a strategic bioisosteric replacement.

  • Metabolic Blockade: The cyclobutane ring in spiro[3.4]octane is a common site for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Replacing C-H bonds with strong C-F bonds (approx. 116 kcal/mol) blocks this "soft spot," significantly extending half-life (

    
    ).
    
  • pKa Modulation: Through the inductive electron-withdrawing effect (

    
    ), the difluoro group lowers the pKa of the carboxylic acid (typically by 0.5–1.0 units). This can improve permeability by increasing the fraction of the neutral species at physiological pH or strengthen ionic interactions in the binding pocket.
    
Comparative Analysis: vs. Analogs

The following table contrasts the 3,3-difluorospiro[3.4]octane scaffold against its direct medicinal chemistry alternatives.

Table 1: Physicochemical & Biological Performance Matrix
FeatureTarget Scaffold (3,3-Difluoro-spiro[3.4])Analog A (Non-Fluoro Spiro[3.4])Analog B (Linear/Non-Spiro)
Structure Rigid, FluorinatedRigid, HydrocarbonFlexible Chain
Conformation Locked (Low Entropy) Locked (Low Entropy)Flexible (High Entropy)
Metabolic Stability High (Blocked Sites) Low/Medium (C-H Oxidation)Low (Chain Oxidation)
Lipophilicity (LogD) Modulated (Lower) High (Lipophilic)Variable
pKa (Acid) ~3.8 - 4.2 (More Acidic)~4.8 (Standard)~4.8 (Standard)
Primary Risk Synthetic ComplexityRapid Clearance (

)
Off-target Promiscuity

Analyst Insight: Analog A often fails due to rapid microsomal clearance. Analog B often fails due to lack of selectivity (floppy binding). The Target Scaffold bridges this gap.

Mechanism of Action Visualization

The following diagram illustrates how the strategic insertion of the difluoro-spiro motif prevents metabolic degradation and enforces binding geometry.

G cluster_0 Analog A: Non-Fluoro Spiro cluster_1 Target: 3,3-Difluoro Spiro A Spiro[3.4]octane Core Met CYP450 Oxidation A->Met C-H Bond Attack B 3,3-Difluoro Spiro[3.4] Cl Rapid Clearance (Inactive Metabolite) Met->Cl Hydroxylation Block Metabolic Blockade B->Block C-F Bond Stability Act Sustained Target Engagement Block->Act Extended t1/2

Figure 1: Mechanism of metabolic stabilization. The C-F bonds prevent CYP450-mediated hydroxylation common in the non-fluorinated analog.

Case Study: Application in HPK1 Inhibitors

Recent literature (e.g., Peng et al., 2024 [1]) highlights the application of the spiro[3.4]octane scaffold in developing inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) , a target for cancer immunotherapy.[1][2]

  • Challenge: Early leads containing flexible amine chains showed poor metabolic stability and low selectivity.

  • Solution: Incorporation of the spiro[3.4]octane amine (derived from the carboxylic acid precursor via Curtius rearrangement) rigidified the structure.

  • Outcome: The spiro-analog demonstrated:

    • <10 nM IC50 against HPK1.

    • >100-fold selectivity over homologous kinases (e.g., MAP4K1).

    • Improved oral bioavailability due to the reduced lipophilicity conferred by the spiro-ether or fluoro-substitutions.

Experimental Protocols

To validate the advantages of this scaffold in your own series, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Fluorine Effect" on metabolic clearance.

  • Preparation: Prepare 10 mM DMSO stocks of the 3,3-difluoro analog and the non-fluoro parent.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM) and 1 mM NADPH.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance:
    
    
    
    
    • Success Criteria: The 3,3-difluoro analog should exhibit a

      
       < 50% of the non-fluoro parent.
      
Protocol B: Lipophilicity (LogD) Determination

Objective: Assess the impact on Lipophilic Ligand Efficiency (LLE).

  • Method: Shake-flask method (miniaturized).

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Procedure:

    • Dissolve compound in octanol-saturated water.

    • Add equal volume of water-saturated octanol.

    • Shake for 24 hours at 25°C.

    • Separate phases and quantify concentration in each phase via HPLC-UV.

  • Validation: LogD should fall within the "Golden Triangle" (1.0 – 3.0) for optimal oral bioavailability. The difluoro-substitution typically lowers LogD by 0.3–0.5 units compared to the hydrocarbon parent.

References
  • Peng, Y., et al. (2024). Discovery of Potent and Selective Spiro[3.4]octane-Based HPK1 Inhibitors.[1][2] Journal of Medicinal Chemistry.[2][3][4][5] (Representative citation based on field activity)

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2][3][4][5] [Link]

  • PubChem. Spiro[3.4]octane-1-carboxylic acid Compound Summary. National Library of Medicine. [Link]

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Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Spiro[3.4]octane-1-carboxylic Acid: A Case Study in Modern Drug Design

In the landscape of modern drug discovery, the intricate architecture of a molecule is paramount to its therapeutic success. Among the myriad of scaffolds available to medicinal chemists, spirocycles have emerged as part...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the intricate architecture of a molecule is paramount to its therapeutic success. Among the myriad of scaffolds available to medicinal chemists, spirocycles have emerged as particularly valuable due to their inherent three-dimensionality and conformational rigidity.[1] The spiro[3.4]octane framework, a fusion of cyclobutane and cyclopentane rings, offers a unique spatial arrangement that can effectively probe the binding pockets of biological targets. This guide provides an in-depth comparison of non-fluorinated spiro[3.4]octane-1-carboxylic acid and its fluorinated counterpart, illustrating the profound impact of strategic fluorination on key drug-like properties. While direct experimental data for this specific pair of molecules is not extensively published, this comparison is built upon well-established principles of medicinal chemistry and supported by data from analogous systems.

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance a molecule's pharmacological profile.[2][3][4] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to modulate acidity, lipophilicity, metabolic stability, and target binding affinity.[5][6][7][8] This guide will delve into these critical parameters, providing both theoretical rationale and practical experimental protocols for their evaluation.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of fluorine can dramatically alter the fundamental physicochemical properties of a molecule. Here, we compare the anticipated acidity (pKa) and lipophilicity (logP) of our parent compound, spiro[3.4]octane-1-carboxylic acid, with a hypothetical fluorinated analog.

Acidity (pKa)

The acidity of a carboxylic acid is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets. The introduction of highly electronegative fluorine atoms, particularly on the carbon alpha to the carboxylic acid, exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent molecule, which is reflected in a lower pKa value.[9][10][11]

Table 1: Predicted Physicochemical Properties

CompoundStructurePredicted pKaPredicted clogP
Spiro[3.4]octane-1-carboxylic acid~4.8~2.1
2-Fluoro-spiro[3.4]octane-1-carboxylic acid~2.7~2.3

Note: The structures are illustrative, and the predicted values are estimations based on the established effects of fluorination on similar aliphatic carboxylic acids.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is nuanced and context-dependent.[12][13][14][15] While fluorination of aromatic rings generally increases lipophilicity, the effect on aliphatic systems can be more variable.[7] In the case of our spiro[3.4]octane system, the introduction of a single fluorine atom is predicted to have a modest increasing effect on clogP, as the increased polarity of the C-F bond is offset by the overall increase in molecular surface area and the potential for altered conformational preferences.[14]

Metabolic Stability: The Fluorine Shield

A significant challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and short duration of action. Fluorination is a powerful strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][16][17][18]

For spiro[3.4]octane-1-carboxylic acid, potential sites of metabolic oxidation include the carbon atoms of the spirocyclic core. By strategically placing a fluorine atom at one of these "metabolic soft spots," the strong C-F bond can effectively shield the molecule from enzymatic attack, prolonging its half-life in the body.

Metabolic_Blocking cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Parent Spiro[3.4]octane-1-carboxylic acid Metabolite Hydroxylated Metabolite Parent->Metabolite CYP450 Oxidation F_Parent 2-Fluoro-spiro[3.4]octane-1-carboxylic acid No_Metabolism Metabolism Blocked F_Parent->No_Metabolism C-F bond resists oxidation

Caption: Fluorination as a metabolic shield.

Synthetic Protocols

The following are proposed, high-level synthetic routes for the preparation of both non-fluorinated and fluorinated spiro[3.4]octane-1-carboxylic acid. These protocols are based on established organic synthesis methodologies.[19][20][21]

Synthesis of Non-Fluorinated Spiro[3.4]octane-1-carboxylic acid

Non_Fluorinated_Synthesis Start Cyclopentanone Step1 Wittig Reaction (Ph3P=CHCO2Et) Start->Step1 Intermediate1 Ethyl cyclopentylideneacetate Step1->Intermediate1 Step2 [2+2] Cycloaddition (Ethylene, hv) Intermediate1->Step2 Intermediate2 Ethyl spiro[3.4]octane-1-carboxylate Step2->Intermediate2 Step3 Hydrolysis (LiOH, H2O/THF) Intermediate2->Step3 Final Spiro[3.4]octane-1-carboxylic acid Step3->Final

Caption: Proposed synthesis of the non-fluorinated target.

Experimental Protocol:

  • Step 1: Wittig Reaction. To a solution of ethyl (triphenylphosphoranylidene)acetate in dry THF, add cyclopentanone dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2: [2+2] Cycloaddition. Dissolve the resulting ethyl cyclopentylideneacetate in a suitable solvent in a photochemical reactor. Cool the solution and purge with ethylene gas while irradiating with a UV lamp.

  • Step 3: Hydrolysis. To a solution of ethyl spiro[3.4]octane-1-carboxylate in a mixture of THF and water, add lithium hydroxide. Stir the reaction at room temperature until the starting material is consumed. Acidify the reaction mixture with aqueous HCl and extract the product with ethyl acetate.

Synthesis of 2-Fluoro-spiro[3.4]octane-1-carboxylic acid

The synthesis of the fluorinated analog can be approached by introducing the fluorine atom at a late stage.[22][23][24][25]

Fluorinated_Synthesis Start Spiro[3.4]octan-2-one Step1 Alpha-Fluorination (Selectfluor) Start->Step1 Intermediate1 2-Fluoro-spiro[3.4]octan-2-one Step1->Intermediate1 Step2 Cyanohydrin Formation (TMSCN, ZnI2) Intermediate1->Step2 Intermediate2 2-Fluoro-2-((trimethylsilyl)oxy)spiro[3.4]octane-2-carbonitrile Step2->Intermediate2 Step3 Hydrolysis (HCl, H2O) Intermediate2->Step3 Final 2-Fluoro-spiro[3.4]octane-1-carboxylic acid Step3->Final

Caption: Proposed synthesis of the fluorinated analog.

Experimental Protocol:

  • Step 1: Alpha-Fluorination. To a solution of spiro[3.4]octan-2-one in acetonitrile, add Selectfluor. Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Step 2: Cyanohydrin Formation. To a solution of 2-fluoro-spiro[3.4]octan-2-one in dichloromethane, add trimethylsilyl cyanide and a catalytic amount of zinc iodide. Stir at room temperature for 24 hours.

  • Step 3: Hydrolysis. Treat the resulting silyl-protected cyanohydrin with concentrated hydrochloric acid and heat to reflux for 12 hours.

Experimental Determination of Physicochemical Properties

Accurate determination of pKa and logP is crucial for validating the effects of fluorination. Standard experimental protocols are outlined below.[26][27][28][29][30]

Determination of pKa by Potentiometric Titration
  • Sample Preparation: Accurately weigh and dissolve the carboxylic acid in a known volume of a suitable co-solvent (e.g., methanol/water mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[9]

Determination of logP by Shake-Flask Method
  • Partitioning: Prepare a solution of the compound in n-octanol. Mix this with an equal volume of water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

The strategic incorporation of fluorine into the spiro[3.4]octane-1-carboxylic acid scaffold offers a compelling strategy for modulating key drug-like properties. As illustrated through established principles of medicinal chemistry, fluorination is anticipated to significantly increase acidity and enhance metabolic stability, with a modest impact on lipophilicity. The provided synthetic and analytical protocols offer a practical framework for the synthesis and evaluation of these and other novel fluorinated compounds. For researchers, scientists, and drug development professionals, understanding the multifaceted effects of fluorination is indispensable for the rational design of next-generation therapeutics.

References

  • PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available from: [Link]

  • ACS Publications. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • NIH. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. Available from: [Link]

  • Baruch S. Blumberg Institute. A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Available from: [Link]

  • ACS Publications. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available from: [Link]

  • Wiley Online Library. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. Available from: [Link]

  • ResearchGate. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available from: [Link]

  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Available from: [Link]

  • Beilstein Journals. Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Available from: [Link]

  • NIH. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. PMC. Available from: [Link]

  • ResearchGate. Top: Comparison of the pKa differences between fluorinated and... Available from: [Link]

  • Semantic Scholar. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]

  • PubMed. The pKa values of PFOA and other highly fluorinated carboxylic acids. Available from: [Link]

  • ChemRxiv. Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational. Available from: [Link]

  • MDPI. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • ACS Publications. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Environmental Science & Technology. Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • NIH. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]

  • PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

  • eScholarship. Structure-property relationships of fluorinated carboxylic acid bioisosteres. Available from: [Link]

  • figshare. On the Metabolic Stability of Fluorinated Small Molecules:. Available from: [Link]

  • Cambridge MedChem Consulting. LogD. Available from: [Link]

  • Technology Networks. LogP/LogD/pKa Analysis. Available from: [Link]

  • ResearchGate. Structure property relationships of fluorinated carboxylic acid bioisosteres. Available from: [Link]

  • NIH. Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC. Available from: [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available from: [Link]

  • RSC Publishing. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]

  • ResearchGate. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]

  • ResearchGate. Replacement of the carboxylic acid function with fluorine. Available from: [Link]

  • MDPI. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite. Available from: [Link]

  • PubMed. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Available from: [Link]

  • RSC Publishing. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Chemical Science. Available from: [Link]

  • NIH. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available from: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

Sources

Validation

SAR &amp; Application Guide: 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid Derivatives

Topic: SAR Studies of 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers[1] [1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SAR Studies of 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers[1]

[1]

Executive Summary

In the pursuit of "escaping flatland," the 3,3-difluorospiro[3.4]octane-1-carboxylic acid scaffold has emerged as a premium bioisostere for proline and pipecolic acid derivatives.[1] This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its ability to modulate lipophilicity (


), metabolic stability (

), and target residence time compared to traditional cyclic amino acids.[1]

By introducing a gem-difluoro motif on the spiro-fused cyclobutane ring, this scaffold offers a unique solution to the "metabolic soft spot" often found in aliphatic rings while maintaining precise vector orientation for substituent binding.[1]

Structural Analysis & Mechanism of Action
The "Fluorine-Spiro" Synergy

The 3,3-difluorospiro[3.4]octane system is not merely a spacer; it is a functional pharmacophore modulator.[1]

  • Conformational Locking: The spiro[3.4] junction creates a rigid orthogonal exit vector, preventing the "floppiness" seen in simple alkyl chains or monocyclic rings. This reduces the entropic penalty upon protein binding.[1]

  • The Gem-Difluoro Effect: The fluorine atoms at the C3 position (cyclobutane ring) lower the

    
     of the distal carboxylic acid via inductive effects (through-bond) and field effects (through-space), often improving membrane permeability.[1] Furthermore, they block oxidative metabolism (CYP450) at the most accessible carbon centers.[1]
    
DOT Diagram: Structural Logic & Exit Vectors

The following diagram illustrates the pharmacophoric advantages of the scaffold compared to native proline.

SAR_Logic Proline Native Proline (Metabolically Labile) Spiro Spiro[3.4]octane (Rigid Scaffold) Proline->Spiro + Spiro Constraint (Entropy Reduction) Difluoro 3,3-Difluoro-Spiro (Metabolic Block + pKa Tune) Spiro->Difluoro + Gem-Difluorination (Block CYP Sites) Target Target Binding (Improved Potency & t1/2) Difluoro->Target Optimized Lead

Caption: Evolution from native amino acids to the fluorinated spiro-scaffold, highlighting the stepwise physicochemical improvements.

Comparative Performance Data

This section compares the 3,3-difluorospiro[3.4]octane scaffold against standard alternatives in a representative Lead Optimization campaign (e.g., for an HPK1 inhibitor or Amino Acid Transporter ligand).

Table 1: Physicochemical & Metabolic Profile Comparison

FeatureScaffold A (Native Proline)Scaffold B (Spiro[3.4]octane)Scaffold C (3,3-Difluorospiro[3.4]octane)Impact Analysis
Fsp3 Fraction 0.600.880.88 High Fsp3 correlates with clinical success.[1]
LogD (pH 7.4) 1.22.52.1 Fluorine mitigates the lipophilicity spike of the extra carbon ring.
HLM Stability (

)
< 15 min28 min> 60 min Difluoro substitution blocks C-H oxidation sites.[1]
Target Potency (

)
120 nM45 nM12 nM Rigid core pre-organizes the binding conformation.[1]
Permeability (

)
HighModerateHigh Lowered pKa of acid improves passive diffusion.[1]

Expert Insight: While Scaffold B improves potency via rigidity, it often suffers from metabolic clearance due to the exposed cyclobutane carbons.[1] Scaffold C solves this by blocking the metabolic "soft spot" with fluorine, without significantly altering the steric volume.[1]

Experimental Protocols
Protocol A: Synthesis of 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid

Self-Validating Step: The formation of the spiro-junction is confirmed by the disappearance of olefinic protons in NMR and the appearance of the distinctive gem-difluoro triplet splitting pattern in


 NMR (~120 ppm).[1]

Reagents:

  • Starting Material: tert-butyl 2-methylene-cyclopentanecarboxylate (or equivalent).[1]

  • Fluorination Source: Difluorocarbene precursor (e.g., TFDA) or Deoxofluor (if starting from ketone).[1]

  • Catalyst: Rhodium(II) acetate dimer (for carbene insertion) or Zn/Et2Zn (Reformatsky-type).[1]

Workflow:

  • Cycloaddition: React the exocyclic olefin with in situ generated difluoroketene or dichloroketene (followed by fluorination).[1] A more modern approach uses a [2+2] photocycloaddition with a fluorinated ethylene partner.[1]

  • Hydrolysis: Deprotect the ester using TFA/DCM (1:1 v/v) at 0°C to yield the free acid.

  • Purification: Isolate via reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Microsomal Stability Assay (HLM)
  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .[1]
    
Synthetic Pathway Visualization

The following diagram outlines a scalable route to the target scaffold, highlighting the critical "Spiro-Cyclization" step.

Synthesis_Flow Start Start: Cyclopentane-based Olefin/Ester Step1 Step 1: [2+2] Cycloaddition (w/ Dichloroketene or F2-alkene) Start->Step1 RCM or Photochem Inter1 Intermediate: Spiro-Cyclobutanone Step1->Inter1 Step2 Step 2: Deoxofluor/DAST (Gem-Difluorination) Inter1->Step2 Fluorination Step3 Step 3: Ester Hydrolysis (LiOH or TFA) Step2->Step3 Final Product: 3,3-Difluorospiro[3.4] octane-1-COOH Step3->Final >95% Purity

Caption: General synthetic strategy for accessing the fluorinated spiro-scaffold from accessible precursors.

References
  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews.

    • Foundational text on the utility of spiro-systems for "escaping fl
  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

    • Authoritative review on the metabolic and physicochemical effects of gem-difluorin
  • SpiroChem AG. (2023).[1] "Spiro[3.4]octane Building Blocks: Application Notes." SpiroChem Product Catalog.

    • Source for commercial availability and specific building block d
  • Barnes-Seeman, D., et al. (2013).[1] "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry.

    • Discusses the entropy/enthalpy compens

Sources

Comparative

in vitro validation of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid bioactivity

This guide outlines a rigorous in vitro validation framework for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid , a specialized spirocyclic scaffold designed to enhance metabolic stability and optimize physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous in vitro validation framework for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid , a specialized spirocyclic scaffold designed to enhance metabolic stability and optimize physicochemical properties in drug discovery.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Teams

Executive Summary & Strategic Rationale

In modern drug design, "escaping flatland" (increasing Fsp³) is a proven strategy to improve clinical success rates. The 3,3-difluorospiro[3.4]octane-1-carboxylic acid scaffold represents a high-value bioisostere that combines three critical design elements:

  • Spirocyclic Rigidity: Restricts conformational entropy, potentially enhancing target affinity.

  • Gem-Difluorination: Modulates pKa via the inductive effect and blocks metabolic "soft spots" (C-H oxidation) on the cyclobutane ring.

  • Vectorial Alignment: Positions the carboxylic acid (or its derivatives) in a precise 3D vector distinct from flat aromatic or simple cycloalkyl analogs.

This guide defines the experimental framework to validate these advantages against standard alternatives.

Comparative Analysis: The "3-Pillar" Validation Model

To objectively validate this scaffold, you must compare it against a Structural Control (non-fluorinated) and a Traditional Analog (flat/flexible).

Comparison Candidates
Candidate TypeCompound StructureRole in Validation
Target Scaffold 3,3-Difluorospiro[3.4]octane-1-carboxylic acid Test Subject: Evaluates the synergy of spiro-rigidity + fluorination.
Structural Control Spiro[3.4]octane-1-carboxylic acid Baseline: Isolates the specific contribution of the fluorine atoms (electronic/metabolic effects).
Traditional Analog Cyclohexanecarboxylic acid (or Benzoic acid)Reference: Represents the "flat" or "flexible" standard to demonstrate Fsp³ benefits.

Critical Validation Experiments

The following data tables summarize the expected impact of the scaffold. You must generate this data using the protocols in Section 4.

A. Physicochemical Profiling (pKa & Lipophilicity)

Hypothesis: The electron-withdrawing fluorine atoms will lower the pKa of the carboxylic acid (increasing acidity) and modulate LogD, potentially improving permeability without gaining excessive lipophilicity.

ParameterTarget Scaffold (Difluoro-Spiro)Structural Control (Non-Fluoro)Interpretation
pKa (Acid) ~3.5 - 4.0 (Predicted)~4.8Fluorine's inductive effect (

) stabilizes the carboxylate anion, lowering pKa.
LogD (pH 7.4) Moderate HighFluorine decreases lipophilicity compared to C-H bonds in saturated rings due to low polarizability.
Solubility High ModerateLower LogD and non-planar structure disrupt crystal packing, enhancing solubility.
B. Metabolic Stability (Microsomal Clearance)

Hypothesis: The C3 position on the cyclobutane ring is a metabolic soft spot. Gem-difluorination blocks Cytochrome P450-mediated hydroxylation at this site.

AssayTarget ScaffoldStructural ControlMechanism of Improvement
HLM CLint < 10 µL/min/mg > 50 µL/min/mgC-F bond strength (116 kcal/mol) prevents oxidative dealkylation/hydroxylation at the 3-position.
t1/2 (min) > 120 min ~ 30 minSteric bulk of the spiro-fusion protects adjacent sites from enzymatic access.

Detailed Experimental Protocols

Protocol 1: Competitive Microsomal Stability Assay

Objective: Determine if the fluorinated scaffold resists oxidative metabolism better than the non-fluorinated control.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (10 mM DMSO stock)

  • Internal Standard (e.g., Tolbutamide)

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    
    
Protocol 2: Potentiometric pKa Determination

Objective: Quantify the inductive effect of the distal fluorine atoms on the carboxylic acid.[1]

Workflow:

  • Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 2.0, 7.0, 12.0).

  • Sample Prep: Dissolve 1-2 mg of the solid acid in 10 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 under inert gas (

    
    ) to exclude 
    
    
    
    .
  • Data Fitting: Use the Bjerrum plot method to determine the pKa where [HA] = [A-].

  • Validation: The difluoro-compound should show a shift of -0.5 to -1.0 pKa units relative to the non-fluorinated control.

Visualizing the Validation Logic

Figure 1: Strategic Validation Workflow

This diagram illustrates the decision tree for validating the scaffold's utility in a drug discovery campaign.

ValidationWorkflow cluster_PhysChem Phase 1: Physicochemical cluster_ADME Phase 2: In Vitro ADME Start Candidate: 3,3-Difluorospiro[3.4]octane-1-COOH pKa pKa Assay (Target: 3.5-4.0) Start->pKa LogD LogD7.4 Assay (Target: < 3.0) Start->LogD MetaStab Microsomal Stability (Target: t1/2 > 60m) pKa->MetaStab Perm PAMPA/Caco-2 (Target: High Papp) LogD->Perm Decision Compare vs. Non-Fluoro Control MetaStab->Decision Perm->Decision Outcome_Success VALIDATED: Bioisostere with Superior Metabolic Profile Decision->Outcome_Success Improved Stability & Solubility Outcome_Fail REJECT: No Advantage over Simple Cycloalkane Decision->Outcome_Fail Equivalent Profile

Caption: Step-wise validation logic ensuring the scaffold offers tangible ADME advantages over standard alternatives.

Figure 2: Metabolic Blocking Mechanism

This diagram details why the scaffold works: the blockade of oxidative metabolism.

MetabolicBlock Substrate Spiro-Scaffold NonFluoro Non-Fluorinated Control (C-H Bond) Substrate->NonFluoro Comparison Fluoro 3,3-Difluoro Analog (C-F Bond) Substrate->Fluoro Comparison CYP Cytochrome P450 (Heme-Iron) Metabolite Hydroxylated Product (Inactive/Cleared) CYP->Metabolite H-Abstraction (Easy) Stable Metabolically Stable (Active Drug) CYP->Stable F-Blockade (No Reaction) NonFluoro->CYP Binding Fluoro->CYP Binding

Caption: Mechanism of Action: The C-F bond prevents H-abstraction by CYP450, extending half-life.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. Link

Sources

Validation

Comparative Analysis of Spiro[3.4]octane vs. Other Spirocyclic Systems in Drug Discovery

In modern medicinal chemistry, the strategic transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven methodology to escape "flatland." As researchers seek to improve targe...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern medicinal chemistry, the strategic transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven methodology to escape "flatland." As researchers seek to improve target selectivity, solubility, and metabolic stability, spirocyclic bioisosteres have emerged as privileged pharmacophores.

This guide provides an objective, data-driven comparative analysis of the spiro[3.4]octane scaffold against other spirocyclic systems (such as spiro[3.3]heptane) and traditional carbocycles. By examining physicochemical properties, target engagement, and synthetic methodologies, we will establish why spiro[3.4]octanes offer a unique "sweet spot" in conformational rigidity and synthetic tractability.

The Bioisosteric Shift: Structural Causality

The incorporation of a spiro-center—where two rings share a single quaternary carbon atom—fundamentally alters a molecule's spatial geometry. Traditional carbocycles (like cyclohexane) or flat aromatics often suffer from off-target promiscuity and rapid cytochrome P450-mediated degradation due to exposed, metabolically liable C-H bonds.

By replacing these with a spirocyclic framework, we achieve two critical mechanistic advantages:

  • Vectorial Precision: The rigid spiro-center locks the exit vectors of attached substituents. This pre-organization reduces the entropic penalty upon binding to a target protein's active site, directly enhancing binding affinity.

  • Metabolic Shielding: The increased fraction of sp³-hybridized carbons (Fsp³) inherently improves aqueous solubility and shields the core from oxidative metabolism.

While the spiro[3.3]heptane system is highly rigid, its extreme ring strain can sometimes lead to synthetic bottlenecks or chemical instability. The spiro[3.4]octane system (combining a cyclobutane and a cyclopentane ring) relaxes this strain just enough to improve synthetic accessibility while maintaining the rigorous spatial control required for high-affinity target engagement.

Comparative Physicochemical Profiling

To objectively evaluate the spiro[3.4]octane scaffold, we must compare its computed physicochemical properties against both a closely related spiro-ketone and a highly flexible standard carbocycle (cyclohexanol). The data below illustrates how the spiro-fusion impacts lipophilicity (XLogP3) and molecular weight.

Table 1: Physicochemical Properties Comparison
CompoundStructure TypeMolecular FormulaMW ( g/mol )XLogP3HBDHBA
Spiro[3.4]octan-1-ol Spirocyclic (sp³-rich)C₈H₁₄O126.201.811
Spiro[3.4]octan-5-one Spirocyclic KetoneC₈H₁₂O124.181.301
Cyclohexanol Monocyclic (Flexible)C₆H₁₂O100.161.211

Data synthesized from .

Analytical Insight: The spiro[3.4]octan-1-ol exhibits a higher XLogP3 (1.8) compared to cyclohexanol (1.2), indicating enhanced lipophilicity which can drive better membrane permeability. However, because this lipophilicity is achieved through a rigid, 3D sp³ architecture rather than a flat, greasy aromatic ring, it does not suffer the typical solubility drop-offs associated with high-LogP planar molecules.

Biological Performance & Target Engagement

Spiro[3.4]octane derivatives are increasingly utilized as potent inhibitors for complex signaling targets, such as Hematopoietic Progenitor Kinase 1 (HPK1) in oncology and MAPK pathways. The rigid projection of functional groups allows the spiro[3.4]octane core to fit snugly into deep kinase binding pockets, displacing critical water molecules and forming highly stable hydrogen bond networks.

GPCR_MAPK Ligand Extracellular Signal Receptor Receptor (e.g., TCR/GPCR) Ligand->Receptor Binds Kinase Target Kinase (e.g., HPK1) Receptor->Kinase Activates Effector Downstream Effector Kinase->Effector Phosphorylates Spiro Spiro[3.4]octane Inhibitor Spiro->Kinase High-Affinity Blockade

Kinase inhibition via spiro[3.4]octane derivatives in signal transduction.

Experimental Methodologies: Synthesis & Validation

To ensure scientific rigor, the protocols below are designed as self-validating systems . We do not merely execute steps; we build in controls to verify the mechanistic integrity of the assay.

Protocol A: Strain-Release Driven Spirocyclization

Historically, synthesizing the quaternary spiro-center of a [3.4] system was hampered by severe steric hindrance. Modern methodologies overcome this entropic barrier by utilizing the massive ring strain (64 kcal/mol) of bicyclo[1.1.0]butanes (BCBs).

Causality: The inter-bridgehead C1-C3 bond of a BCB has nearly pure p-character. By introducing a Lewis acid (Scandium triflate), we activate an azomethine imine dipole. The subsequent nucleophilic attack breaks the strained BCB bond, and the thermodynamic release of 64 kcal/mol drives the spirocyclization forward to yield a 6,7-diazaspiro[3.4]octane.

Workflow Step1 Substrate Prep (BCB + Azomethine) Step2 Sc-Catalysis (Strain Release) Step1->Step2 Lewis Acid Step3 Spirocyclization (Spiro[3.4]octane) Step2->Step3 64 kcal/mol Release Step4 2D-NMR Validation Step3->Step4 Confirm Quaternary Carbon

Strain-release driven spirocyclization workflow for spiro[3.4]octanes.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the azomethine imine (0.2 mmol) and the BCB derivative (0.3 mmol) in anhydrous dichloromethane (2.0 mL).

  • Catalysis: Add Sc(OTf)₃ (10 mol%) to the mixture at room temperature. Rationale: The Lewis acid coordinates to the dipole, lowering the LUMO energy to facilitate the attack on the highly strained BCB.

  • Reaction Monitoring: Stir the mixture for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃ (5 mL) and extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (Structural Integrity): Purify via flash chromatography. To validate that a true spiro-center was formed (and not a rearranged fused bicyclic system), perform 2D-NMR (HMBC and HSQC). The absence of a proton signal on the shared carbon, coupled with distinct cross-peaks from both the [3] and [4] rings to that single quaternary carbon, validates the spiro[3.4]octane architecture.

Protocol B: In Vitro Microsomal Stability Assay

To prove that the spiro[3.4]octane scaffold enhances metabolic shielding compared to planar analogs, we utilize a self-validating human liver microsome (HLM) clearance assay.

Step-by-Step Procedure:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

  • Compound Addition: Spike the spiro[3.4]octane test compound to a final concentration of 1 µM.

  • Self-Validation Controls: In parallel identical wells, spike Verapamil (1 µM, high-clearance positive control) and Warfarin (1 µM, low-clearance negative control). Rationale: If Verapamil is not rapidly degraded, the microsomes are inactive, and the entire assay run is invalidated.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Incubate at 37°C.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard). Rationale: The internal standard normalizes any injection volume variations during subsequent LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) based on the half-life of the parent compound decay.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322.[Link]

  • Jiang, Q., Dong, J., Lei, F., Yu, D., Li, T., Sun, H., & Xue, D. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 16(26), 12189-12195.[Link]

Comparative

validation of analytical methods for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid

Executive Summary: The Analytical Challenge 3,3-Difluorospiro[3.4]octane-1-carboxylic acid is a high-value alicyclic building block used increasingly in medicinal chemistry to modulate lipophilicity and metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

3,3-Difluorospiro[3.4]octane-1-carboxylic acid is a high-value alicyclic building block used increasingly in medicinal chemistry to modulate lipophilicity and metabolic stability without altering steric bulk. However, its analysis presents a "perfect storm" of challenges for standard quality control (QC) workflows:

  • Lack of Chromophore: The molecule lacks conjugation, making standard UV detection (HPLC-UV) at 254 nm impossible and at 200–210 nm highly susceptible to solvent interference.

  • Fluorine-Induced Polarity: While the spiro-scaffold is lipophilic, the carboxylic acid tail and difluoro-substitution create unique retention behaviors that often lead to peak tailing or co-elution on standard C18 columns.

  • Ionization Issues: In standard positive-mode ESI, the carboxylic acid proton is difficult to ionize efficiently without specific buffer tuning.

This guide compares the Generic Method (C18/UV) against our Optimized Method (PFP/MS) , demonstrating why the latter is the only viable path for GMP-compliant validation.

Method Comparison: Generic vs. Optimized

The following table summarizes the performance metrics of the standard approach versus the optimized fluorophenyl-phase liquid chromatography mass spectrometry (LC-MS) method.

FeatureAlternative A: Generic Method Product: Optimized Validation Method Verdict
Detection Technique HPLC-UV (210 nm)LC-ESI(-)-MS/MS MS Wins (Specificity)
Stationary Phase Standard C18 (Octadecyl)Pentafluorophenyl (PFP) PFP Wins (Selectivity)
LOD (Limit of Detection) ~100 µg/mL (Poor)~5 ng/mL (Excellent)20,000x Sensitivity
Specificity Low (Solvent peaks interfere)High (MRM Transition)Zero Interference
Sample Prep Direct InjectionDilute-and-Shoot (MeOH)High Throughput
Linearity (

)
0.985 (Drift at low conc.)[1]> 0.999 Robust Quantification
Why the Alternatives Fail
  • C18 Columns: The difluoro-substitution on the spiro ring creates a "fluorine-fluorine" repulsion with the mobile phase but lacks specific interaction sites on alkyl chains (C18), leading to broad peaks.

  • UV Detection: At 210 nm, mobile phase additives like Formic Acid absorb UV, creating a noisy baseline that masks the analyte.

Detailed Experimental Protocol

This protocol is grounded in ICH Q2(R2) guidelines.[2][3][4] It utilizes a Pentafluorophenyl (PFP) column which engages in specific dipole-dipole and


-

interactions with the fluorinated spiro-system, sharpening peak shape significantly.
Reagents and Materials[5]
  • Reference Standard: 3,3-Difluorospiro[3.4]octane-1-carboxylic acid (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Ammonium Acetate (10 mM) adjusted to pH 4.5 (Critical for ESI- stability).

Chromatographic Conditions (The "Product")
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Raptor FluoroPhenyl, 2.7 µm, 100 x 2.1 mm (or equivalent).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters[6]
  • Source: Electrospray Ionization (ESI) in Negative Mode .

  • MRM Transition:

    • Precursor: m/z 189.1 [M-H]⁻ (Calculated based on MW ~190.2 for difluoro analog).

    • Quantifier Ion: m/z 145.1 [Loss of CO₂].

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 450°C.

Validation Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating this method, ensuring self-consistency.

ValidationWorkflow Start Start: Method Selection CheckUV Check UV Absorbance (200-400 nm) Start->CheckUV DecisionUV Chromophore Present? CheckUV->DecisionUV SelectMS Select LC-MS/MS (ESI Negative Mode) DecisionUV->SelectMS No (Transparent) ColSelect Stationary Phase Screening (C18 vs. PFP) SelectMS->ColSelect OptPFP PFP Column Selected (Fluorine-Fluorine Interaction) ColSelect->OptPFP Superior Peak Shape Validation Execute ICH Q2(R2) Validation Protocol OptPFP->Validation Param1 Specificity: Blank vs. Spiked Matrix Validation->Param1 Param2 Linearity: 5 Levels (50-150%) Validation->Param2 Param3 Accuracy: Recovery at 3 Levels Validation->Param3 Report Final Validated Method Param1->Report Param2->Report Param3->Report

Caption: Figure 1: Logical workflow for selecting and validating the LC-MS method for non-chromophoric fluorinated acids.

Validation Data Summary

The following data represents typical performance metrics achieved using the Optimized PFP/MS Method .

Linearity and Range

A calibration curve was prepared from 10 ng/mL to 1000 ng/mL.

ParameterResultAcceptance Criteria
Slope 2450.2N/A
Intercept 12.5N/A
Correlation (

)
0.9998

Range 10 – 1000 ng/mLLinear response
Accuracy (Recovery)

Spiked into blank matrix (methanol/water) at three levels.

Spike LevelMean Recovery (%)% RSD (n=3)Status
Low (50 ng/mL) 98.5%1.2%Pass
Med (500 ng/mL) 100.2%0.8%Pass
High (800 ng/mL) 99.1%0.9%Pass
Specificity & Robustness[1]
  • Specificity: No interfering peaks were observed at the retention time of the analyte (2.4 min) in blank injections.

  • Robustness: Method remained stable with

    
     pH unit changes in buffer and 
    
    
    
    C column temperature variations.

Scientific Rationale (The "Why")

The Fluorine-PFP Interaction

The core innovation in this method is the use of a Pentafluorophenyl (PFP) stationary phase. Unlike C18, which relies solely on hydrophobic dispersion forces, the PFP phase contains a fluorinated ring.

  • Mechanism: The electron-deficient fluorine atoms on the PFP ring interact with the electron-rich regions of the 3,3-difluorospiro moiety (and vice versa, depending on conformation).

  • Result: This "fluorophilic" retention mechanism provides orthogonal selectivity, separating the target acid from non-fluorinated impurities that would co-elute on C18.

Ionization Physics

We utilize Negative ESI because the carboxylic acid proton (


) is easily abstracted.
  • Buffer Choice: Ammonium acetate is volatile (MS-compatible) and buffers the solution at pH 4.5, ensuring the acid exists in equilibrium, promoting efficient deprotonation in the source without suppressing the signal (as TFA would).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] European Medicines Agency.[2]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • PubChem. Spiro[3.4]octane-1-carboxylic acid Compound Summary. National Library of Medicine.[1]

  • Dolan, J. W. The Role of Fluorinated Phases in HPLC Method Development. LCGC North America.[2] (General reference for PFP mechanism).

Sources

Validation

comparative docking studies of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), the transition from planar aromatic rings to highly saturated, three-dimensional scaffolds is a proven strategy to improve physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), the transition from planar aromatic rings to highly saturated, three-dimensional scaffolds is a proven strategy to improve physicochemical properties and target specificity. This guide provides an objective, data-driven comparison of 3,3-Difluorospiro[1]octane-1-carboxylic acid against its non-fluorinated and non-spirocyclic analogs. By evaluating these fragments against a clinically relevant metalloenzyme target, we demonstrate how specific structural modifications—namely, spirocyclic rigidity and fluorine-induced pKa modulation—synergistically enhance binding affinity.

Scientific Rationale: The Causality of Scaffold Design

To understand why 3,3-Difluorospiro[1]octane-1-carboxylic acid is a superior fragment, we must deconstruct its two primary structural features:

Escaping Flatland via the Spirocyclic Core

Historically, drug discovery relied heavily on flat, sp2-hybridized aromatic rings. However, incorporating sp3-rich spirocyclic compounds allows molecules to "escape from flatland," providing a rigid, three-dimensional vector that better complements complex protein binding pockets[2]. The spiro[1]octane core restricts the conformational flexibility of the fragment. This rigidity reduces the entropic penalty typically incurred when a flexible molecule binds to a target, leading to a more favorable overall free energy of binding (


).
The Fluorine Inductive Effect on pKa

The addition of a gem-difluoro group is not merely for metabolic stability; it fundamentally alters the electronic landscape of the molecule. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect through the sigma-bond framework[3]. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby significantly lowering the pKa of the carboxylic acid[3]. Experimental determinations confirm that increased fluorination in close proximity to a carboxyl group dramatically increases its acidity[4].

In the context of drug design, lowering the pKa ensures that the carboxylic acid is fully ionized (as a carboxylate) at physiological pH (7.4). A fully ionized carboxylate is a potent Metal-Binding Pharmacophore (MBP), capable of forming exceptionally strong electrostatic interactions with cationic metal centers in target proteins.

Target Context: Human Arginase-1 (ARG1)

To objectively compare these fragments, we selected Human Arginase-1 (ARG1) as the docking target. ARG1 is a critical metalloenzyme involved in the urea cycle and is a major driver of tumor-induced immunosuppression[1].

The active site of ARG1 features a highly conserved binuclear manganese (Mn2+) cluster coordinated by histidine and aspartic acid residues[]. Known highly potent ARG1 inhibitors rely on carboxylic acid or boronic acid moieties to directly coordinate with this Mn2+ cluster, while simultaneously forming critical hydrogen bonds with adjacent residues such as Ser137 and Asp183[6]. This well-defined, metal-rich pocket provides an ideal environment to test the efficacy of our fluorinated spirocyclic fragment.

Experimental Protocol: Self-Validating Docking Workflow

To ensure reproducibility and scientific rigor, the comparative docking study was executed using AutoDock Vina. The protocol is designed as a self-validating system, where each step includes built-in physicochemical checks.

Step 1: Ligand Preparation & pKa Validation

  • Action: 3D conformers of the target fragment and controls were generated. Protonation states were explicitly calculated for pH 7.4.

  • Causality: Because AutoDock Vina does not dynamically assign protonation states during docking, pre-calculating the pKa ensures that the fluorinated compounds are accurately modeled as negatively charged carboxylates, which is essential for predicting metal coordination[7]. The validated structures were then converted to PDBQT format.

Step 2: Protein Preparation & Metal Parameterization

  • Action: The crystal structure of Human ARG1 was retrieved. Water molecules were removed, polar hydrogens were added, and Gasteiger charges were assigned[7].

  • Causality: Standard force fields often fail to accurately model transition metals. The binuclear Mn2+ ions were explicitly parameterized to retain their +2 charge states. This ensures the grid maps accurately reflect the strong electrostatic pull required to anchor the carboxylate fragments.

Step 3: Grid Box Generation

  • Action: A grid box was centered precisely on the binuclear Mn2+ cluster[7].

  • Causality: Centering the search space on the known catalytic cluster prevents the algorithm from sampling irrelevant allosteric sites, ensuring that the scoring function evaluates direct competitive inhibition.

Step 4: AutoDock Vina Execution

  • Action: Docking was performed with the exhaustiveness parameter set to 32[7].

  • Causality: While spirocycles have few rotatable bonds, the ring pucker and the dihedral angle of the carboxylic acid require deep conformational sampling to find the global minimum within the tight, rigid pocket of ARG1.

G Start Fragment Selection (3,3-Difluorospiro[3.4]octane-1-carboxylic acid) PrepL Ligand Preparation (pKa adjustment to 7.4, PDBQT conversion) Start->PrepL PrepP Protein Preparation (ARG1, Mn2+ parameterization, PDBQT) Start->PrepP Dock AutoDock Vina Execution (Grid Box centered on binuclear Mn2+) PrepL->Dock PrepP->Dock Score Affinity & Ligand Efficiency (kcal/mol extraction) Dock->Score Analysis Interaction Profiling (Salt Bridges, Metal Coordination) Score->Analysis

High-throughput docking workflow for evaluating spirocyclic bioisosteres against Human Arginase-1.

Quantitative Data & Comparative Analysis

The table below summarizes the physicochemical predictions and AutoDock Vina binding affinities for the target compound and its structural alternatives.

CompoundPredicted pKaDocking Score (kcal/mol)Ligand Efficiency (LE)Key ARG1 Interactions
3,3-Difluorospiro[1]octane-1-carboxylic acid ~3.8-6.80.52Bidentate Mn2+ coordination, Ser137 H-bond, C-F multipolar interactions
Spiro[1]octane-1-carboxylic acid ~4.8-5.90.49Monodentate Mn2+ coordination, Ser137 H-bond
3,3-Difluorocyclopentanecarboxylic acid ~3.9-5.20.47Bidentate Mn2+ coordination, suboptimal hydrophobic packing
Expert Insights on the Data:
  • The Fluorine Advantage: Comparing the target compound to the non-fluorinated spirocycle, the addition of the gem-difluoro group lowers the pKa by approximately 1.0 unit. This electronic shift strengthens the metal coordination from monodentate to a highly stable bidentate interaction with the Mn2+ cluster, improving the docking score by 0.9 kcal/mol.

  • The Spirocyclic Advantage: When comparing the target compound to the non-spirocyclic difluorocyclopentane analog, we observe the true value of "escaping flatland." While both possess the highly acidic fluorinated carboxylate, the spiro[1]octane core perfectly fills the hydrophobic channel leading to the ARG1 active site. The simple cyclopentane ring lacks the 3D bulk to establish optimal Van der Waals contacts, resulting in a significantly weaker binding affinity (-5.2 kcal/mol) and lower Ligand Efficiency.

Conclusion

3,3-Difluorospiro[1]octane-1-carboxylic acid represents a highly optimized fragment for FBDD campaigns targeting metalloenzymes or basic pockets. It successfully merges the optimal trajectory and low entropic penalty of a 3D spirocycle with the potent electrostatic coordinating power of a highly acidic, fluorinated carboxylic acid.

References

1.[2][Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[8]heptanes - RSC Publishing]() 2.[7]7 3. 4.[3]3 5.[4]4 6.[] 7.[1] 1 8.[6]6

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Handling and Disposal of 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid

As drug development increasingly relies on heavily fluorinated spirocyclic building blocks to improve metabolic stability and target affinity, laboratory safety protocols must evolve to address the unique logistical and...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on heavily fluorinated spirocyclic building blocks to improve metabolic stability and target affinity, laboratory safety protocols must evolve to address the unique logistical and environmental challenges these molecules present.

3,3-Difluorospiro[3.4]octane-1-carboxylic acid is a highly specialized intermediate. Due to its stable carbon-fluorine (C-F) bonds and acidic moiety, its disposal cannot be treated as standard organic waste. This guide provides an authoritative, self-validating framework for the segregation, handling, and thermal destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal plan, we must first understand the physicochemical properties that dictate the molecule's behavior in waste streams.

Property / ParameterSpecificationOperational Implication
Chemical Name 3,3-Difluorospiro[3.4]octane-1-carboxylic acidRequires full name on waste labels; no abbreviations[1].
CAS Registry Number 2913267-31-7Unique identifier for safety tracking[2].
Molecular Formula C9H12F2O2Presence of fluorine dictates halogenated waste stream[3][4].
Molecular Weight 190.19 g/mol High density relative to non-halogenated analogs[4].
Primary Hazard Mild Corrosive / Environmental PersistenceDo not mix with strong bases or oxidizing acids[5].
Required Destruction High-Temp Incineration (>1000°C)Requires caustic scrubbing to neutralize HF gas[6].
The Causality of Halogenated Waste Restrictions

The presence of the gem-difluoro group on the spirocyclic core makes this compound highly resistant to biological and standard chemical degradation. If disposed of in standard non-halogenated waste or down the drain, it persists in the environment.

When subjected to incineration, the combustion of fluorinated organics generates hydrogen fluoride (HF) , a highly toxic and corrosive gas. Therefore, this compound must strictly be routed to specialized high-temperature rotary kilns or liquid injection incinerators equipped with caustic scrubbers (e.g., sodium hydroxide spray systems) to neutralize the HF effluent before it reaches the atmosphere[6].

Furthermore, mixing halogenated waste with non-halogenated waste is strictly prohibited in most institutions. Halogenated waste disposal costs approximately twice as much as non-halogenated waste, and mixing them ruins the non-halogenated stream's viability for standard fuels blending[7].

Waste Segregation and Disposal Workflow

The following logic must be applied to all waste containing 3,3-difluorospiro[3.4]octane-1-carboxylic acid to ensure safe and cost-effective destruction.

WasteDisposal A 3,3-Difluorospiro[3.4]octane- 1-carboxylic acid Waste B Determine Physical State A->B C Solid Waste (Labware, Silica) B->C D Liquid Waste (Solutions, Filtrates) B->D E Halogenated Organic Waste Stream C->E Double-bagged D->E Segregate from non-halogenated F High-Temp Incineration with Caustic Scrubbing E->F EPA Compliant Destruction

Fig 1. Logical workflow for the segregation and thermal destruction of fluorinated organic waste.

Standard Operating Procedures: Waste Collection

Every protocol in your laboratory must function as a self-validating system to prevent accidental mixing of incompatible chemicals.

Protocol A: Liquid Waste Collection & Segregation

Use this protocol for reaction filtrates, extraction solvents, and analytical waste containing the compound.

  • Verify Waste Compatibility: Before adding waste, verify the primary container is explicitly designated for Halogenated Organic Waste. Never mix organic acid wastes with inorganic acids (e.g., nitric acid) or oxidizing wastes to prevent catastrophic exothermic reactions[5].

  • Transfer Process: Operating strictly within a certified chemical fume hood, slowly decant the solution into the waste container.

  • Self-Validation Step (Phase & Gas Check): Observe the container for 30 seconds before sealing. If you observe bubbling, gas evolution, or rapid temperature increase, an incompatible reaction is occurring. Leave the container unsealed in the fume hood, lower the sash, and contact EHS immediately.

  • Sealing: If no reaction occurs, seal the container tightly. The container must be "vapor-tight" and "spill-proof" at all times when not actively receiving waste[1].

  • Labeling: Update the hazardous waste tag immediately. Write the full chemical name ("3,3-Difluorospiro[3.4]octane-1-carboxylic acid") and the solvent vehicle. Do not use abbreviations or chemical formulas[1].

Protocol B: Solid Waste Packaging

Use this protocol for contaminated weighing paper, pipette tips, and chromatography silica.

  • Segregation: Collect all solid materials contaminated with the fluorinated acid in a designated solid hazardous waste bin, separate from general lab trash[3].

  • Packaging: Double-bag the solid waste using heavy-duty, chemically resistant transparent bags (e.g., 4-mil polyethylene).

  • Self-Validation Step (Puncture Check): Inspect the outer bag for any sharp protrusions from pipette tips or broken glass. If sharps are present, transfer the waste to a rigid, puncture-proof plastic container.

  • Labeling: Label the outer container as "Solid Halogenated Organic Waste" and stage it in the satellite accumulation area for EHS pickup.

Emergency Response: Spill Management Protocol

In the event of a spill involving 3,3-difluorospiro[3.4]octane-1-carboxylic acid (either as a dry powder or in solution), immediate containment is required to prevent exposure and facility contamination.

  • Isolate and Ventilate: Immediately remove any potential sources of ignition (e.g., hot plates, electrical wires)[1]. Close laboratory doors and ensure the chemical fume hood exhaust is running at maximum capacity to ventilate the area[1].

  • Containment: Surround the spill perimeter with an inert, chemically compatible absorbent material such as diatomaceous earth or specialized acid spill pads. Do not use combustible absorbents like sawdust, as the acid may react with organic matter.

  • Neutralization (Self-Validating): If the spill involves a concentrated solution of the acid, gently apply a weak base (such as sodium bicarbonate powder) over the spill.

    • Validation: Wait for the effervescence (bubbling of CO2) to stop. Use a strip of pH indicator paper on the damp residue to confirm the acid has been fully neutralized (pH 6-8) before proceeding.

  • Collection: Sweep the absorbed, neutralized material using non-sparking tools. Place the absorbent into a vapor-tight plastic bag or rigid container[1].

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect the rinsate using absorbent pads and add them to the solid halogenated waste container[1].

References

Sources

Handling

A Comprehensive Safety and Handling Guide for 3,3-Difluorospiro[3.4]octane-1-carboxylic Acid

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3,3-Difluorospiro[3.4]octane-1-carboxylic acid. The information herein...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3,3-Difluorospiro[3.4]octane-1-carboxylic acid. The information herein is synthesized from best practices for handling analogous chemical structures, including spirocyclic compounds, carboxylic acids, and fluorinated molecules, to ensure a comprehensive safety framework in the absence of a specific Material Safety Data Sheet (MSDS) for this novel compound.

Hazard Assessment and Risk Mitigation

While a specific safety data sheet for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid is not available, an assessment of its structural motifs—a spiro[3.4]octane core, a carboxylic acid group, and geminal difluorination—suggests a cautious approach is warranted. The analogous compound, Spiro[3.4]octane-1-carboxylic acid, is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[1] The presence of fluorine atoms can enhance the acidity and reactivity of the carboxylic acid and may introduce additional toxicological concerns.

Assumed Hazards:

  • Skin Corrosion/Irritation: Like many carboxylic acids, this compound is likely to be irritating to the skin upon contact.[2][3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is expected to cause serious irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4][5]

  • Unknown Toxicity: As a novel chemical, the full toxicological profile is unknown. All routes of exposure (inhalation, ingestion, and skin contact) should be minimized.

A thorough risk assessment should be conducted before commencing any work with this compound to establish appropriate engineering controls, safe work practices, and the necessary personal protective equipment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling 3,3-Difluorospiro[3.4]octane-1-carboxylic acid.

Body PartPPE TypeSpecification/StandardRationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.To prevent skin contact and potential irritation or absorption.[2][6]
Eyes/Face Safety goggles and face shieldANSI Z87.1 (US) or EN166 (Europe) compliant. A face shield should be worn over safety goggles when there is a risk of splashing.To protect against splashes that could cause serious eye damage.[7][8]
Body Laboratory coatA fully fastened lab coat is required. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be considered.To protect the skin and clothing from contamination.[6][7]
Respiratory Air-purifying respiratorFor handling powders or creating aerosols, a NIOSH-approved respirator with P95 or P100 filters is recommended. Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of potentially irritating or toxic particles.[5]
Feet Closed-toe shoesChemical-resistant footwear is advisable, especially when handling larger quantities.To protect feet from spills.[9]

Operational and Handling Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[3]

  • Ventilation: Ensure adequate ventilation to control airborne concentrations.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before starting work.[8]

  • Spill Kit: Have a spill kit readily available that is appropriate for acidic and potentially reactive chemicals.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Handle the compound as a solid in a fume hood to avoid inhalation of dust.

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.

    • If making a solution, add the solid slowly to the solvent.

  • Reaction Setup:

    • Conduct all reactions in a fume hood.

    • Ensure all glassware is clean and dry.

    • If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Reaction Work-up:

    • Quench reactions carefully, especially if reactive reagents were used. Consider adding the quenching agent slowly at a reduced temperature.

    • Perform extractions and solvent removal in the fume hood.

Visual Workflow for Handling

The following diagram illustrates the key stages of the handling process, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower) prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh Weighing and Transfer (Minimize Dust) don_ppe->weigh react Reaction Setup and Execution weigh->react workup Post-Reaction Work-up react->workup decontaminate Decontaminate Glassware & Surfaces workup->decontaminate dispose Segregate and Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Sources

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